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  • Product: 5-Bromo-1-nitroisoquinoline
  • CAS: 1217440-57-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Bromo-1-nitroisoquinoline (CAS: 1217440-57-7)

This guide provides a comprehensive technical overview of 5-Bromo-1-nitroisoquinoline, a key heterocyclic building block for professionals in chemical synthesis and drug discovery. We will delve into its fundamental prop...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 5-Bromo-1-nitroisoquinoline, a key heterocyclic building block for professionals in chemical synthesis and drug discovery. We will delve into its fundamental properties, validated synthesis protocols, strategic applications, and essential safety measures, offering field-proven insights into its utility and handling.

Section 1: Core Molecular Profile and Physicochemical Properties

5-Bromo-1-nitroisoquinoline belongs to the isoquinoline class of nitrogen-containing heterocyclic aromatic compounds. The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The strategic placement of a bromo group at the C5 position and a nitro group at the C1 position makes this molecule a highly versatile intermediate for synthetic elaboration.

Key Identifiers and Properties

The fundamental physicochemical and computational properties of 5-Bromo-1-nitroisoquinoline are summarized below, providing a foundational dataset for experimental design.

Table 1: Physicochemical Properties & Identifiers

Property Value Source
CAS Number 1217440-57-7 ChemScene[2]
Molecular Formula C₉H₅BrN₂O₂ ChemScene[2]
Molecular Weight 253.05 g/mol ChemScene[2]
Appearance Pale yellow to yellow solid (predicted) ---

| Storage | Sealed in dry, 2-8°C | ChemScene[2] |

Table 2: Computational Chemistry Data

Descriptor Value Significance in Drug Discovery Source
Topological Polar Surface Area (TPSA) 56.03 Ų Influences membrane permeability and oral bioavailability. ChemScene[2]
LogP (Octanol-Water Partition Coefficient) 2.9055 Measures lipophilicity, affecting solubility and absorption. ChemScene[2]
Hydrogen Bond Acceptors 3 Potential for forming interactions with biological targets. ChemScene[2]
Hydrogen Bond Donors 0 --- ChemScene[2]

| Rotatable Bonds | 1 | Relates to conformational flexibility. | ChemScene[2] |

Section 2: Synthesis and Mechanistic Insights

The synthesis of substituted isoquinolines like 5-Bromo-1-nitroisoquinoline relies on controlled electrophilic aromatic substitution on the parent isoquinoline ring. Direct bromination and nitration of the electron-poor isoquinoline system can be challenging and often leads to mixtures of isomers.[3][4] However, a robust and scalable "one-pot" procedure has been developed for the synthesis of the related isomer, 5-bromo-8-nitroisoquinoline, which provides critical insights applicable to the synthesis of other bromo-nitro-isoquinolines.[5][6]

Causality of Experimental Choices

The synthesis involves two key electrophilic substitution steps: bromination followed by nitration.

  • Bromination: The reaction is conducted in concentrated sulfuric acid. The strong acid protonates the isoquinoline nitrogen, further deactivating the ring system but also directing the electrophile. Using N-Bromosuccinimide (NBS) as the bromine source offers safer and more controlled handling than liquid bromine.[7]

  • Critical Temperature Control: Maintaining a very low temperature (between -26°C and -18°C) is the most critical parameter.[6] This is essential to control the regioselectivity of the bromination, favoring substitution at the C5 position and suppressing the formation of the undesired 8-bromoisoquinoline isomer, which is very difficult to remove.[5]

  • Reagent Purity: The use of recrystallized NBS is crucial. Impurities in commercial NBS can lead to side reactions and significantly lower the yield and purity of the final product.[5]

  • Nitration: The subsequent nitration is achieved by adding a nitrate salt (e.g., potassium nitrate) directly to the reaction mixture. The sulfuric acid medium generates the nitronium ion (NO₂⁺) in situ, which then reacts with the 5-bromoisoquinoline intermediate.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of a representative one-pot synthesis for a bromo-nitro-isoquinoline derivative.

G cluster_setup Reaction Setup cluster_bromination Bromination (Regioselective Control) cluster_nitration Nitration Isoquinoline Isoquinoline Setup Dissolve Isoquinoline in H₂SO₄ (Temp < 30°C) Isoquinoline->Setup H2SO4 Conc. H₂SO₄ H2SO4->Setup Bromination Add NBS in portions (Temp: -26°C to -18°C) Setup->Bromination Cool to -25°C NBS Recrystallized NBS NBS->Bromination Intermediate 5-Bromoisoquinoline (in situ) Bromination->Intermediate Stir for 5 hrs Nitration Add KNO₃ in portions (Temp < -15°C) Intermediate->Nitration Maintain low temp. KNO3 Potassium Nitrate KNO3->Nitration Product 5-Bromo-8-nitroisoquinoline Nitration->Product Reaction complete G cluster_bromo C5-Bromo Transformations cluster_nitro C1-Nitro Transformations Core 5-Bromo-1-nitroisoquinoline Coupling Cross-Coupling Rxns (e.g., Suzuki, Heck) Core->Coupling Reduction Reduction (e.g., SnCl₂, H₂/Pd) Core->Reduction Aryl Aryl/Alkyl Isoquinolines Coupling->Aryl Forms C-C Bonds Amine 1-Amino-5-bromoisoquinoline Reduction->Amine Amidation Amides, Ureas, Sulfonamides Amine->Amidation Acylation, etc.

Sources

Exploratory

Physicochemical Properties and Synthetic Utility of 5-Bromo-1-nitroisoquinoline: A Technical Whitepaper

Executive Summary In the landscape of modern medicinal chemistry, bifunctional heterocyclic building blocks are paramount for the rapid assembly of complex therapeutic scaffolds. 5-Bromo-1-nitroisoquinoline (CAS: 1217440...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, bifunctional heterocyclic building blocks are paramount for the rapid assembly of complex therapeutic scaffolds. 5-Bromo-1-nitroisoquinoline (CAS: 1217440-57-7) has emerged as a highly versatile intermediate[1]. The isoquinoline core is a privileged structure frequently embedded in kinase inhibitors, poly (ADP-ribose) polymerase (PARP) inhibitors, and central nervous system (CNS) agents. This whitepaper details the physicochemical profile, orthogonal reactivity, and validated synthetic methodologies for utilizing 5-Bromo-1-nitroisoquinoline in drug development workflows.

Physicochemical Profiling

Understanding the baseline physicochemical properties of 5-Bromo-1-nitroisoquinoline is critical for predicting its solubility, reactivity, and handling requirements during scale-up synthesis. The presence of both a heavy halogen (bromine) and a strongly electron-withdrawing nitro group dictates its physical state and stability[2].

PropertyValue
Chemical Name 5-Bromo-1-nitroisoquinoline
CAS Number 1217440-57-7
Molecular Formula C₉H₅BrN₂O₂
Molecular Weight 253.05 g/mol
SMILES C1=CC2=C(C=CN=C2[O-])C(=C1)Br
Functional Groups Aryl Bromide, Nitro, Isoquinoline Core
Storage Conditions Sealed in dry conditions, 2–8°C
Purity (Commercial Standard) ≥98%

Data aggregated from authoritative chemical databases and commercial suppliers[3],[1],[2].

Orthogonal Reactivity & Mechanistic Insights

The synthetic value of 5-Bromo-1-nitroisoquinoline lies in its orthogonal reactivity . The molecule possesses two distinct sites for functionalization that can be addressed independently without the need for complex protecting-group strategies:

  • The C5-Bromine (Transition-Metal Catalysis): Positioned on the carbocyclic ring, the C-Br bond is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • The C1-Nitro (Nucleophilic Attack / Reduction): Positioned adjacent to the heterocyclic nitrogen, the C1 position is highly electron-deficient. The nitro group can either act as a leaving group in Nucleophilic Aromatic Substitution (SₙAr) reactions or be chemoselectively reduced to a primary amine—a critical hydrogen-bond donor in kinase hinge-binding motifs.

Reactivity A 5-Bromo-1-nitroisoquinoline (CAS: 1217440-57-7) B Pd-Catalyzed C5 Coupling (Suzuki/Buchwald) A->B Boronic Acids / Pd C C1-Nitro Reduction (Amine Formation) A->C Fe/HCl or Pd/C, H2 D C1 SNAr Reaction (Nucleophilic Attack) A->D Amines / Base E Advanced Isoquinoline Therapeutic Scaffold B->E C->E D->E

Orthogonal functionalization pathways of 5-Bromo-1-nitroisoquinoline.

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following step-by-step protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined.

Protocol A: Regioselective C5 Suzuki-Miyaura Cross-Coupling

Objective: Couple an aryl boronic acid to the C5 position while preserving the C1-nitro group.

  • Step 1 (Preparation): Charge an oven-dried Schlenk flask with 5-Bromo-1-nitroisoquinoline (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: Pd(dppf)Cl₂ is selected due to its bidentate ligand framework (dppf), which suppresses undesirable side reactions like protodeboronation and accelerates reductive elimination.

  • Step 2 (Solvent System): Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na₂CO₃ (3:1 v/v).

    • Causality: Dioxane provides excellent solubility for the organic substrates, while the aqueous base is necessary to activate the boronic acid into a reactive boronate complex.

  • Step 3 (Atmospheric Control): Evacuate and backfill the flask with N₂ (3 cycles).

    • Validation: This step is critical to prevent the oxidative degradation of the palladium catalyst by atmospheric oxygen, ensuring a robust, high-yielding catalytic cycle.

  • Step 4 (Execution): Heat the mixture to 80°C for 4–6 hours. Monitor the consumption of the starting material via LC-MS.

  • Step 5 (Workup): Cool to room temperature, dilute with ethyl acetate (EtOAc), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography.

Protocol B: Chemoselective Reduction of the C1-Nitro Group

Objective: Convert the C1-nitro group to a C1-amine (1-aminoisoquinoline derivative).

  • Step 1 (Preparation): Dissolve the intermediate in an Ethanol/Water mixture (4:1 v/v).

  • Step 2 (Reagent Addition): Add Iron (Fe) powder (5.0 equiv) and Ammonium Chloride (NH₄Cl) (5.0 equiv).

    • Causality & Validation: This specific combination provides mild, chemoselective reduction. Unlike Pd/C-catalyzed hydrogenation—which carries a high risk of hydrodehalogenation (cleaving any remaining halogens)—Fe/NH₄Cl strictly targets the nitro moiety, preserving the structural integrity of the scaffold.

  • Step 3 (Execution): Heat the suspension to 70°C under vigorous stirring for 2 hours until TLC/LC-MS indicates complete conversion.

  • Step 4 (Filtration): Filter the hot reaction mixture through a pad of Celite to remove the iron sludge.

    • Causality: Filtering while hot prevents the crystallization of the product within the iron matrix. Wash the Celite cake thoroughly with hot EtOAc.

  • Step 5 (Isolation): Concentrate the filtrate, extract with EtOAc, wash with saturated NaHCO₃ to neutralize residual acid, dry over Na₂SO₄, and evaporate to afford the pure 1-aminoisoquinoline derivative.

Applications in Drug Discovery: Isoquinoline Scaffolds

Derivatives synthesized from 5-Bromo-1-nitroisoquinoline are frequently utilized to target the RhoA/ROCK (Rho-associated protein kinase) signaling pathway. In these inhibitors, the 1-aminoisoquinoline moiety acts as the primary pharmacophore, inserting into the ATP-binding pocket of the kinase and forming critical hydrogen bonds with the hinge region. Inhibition of ROCK prevents the phosphorylation of Myosin Light Chain (MLC), thereby reducing actin cytoskeleton contraction—a mechanism utilized in treatments for pulmonary arterial hypertension and glaucoma.

ROCK_Pathway GPCR GPCR Activation RhoA RhoA-GTP (Active) GPCR->RhoA GEF ROCK ROCK1/2 Kinase RhoA->ROCK Binding MLC MLC Phosphorylation ROCK->MLC Kinase Activity Inhibitor Isoquinoline Derivative (Inhibitor) Inhibitor->ROCK Competitive Inhibition Actin Actin Cytoskeleton Contraction MLC->Actin Contraction

RhoA/ROCK signaling pathway targeted by isoquinoline-based inhibitors.

References

  • BLD Pharm. "1217440-57-7 | 5-Bromo-1-nitroisoquinoline". BLD Pharm Catalog.
  • ChemScene. "1217440-57-7 | 5-Bromo-1-nitroisoquinoline". ChemScene Product Database.
  • National Institutes of Health. "5-Bromo-1-nitroisoquinoline | C9H5BrN2O2 | CID 54125743". PubChem.

Sources

Foundational

Unmasking Regiochemistry: A Comprehensive Guide to the Structure Elucidation of 5-Bromo-1-nitroisoquinoline

Executive Summary The structural elucidation of highly substituted bicyclic heteroaromatics demands a rigorous, multimodal analytical approach. For 5-Bromo-1-nitroisoquinoline ( ), the primary analytical challenge lies i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of highly substituted bicyclic heteroaromatics demands a rigorous, multimodal analytical approach. For 5-Bromo-1-nitroisoquinoline (


), the primary analytical challenge lies in unambiguously assigning the regiochemistry of the substituents. Because the isoquinoline core is susceptible to electrophilic aromatic substitution at the 5- and 8-positions[1], and nucleophilic or radical additions at the 1-position, proving that the bromine is strictly at C5 and the nitro group is at C1 requires orthogonal validation.

This whitepaper provides a self-validating framework for researchers and drug development professionals to elucidate the exact regiochemistry of 5-bromo-1-nitroisoquinoline using High-Resolution Mass Spectrometry (HRMS) and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Strategic Elucidation Workflow

To prevent confirmation bias during structural characterization, an elucidation workflow must be established where each analytical technique independently corroborates the others. The causality behind this workflow is simple: HRMS defines the atomic inventory, 1D NMR maps the isolated spin systems, 2D NMR anchors the substituents to the carbon skeleton, and X-ray crystallography provides the absolute spatial ground truth.

Workflow Sample 5-Bromo-1-nitroisoquinoline MS HRMS (ESI+) Isotopic Fingerprinting Sample->MS Mass & Formula NMR1D 1D NMR (1H, 13C) Spin System Identification Sample->NMR1D Purity & Shifts XRay SCXRD Absolute Conformation Sample->XRay Crystallization Result Validated Structure MS->Result NMR2D 2D NMR (HMBC, COSY) Regiochemical Anchoring NMR1D->NMR2D Connectivity NMR2D->Result XRay->Result

Fig 1. Multimodal structure elucidation workflow for halogenated nitroisoquinolines.

Mass Spectrometry: The Isotopic Fingerprint

Before mapping connectivity, the exact molecular formula must be confirmed. High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) is deployed to detect the protonated molecular ion


.

The Causality of the Isotopic Envelope: Bromine naturally exists as two stable isotopes,


 and 

, in a nearly 1:1 ratio (50.69% and 49.31%). The presence of a single bromine atom in 5-bromo-1-nitroisoquinoline dictates a distinct doublet in the mass spectrum separated by exactly 1.998 Da. Furthermore, tandem mass spectrometry (MS/MS) will show diagnostic product ions corresponding to the neutral loss of the nitro group (

Da)[2].
Table 1: Diagnostic HRMS Data for 5-Bromo-1-nitroisoquinoline
Ion Speciesm/z (Theoretical)Relative AbundanceDiagnostic Significance

(

)
252.9607100%Base molecular ion

(

)
254.9587~97.3%Confirms exactly one Br atom

206.9658VariableConfirms labile

group

174.0429VariableConfirms halogen dissociation

Nuclear Magnetic Resonance (NMR) Elucidation

The crux of the regiochemical assignment relies on NMR spectroscopy. The isoquinoline core contains two fused rings: a pyridine-like ring and a benzene-like ring. Substitution at C1 and C5 leaves five protons: H3, H4, H6, H7, and H8.

1D NMR: Spin System Mapping

The


 NMR spectrum will exhibit two distinct, non-interacting spin systems:
  • The Pyridine Ring System (H3, H4): An AX spin system consisting of two doublets. The coupling constant

    
     Hz is highly diagnostic for the 
    
    
    
    bond in isoquinolines[3].
  • The Benzenoid Ring System (H6, H7, H8): An AMX spin system. The strongly electron-withdrawing nitro group at C1 exerts a profound spatial peri-deshielding effect on H8, pushing it significantly downfield[4].

Table 2: Expected NMR Chemical Shifts and Couplings
ProtonMultiplicityExpected Shift (δ, ppm)Coupling (Hz)Key HMBC Correlations
H3 Doublet (d)~8.70

C1, C4a
H4 Doublet (d)~8.20

C3, C5, C8a
H6 Doublet of doublets (dd)~8.05

,

C5, C8
H7 Triplet (t)~7.75

,

C5, C8a
H8 Doublet of doublets (dd)~8.45

,

C1, C4a, C6
2D NMR: The Regiochemical Anchor (HMBC)

To definitively prove that the


 is at C1 and the 

is at C5, we rely on Heteronuclear Multiple Bond Correlation (HMBC). Since quaternary carbons C1 and C5 lack attached protons, we must use long-range (

and

) couplings from adjacent protons to "anchor" the substituents.
  • Anchoring C1: H8 will show a strong

    
     correlation across the bridgehead to the C1 carbon (
    
    
    
    ppm).
  • Anchoring C5: Both H4 (

    
    ) and H6 (
    
    
    
    ) will correlate to the C5 carbon (
    
    
    ppm).

NMRLogic H3 H3 (δ ~8.70) H4 H4 (δ ~8.20) H3->H4 COSY C5 C5-Br (δ ~120) H4->C5 HMBC (3J) H6 H6 (δ ~8.05) H7 H7 (δ ~7.75) H6->H7 COSY H6->C5 HMBC (2J) H8 H8 (δ ~8.45) H7->H8 COSY C1 C1-NO2 (δ ~155) H8->C1 HMBC (3J)

Fig 2. Key 2D NMR (COSY and HMBC) correlation logic establishing the regiochemistry.

Self-Validating Experimental Protocols

A protocol is only robust if it contains internal checks. The following methodologies ensure that the data acquired cannot be misinterpreted due to artifacts or sample degradation.

Protocol A: Self-Validating HRMS Acquisition
  • Sample Preparation: Dissolve 1 mg of 5-bromo-1-nitroisoquinoline in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using 0.1% Formic Acid in Water/Acetonitrile (50:50, v/v).

  • Calibration: Calibrate the Time-of-Flight (TOF) or Orbitrap analyzer using a standard calibration mix to achieve sub-2 ppm mass accuracy.

  • Acquisition: Inject 2 µL into the ESI source (Positive ion mode). Capillary voltage: 3.0 kV. Desolvation temperature: 350°C.

  • Self-Validation Step: Extract the isotopic envelope for the

    
     ion. Calculate the Pearson correlation coefficient between the experimental isotopic distribution and the theoretical 
    
    
    
    model. Validation is achieved only if
    
    
    , definitively ruling out isobaric interferences.
Protocol B: Multi-Nuclear NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the compound in 600 µL of

    
     (100% deuteration) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • 1D Acquisition: Acquire

    
     NMR (64 scans, relaxation delay 
    
    
    
    s) and
    
    
    NMR (1024 scans,
    
    
    s) at 298 K.
  • 2D Acquisition: Acquire gradient-selected COSY, HSQC, and HMBC spectra. For HMBC, optimize the long-range coupling delay for

    
     Hz (typically ~62.5 ms).
    
  • Self-Validation Step: To ensure the C1 assignment is correct and not an artifact of a rearranged intermediate, acquire a

    
     HMBC. The H8 proton must show a direct correlation to the nitro group nitrogen (
    
    
    
    ), cross-referencing the spatial proximity established by the
    
    
    HMBC.

References

  • Product Class 5: Isoquinolines Thieme Connect[Link]

  • Structural Elucidation of Isoquinoline, Isoquinolone, Benzylisoquinoline, Aporphine, and Phenanthrene Alkaloids Using API-ionspray Tandem Mass Spectrometry ResearchGate[Link]

  • US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives Google P
  • Chemical shifts and substituent effects in the PMR spectra of substituted iso-quinolines ResearchGate[Link]

Sources

Exploratory

Physicochemical Profiling and Analytical Validation of 5-Bromo-1-nitroisoquinoline

A Technical Whitepaper on Molecular Weight Determination and Scaffold Reactivity Executive Summary In modern drug discovery and advanced materials science, the isoquinoline core serves as a privileged structural motif. A...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper on Molecular Weight Determination and Scaffold Reactivity

Executive Summary

In modern drug discovery and advanced materials science, the isoquinoline core serves as a privileged structural motif. Among its functionalized derivatives, 5-Bromo-1-nitroisoquinoline (CAS: 1217440-57-7) stands out as a highly versatile, bifunctional building block. The strategic positioning of an electron-withdrawing nitro group at the C1 position and a heavy bromine atom at the C5 position imparts orthogonal reactivity to the scaffold.

This technical guide provides an in-depth analysis of the compound's physicochemical properties, focusing on the nuances of its molecular weight, isotopic distribution, and the rigorous analytical methodologies required for its structural validation.

Physicochemical Profiling: Deconstructing the Molecular Weight

The average molecular weight of 5-Bromo-1-nitroisoquinoline is widely reported as 253.05 g/mol by authoritative chemical suppliers such as 1[1] and 2[2]. However, from an analytical mass spectrometry perspective, relying on the "average" molecular weight is a fundamental error.

Because the molecule contains a single bromine atom, it does not exist as a single mass entity in nature. Bromine possesses two stable isotopes,


Br and 

Br, which occur in a nearly 1:1 natural abundance ratio (50.69% and 49.31%, respectively). Consequently, the monoisotopic mass of the

Br isotopologue is calculated at 251.9534 Da, while the

Br isotopologue is 253.9514 Da. This results in a characteristic

"doublet" signature of equal intensity in mass spectrometry, serving as the primary diagnostic tool for confirming the structural integrity of the scaffold.
Quantitative Data Summary

Table 1: Physicochemical and Isotopic Properties of 5-Bromo-1-nitroisoquinoline

PropertyValue / Description
Chemical Formula C

H

BrN

O

CAS Registry Number 1217440-57-7
Average Molecular Weight 253.05 g/mol
Monoisotopic Mass (

Br)
251.9534 Da
Monoisotopic Mass (

Br)
253.9514 Da
SMILES String O=[O-]

Analytical Methodologies: HRMS Protocol for MW Verification

To definitively validate the molecular weight and purity of 5-Bromo-1-nitroisoquinoline, High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) is the gold standard.

Causality & Experimental Design: Electrospray Ionization (ESI) in positive mode is selected because the basic isoquinoline nitrogen readily accepts a proton (


), overcoming the electron-withdrawing nature of the nitro group. A slow, shallow chromatographic gradient is strictly employed to ensure baseline resolution from potential positional isomers (e.g., 4-bromo or 8-bromo impurities) that frequently arise during the nitration or bromination steps of synthesis.
Self-Validating UHPLC-HRMS Protocol
  • System Suitability Testing (SST): Inject a known basic calibration standard (e.g., reserpine) to verify that the mass accuracy of the Orbitrap/TOF analyzer is operating within a < 3 ppm error margin.

  • Blank Injection (Carryover Check): Run a blank sample (50% aqueous methanol) to establish a clean baseline and confirm the absence of column carryover from previous runs.

  • Sample Preparation: Dissolve 1.0 mg of 5-Bromo-1-nitroisoquinoline in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in 50% aqueous methanol to prevent detector saturation and ion suppression.

  • Chromatographic Separation:

    • Column: C18 Reverse-Phase (2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: HPLC-grade H

      
      O with 0.1% Formic Acid (essential for driving nitrogen protonation).
      
    • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry (ESI+):

    • Capillary Temperature: 320 °C.

    • Spray Voltage: +3.5 kV.

    • Mass Range: m/z 100 to 500.

  • Data Processing: Extract ion chromatograms (EIC) for the expected

    
     adducts: m/z 252.9612  (
    
    
    
    Br) and m/z 254.9592 (
    
    
    Br). Confirm that the isotopic ratio is approximately 1:1.

LCHRMS_Workflow A 1. Sample Prep (1 mg/mL in MeOH) B 2. UHPLC Separation (C18, H2O/MeCN + 0.1% FA) A->B C 3. ESI+ Ionization (Protonation of N) B->C D 4. HRMS Analysis (Orbitrap/TOF) C->D E 5. Data Processing (Isotope Pattern Matching) D->E

Fig 1: Step-by-step LC-HRMS workflow for molecular weight validation.

Structural & Mechanistic Implications in Drug Design

The precise molecular weight and steric bulk of the bromo and nitro substituents directly dictate the scaffold's utility in synthetic workflows. The molecule is designed to offer true orthogonal, step-wise functionalization.

  • C1-Nitro Group Reactivity (SNAr): In standard benzenoid systems, nitro groups are generally unreactive. However, at the C1 position of an isoquinoline ring, the electron-deficient nature of the heterocycle renders the adjacent carbon highly electrophilic. The nitro group acts as an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr), allowing for rapid displacement by amines, alkoxides, or thiolates under mild, often room-temperature conditions.

  • C5-Bromine Reactivity (Cross-Coupling): The bromine atom (atomic weight ~79.9 g/mol ) provides significant steric shielding and serves as a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Because SNAr at C1 proceeds easily, while Pd-catalyzed coupling at C5 requires elevated temperatures and specific ligands, chemists can selectively functionalize C1 first, followed by C5, without unwanted cross-reactivity.

Reactivity_Pathway Core 5-Bromo-1-nitroisoquinoline (MW: 253.05 g/mol) SNAr SNAr at C1 (Nucleophilic Attack) Core->SNAr Amines/Alkoxides (-NO2 Displacement) Coupling Cross-Coupling at C5 (Pd-Catalyzed) Core->Coupling Boronic Acids/Amines (-Br Insertion) Product Bifunctionalized Isoquinoline Scaffold SNAr->Product Coupling->Product

Fig 2: Orthogonal regioselective functionalization pathways of the scaffold.

References

  • [1] Title: 1217440-57-7 | 5-Bromo-1-nitroisoquinoline - ChemScene | Source: chemscene.com | URL:

  • [2] Title: 1217440-57-7 | 5-Bromo-1-nitroisoquinoline | BLD Pharm | Source: bldpharm.com | URL:

Sources

Foundational

safety and handling of 5-Bromo-1-nitroisoquinoline

An In-Depth Technical Guide to the Safe Handling and Use of 5-Bromo-1-nitroisoquinoline Foreword: A Proactive Approach to Chemical Safety In the fast-paced world of pharmaceutical research and chemical synthesis, the pre...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling and Use of 5-Bromo-1-nitroisoquinoline

Foreword: A Proactive Approach to Chemical Safety

In the fast-paced world of pharmaceutical research and chemical synthesis, the pressure to innovate can often overshadow the foundational principles of laboratory safety. This guide is designed to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 5-Bromo-1-nitroisoquinoline. As a key building block in the synthesis of pharmacologically active compounds, its utility is significant.[1][2][3] However, its structure—a halogenated nitroaromatic compound—necessitates a thorough understanding of its potential hazards and the implementation of rigorous handling protocols. This document moves beyond a simple recitation of rules, aiming to instill a deep, causal understanding of why specific precautions are necessary, thereby fostering a self-validating system of safety in your laboratory.

Hazard Identification and Risk Assessment

While a specific, publicly available Safety Data Sheet (SDS) for 5-Bromo-1-nitroisoquinoline is not readily found, a robust hazard assessment can be constructed by examining structurally analogous compounds, such as other brominated and nitrated aromatics. The combination of a bromine atom and a nitro group on the isoquinoline scaffold suggests a compound with multiple potential hazards.

The following hazard classifications are inferred from data on similar chemical structures and should be considered the minimum expected hazards for 5-Bromo-1-nitroisoquinoline.[4][5][6]

Table 1: Inferred GHS Hazard Classifications

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.
Skin Corrosion/Irritation2H315: Causes skin irritation.
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation.
Acute Toxicity, Inhalation4H332: Harmful if inhaled.
Specific Target Organ Toxicity3H335: May cause respiratory irritation.
Hazardous to the Aquatic Environment1H410: Very toxic to aquatic life with long lasting effects.

The Core Takeaway: Treat 5-Bromo-1-nitroisoquinoline as a substance that is harmful if ingested or inhaled, is a significant irritant to skin and eyes, and poses a threat to the environment. All handling procedures must be designed to mitigate these risks.

Physicochemical Properties for Safe Handling

Understanding a compound's physical properties is critical for its proper handling, storage, and use in experimental setups.

Table 2: Physicochemical Data of 5-Bromo-1-nitroisoquinoline and Isomers

PropertyValueSource
Molecular Formula C₉H₅BrN₂O₂[7]
Molecular Weight 253.05 g/mol [7]
Appearance Typically a yellow to light orange crystalline solid/powder.[8]
Melting Point 136-140 °C (for isomer 5-Bromo-8-nitroisoquinoline)[8]
Storage Temperature Sealed in dry, 2-8°C[7]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The primary directive for handling 5-Bromo-1-nitroisoquinoline is to prevent any direct contact or inhalation. This is achieved through a combination of engineering controls and appropriate PPE.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of solid 5-Bromo-1-nitroisoquinoline, including weighing, transferring, and adding to reaction vessels, must be performed inside a certified chemical fume hood. This is non-negotiable. The rationale is twofold:

  • Containment of Aerosols: Transferring the fine powder can generate dust that is easily inhaled. A fume hood provides constant airflow to capture and exhaust these particulates away from the user's breathing zone.

  • Vapor Containment: Although the compound is a solid with low vapor pressure at room temperature, heating during a reaction will increase its volatility. The fume hood contains any vapors that may be generated.

Personal Protective Equipment (PPE): Your Last Line of Defense
  • Hand Protection: Wear nitrile gloves at all times. Inspect gloves for any signs of degradation or puncture before use. Use the proper glove removal technique to avoid contaminating your skin.[9] If direct contact occurs, remove the contaminated glove immediately and wash hands thoroughly.

  • Eye Protection: Safety glasses with side-shields are mandatory.[9] However, for operations with a higher risk of splashing, such as during reaction workup with liquids, it is best practice to use chemical splash goggles.

  • Skin and Body Protection: A flame-resistant lab coat must be worn and fully buttoned. Ensure clothing covers all exposed skin. Do not wear shorts or open-toed shoes in the laboratory.

  • Respiratory Protection: When used within a fume hood, a respirator is typically not required. However, in the event of a large spill or a failure of engineering controls, a self-contained breathing apparatus (SCBA) must be available for emergency response.

Safe_Handling_Workflow cluster_prep Preparation cluster_execution Execution (Inside Fume Hood) cluster_cleanup Cleanup & Disposal A Review SDS & Protocol B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Understand Hazards C Weigh/Transfer Chemical B->C Enter Work Area D Perform Reaction/ Experiment C->D E Neutralize/Quench Reaction (if needed) D->E F Clean Glassware & Work Area E->F Conclude Experiment G Segregate Waste into 'Halogenated Organics' F->G H Doff PPE Correctly G->H I Wash Hands Thoroughly H->I Exit Work Area

Caption: A standard workflow for the safe handling of 5-Bromo-1-nitroisoquinoline.

Storage, Stability, and Reactivity

Storage Conditions

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

  • Container: Keep in a tightly closed, properly labeled container.[9]

  • Environment: Store in a cool, dry, and well-ventilated area, such as a dedicated chemical storage cabinet. The recommended storage temperature is 2-8°C.[7]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents and strong acids.[10]

Chemical Stability and Thermal Hazards

5-Bromo-1-nitroisoquinoline is stable under recommended storage conditions. However, the presence of the nitro group is a critical structural alert for potential thermal instability. Nitroaromatic compounds as a class can undergo exothermic decomposition at elevated temperatures, which can lead to runaway reactions.[11][12][13]

  • Conditions to Avoid: Avoid exposure to high heat, open flames, and sparks.

  • Causality: The C-NO₂ bond in nitroaromatics can cleave under thermal stress, initiating decomposition pathways that release significant energy and gas, potentially leading to a rapid increase in temperature and pressure.[12] While this is a greater concern for polynitrated compounds like TNT, the hazard exists even for mononitrated species and must be respected during experimental design, especially for reactions run at elevated temperatures or on a large scale.

Spill, Exposure, and Emergency Procedures

Prompt and correct action during an emergency is critical to minimizing harm.

Table 3: First Aid and Emergency Response

SituationActionRationale
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[9]To physically remove the irritant and reduce chemical absorption and burns.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]To dilute and wash away the chemical, preventing serious eye damage.
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.To remove the individual from the contaminated atmosphere and provide respiratory support.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention and show the SDS or container label to the physician.Inducing vomiting can cause further damage to the esophagus.
Small Spill (Inside a fume hood) Wearing appropriate PPE, gently sweep up the solid material, avoiding dust creation. Place into a sealed, labeled container for hazardous waste disposal. Clean the area with a suitable solvent.To contain and remove the hazardous material safely.
Large Spill Evacuate the area immediately. Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean it up without specialized training and equipment.[4]Large spills pose a significant inhalation and contamination risk that requires a professional emergency response.

Disposal: A Cradle-to-Grave Responsibility

As a halogenated nitroaromatic compound, 5-Bromo-1-nitroisoquinoline and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly. Improper disposal can lead to severe environmental damage.[4][14]

  • Waste Segregation: All waste containing this compound (e.g., residual solids, contaminated filter paper, reaction mother liquor) must be collected in a dedicated waste stream labeled "Halogenated Organic Waste." [14][15][16] Do not mix with non-halogenated waste, as this complicates and increases the cost of disposal.

  • Containerization: Use a chemically resistant, sealable container (e.g., HDPE or glass) that is clearly labeled with its contents.[17]

  • Final Disposal: The final disposal must be handled by a licensed hazardous waste contractor. The standard and most effective method for this class of compound is high-temperature incineration, which ensures the complete destruction of the toxic organic structure.[14]

Disposal_Decision_Tree A Generate Chemical Waste B Is it contaminated with 5-Bromo-1-nitroisoquinoline? A->B E Is it a Halogenated Organic Solvent? B->E No G Collect in 'Halogenated Organic Waste' Container B->G Yes C YES D NO F Is it a Non-Halogenated Organic Solvent? E->F No E->G Yes H Collect in 'Non-Halogenated Organic Waste' Container F->H Yes I Follow Protocol for Other Waste Streams (e.g., Aqueous, Solid) F->I No J Arrange Pickup by Licensed Waste Contractor G->J H->J I->J

Caption: A decision workflow for the proper segregation of chemical waste.

Application in Synthesis: Safety in Practice

5-Bromo-1-nitroisoquinoline is a valuable intermediate, often used in cross-coupling reactions and other transformations to build more complex molecular architectures.[8][18] A common synthetic route to its isomer, 5-bromo-8-nitroisoquinoline, provides an excellent case study for applying these safety principles. The one-pot synthesis from isoquinoline involves highly exothermic and corrosive reagents, demanding strict procedural adherence.[1][18][19]

Exemplary Protocol: One-Pot Synthesis of 5-Bromo-8-nitroisoquinoline

This protocol, adapted from Organic Syntheses, highlights critical safety checkpoints.[18][19]

  • Reagent Handling (PPE & Fume Hood): A reaction vessel in an ice-water bath is charged with concentrated sulfuric acid. Isoquinoline is then added slowly.

    • Causality: The dissolution of isoquinoline in strong acid is highly exothermic. Slow addition and external cooling are essential to control the temperature and prevent uncontrolled boiling or splashing of corrosive acid.[18]

  • Bromination (Temperature Control): The solution is cooled to -25°C using a dry ice-acetone bath. N-bromosuccinimide (NBS) is added in portions.

    • Causality: This step is maintained at a very low temperature (-26°C to -18°C) to ensure the selective formation of the 5-bromo isomer and suppress the formation of byproducts.[19] Maintaining control over exothermic reactions at low temperatures is a fundamental safety practice.

  • Nitration (Reagent Control): Potassium nitrate is added portion-wise to the cold reaction mixture.

    • Causality: Nitration is a notoriously energetic reaction. Adding the nitrating agent slowly to a cold, stirred solution allows the heat generated to be dissipated safely, preventing a dangerous thermal runaway.[19]

  • Workup (PPE & Ventilation): The reaction is quenched by pouring it onto crushed ice, followed by basification with aqueous ammonia.

    • Causality: This step generates significant heat and fumes (ammonia gas). It must be performed in a large vessel within a fume hood to manage the exotherm and ventilate the noxious gas.[18]

This example demonstrates that every step in a synthetic protocol is also a safety protocol. The choice of reagents, the rate of addition, and the control of temperature are all dictated by the principles of chemical safety.

Conclusion

5-Bromo-1-nitroisoquinoline is a powerful tool for chemical innovation, but it demands respect. By understanding its inherent hazards—its toxicity, irritancy, and potential thermal instability—and by rigorously applying the multi-layered defense of engineering controls, personal protective equipment, and procedural diligence, researchers can harness its synthetic potential safely. This guide serves as a framework, but the ultimate responsibility for a safe laboratory environment rests with the informed, cautious, and well-prepared scientist at the bench.

References

  • Chemos GmbH & Co. KG. (2024). Safety Data Sheet: 5-bromo-5-nitro-1,3-dioxane. [Link]

  • Brown, W. D., & Gouliaev, A. H. (2005). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses, 81, 98. [Link]

  • Gouliaev, A. H., & Brown, W. D. (2002). US Patent 6,500,954B1: Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved March 4, 2026, from [Link]

  • Pozdnyakov, D. I., et al. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Molecules, 27(22), 7901. [Link]

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. [Link]

  • PubChem. (n.d.). 5-Bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). investigation of thermal stability of some nitroaromatic derivatives by dsc. Retrieved March 4, 2026, from [Link]

  • University of Alabama in Huntsville. (n.d.). 7.2 Organic Solvents. Environment, Health and Safety. [Link]

  • Fiasella, A., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(3), 646-650. [Link]

  • Strych, M., et al. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 28(24), 8031. [Link]

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved March 4, 2026, from [Link]

  • PubChem. (n.d.). 5-Bromo-1,2,3,4-tetrahydroisoquinolin-1-one. Retrieved March 4, 2026, from [Link]

  • University of Oklahoma. (n.d.). Hazardous Waste - EHSO Manual 2025-2026. [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]

  • Massachusetts Institute of Technology. (n.d.). procedure for disposing of hazardous waste. [Link]

Sources

Exploratory

5-Bromo-1-nitroisoquinoline: A Bifunctional Scaffold for Advanced Isoquinoline Library Synthesis

Executive Summary The isoquinoline nucleus is a privileged pharmacophore embedded within numerous biologically active alkaloids and synthetic therapeutic agents, most notably in the design of selective kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinoline nucleus is a privileged pharmacophore embedded within numerous biologically active alkaloids and synthetic therapeutic agents, most notably in the design of selective kinase inhibitors 1[1]. Within modern medicinal chemistry, the rapid generation of structure-activity relationship (SAR) data relies heavily on the availability of versatile, multi-halogenated or pseudo-halogenated building blocks. 5-Bromo-1-nitroisoquinoline represents a highly strategic bifunctional intermediate 2[2]. By combining a highly activated nitro leaving group at the C-1 position with a cross-coupling-ready bromine atom at the C-5 position, this scaffold enables orthogonal, site-selective functionalization. This technical guide explores the mechanistic rationale behind its reactivity and provides self-validating experimental protocols for its application in drug discovery.

Physicochemical & Structural Profiling

Understanding the baseline physicochemical properties of 5-Bromo-1-nitroisoquinoline is critical for predicting its solubility, stability, and behavior in organic synthesis.

PropertyValue
Chemical Name 5-Bromo-1-nitroisoquinoline
CAS Registry Number 1217440-57-7
Molecular Formula C₉H₅BrN₂O₂
Molecular Weight 253.05 g/mol
SMILES String O=[O-]
Purity Standard ≥98% (Typical commercial specification)
Storage Conditions Sealed in dry conditions, 2-8°C (Inert atmosphere recommended)

Data aggregated from commercial chemical suppliers 2[2] and 3[3].

Mechanistic Rationale: Orthogonal Reactivity

The true power of 5-Bromo-1-nitroisoquinoline lies in its orthogonal reactivity, which is dictated by the distinct electronic microenvironments of its two functional groups.

The C-1 Position: Nucleophilic Aromatic Substitution ( )

The C-1 position of the isoquinoline ring is inherently electron-deficient due to the inductive and resonance effects of the adjacent imine nitrogen. The installation of a strongly electron-withdrawing nitro group at this position further lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the C-1 nitro group acts as an exceptional leaving group, making the site highly susceptible to


 by nucleophiles such as amines, alkoxides, or thiolates 4[4]. This reaction proceeds via the formation of a stabilized Meisenheimer complex, followed by the rapid expulsion of the nitrite anion 5[5].
The C-5 Position: Transition-Metal Catalyzed Cross-Coupling

Conversely, the bromine atom at the C-5 position is electronically insulated from the primary activating effects of the imine nitrogen. It remains highly stable under standard


 conditions, preventing unwanted polymerization or degradation. However, the C-Br bond is an ideal electrophilic partner for oxidative addition by low-valent transition metals (e.g., 

), enabling high-yielding Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-couplings 6[6].

OrthogonalReactivity Core 5-Bromo-1-nitroisoquinoline (Bifunctional Core) SNAr Nucleophilic Aromatic Substitution (SNAr) at C-1 Core->SNAr Nucleophiles (Amines, Alkoxides) CrossCoupling Pd-Catalyzed Cross-Coupling at C-5 Core->CrossCoupling Boronic Acids, Pd Catalyst Product1 1-Substituted 5-bromoisoquinoline SNAr->Product1 Product2 1-Nitro-5-aryl/ alkylisoquinoline CrossCoupling->Product2 Final 1,5-Disubstituted Isoquinoline Library Product1->Final Pd-Coupling Product2->Final SNAr / Reduction

Figure 1: Orthogonal reactivity pathways of 5-Bromo-1-nitroisoquinoline enabling modular library synthesis.

Experimental Methodologies: Self-Validating Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating workflows. Each chemical transformation is paired with a specific Quality Control (QC) checkpoint to confirm causality and prevent the propagation of failed intermediates.

Protocol A: Regioselective at C-1 (Amination)

This protocol displaces the C-1 nitro group with a primary or secondary amine.

Causality & Design Choices:

  • Solvent: N,N-Dimethylformamide (DMF) is chosen as a polar aprotic solvent to stabilize the highly polar transition state of the Meisenheimer complex.

  • Base: Potassium carbonate (

    
    ) is utilized as a mild, insoluble inorganic base to scavenge the liberated nitrous acid (
    
    
    
    ) without triggering side reactions at the C-5 bromine.

Step-by-Step Procedure:

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-Bromo-1-nitroisoquinoline (1.0 equiv) and anhydrous

    
     (2.0 equiv).
    
  • Solvation: Suspend the mixture in anhydrous DMF (0.2 M relative to the substrate).

  • Nucleophile Addition: Add the desired amine (1.2 equiv) dropwise at room temperature.

  • Heating: Seal the vial and heat to 80°C for 4-6 hours.

  • Self-Validation Checkpoint (QC1): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation metric: Complete consumption of the starting material (m/z 253/255) and emergence of the product mass. If unreacted starting material remains, increase temperature to 90°C and monitor hourly.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash extensively with water (3x) and brine to remove DMF and nitrite salts. Dry over

    
    , concentrate, and purify via silica gel chromatography.
    
Protocol B: Suzuki-Miyaura Cross-Coupling at C-5

Following the successful C-1 functionalization, the C-5 bromine is leveraged for carbon-carbon bond formation 1[1].

Causality & Design Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (

    
    ) is selected as a reliable, general-purpose catalyst for unactivated aryl bromides 7[7].
    
  • Degassing: Oxygen is a potent poison for

    
    , oxidizing it to an inactive 
    
    
    
    state. Strict inert atmosphere protocols (Argon sparging) are mandatory 1[1].

Step-by-Step Procedure:

  • Preparation: In a Schlenk tube, combine the 1-substituted-5-bromoisoquinoline intermediate (1.0 equiv), the target aryl/heteroaryl boronic acid (1.5 equiv), and

    
     (3.0 equiv).
    
  • Degassing: Add a solvent mixture of 1,4-Dioxane/Water (4:1 v/v). Sparge the solution with Argon for a minimum of 15 minutes.

  • Catalyst Introduction: Under a positive pressure of Argon, quickly add

    
     (0.05 equiv). Seal the tube.
    
  • Reaction: Heat the mixture at 90°C for 12-18 hours.

  • Self-Validation Checkpoint (QC2): Analyze a filtered aliquot via LC-MS and

    
    -NMR. Validation metric: In 
    
    
    
    -NMR, observe the disappearance of the distinct C-5 bromine-adjacent aromatic proton shifts and the appearance of the new coupled aryl system.
  • Workup: Filter through a pad of Celite to remove palladium black. Extract the filtrate with Dichloromethane (DCM), dry, and purify via flash chromatography.

Workflow Step1 Step 1: SNAr at C-1 Reagents: Amine, K2CO3, DMF Temp: 80°C QC1 QC: LC-MS & 1H-NMR Verify NO2 displacement Step1->QC1 Step2 Step 2: Suzuki Coupling at C-5 Reagents: Ar-B(OH)2, Pd(PPh3)4, Dioxane/H2O Temp: 90°C (Degassed) QC1->Step2 If >95% Purity QC2 QC: LC-MS & 13C-NMR Verify C-C bond formation Step2->QC2 Purification Step 3: Flash Chromatography Isolate 1,5-Disubstituted Isoquinoline QC2->Purification Target Confirmed

Figure 2: Self-validating sequential functionalization workflow for 5-Bromo-1-nitroisoquinoline.

Applications in Drug Development

The ability to sequentially decorate the C-1 and C-5 positions of the isoquinoline core drastically accelerates hit-to-lead optimization. Isoquinoline-based compounds are particularly prominent in the development of kinase inhibitors (e.g., Rho-associated coiled-coil containing protein kinase (ROCK) and PI3K inhibitors) 1[1].

By utilizing 5-Bromo-1-nitroisoquinoline, medicinal chemists can maintain the critical hinge-binding elements of the isoquinoline nitrogen while rapidly exploring the chemical space around the C-1 (solvent-exposed region) and C-5 (hydrophobic pocket) vectors. Furthermore, the C-1 nitro group can alternatively be reduced to a primary amine via catalytic hydrogenation (


) 5[5], opening pathways to 1-aminoisoquinoline derivatives, which are highly sought-after motifs for hydrogen-bond donor interactions within biological targets.

References

  • Thieme-Connect. "Product Class 5: Isoquinolines". Available at: [Link]

  • Defense Technical Information Center (DTIC). "Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling". Available at: [Link]

  • Google Patents. "CN1431199A - Method for synthesizing 1-amino isoquinoline".
  • Journal of the American Chemical Society (JACS). "Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure". Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Chemistry of 5-Bromo-1-nitroisoquinoline

This guide provides an in-depth exploration of 5-Bromo-1-nitroisoquinoline, a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. The isoquinoline scaffold is...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of 5-Bromo-1-nitroisoquinoline, a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. The isoquinoline scaffold is a privileged structure, forming the core of numerous natural products and pharmacologically active compounds.[1][2] The strategic placement of a bromine atom and a nitro group on this scaffold creates a versatile platform for complex molecular synthesis. The bromine atom at the C5 position serves as a functional handle for transition-metal-catalyzed cross-coupling reactions, while the electron-withdrawing nitro group at the C1 position profoundly influences the molecule's reactivity, particularly by activating the ring for nucleophilic substitution and serving as a precursor to a primary amine.[3][4]

This document moves beyond a simple recitation of facts, offering field-proven insights into the causality behind synthetic choices and reaction pathways. We will delve into the synthesis, physicochemical properties, and diverse reactivity of this compound, providing detailed, actionable protocols and the underlying chemical principles that govern them.

Synthesis and Regiochemical Considerations

The synthesis of substituted isoquinolines via electrophilic aromatic substitution is a nuanced process governed by the inherent electronic properties of the bicyclic system. The pyridine ring is electron-deficient and generally deactivated towards electrophiles, especially under the acidic conditions required for nitration and halogenation. Consequently, substitution occurs preferentially on the benzene ring.

A robust and scalable synthesis for a related, and more commonly synthesized isomer, 5-bromo-8-nitroisoquinoline, has been thoroughly documented and provides an excellent case study in controlling regioselectivity.[3][5] This procedure is often performed as a one-pot reaction directly from isoquinoline.[3][5]

Case Study: One-Pot Synthesis of 5-Bromo-8-nitroisoquinoline

The established procedure involves a low-temperature bromination followed by in-situ nitration.[3]

Causality Behind Experimental Choices:

  • Solvent and Acid Catalyst: Concentrated sulfuric acid serves a dual purpose. It protonates the isoquinoline nitrogen, further deactivating the pyridine ring to prevent unwanted side reactions. It also acts as the solvent for the reaction.

  • Brominating Agent: N-Bromosuccinimide (NBS) is chosen as a milder and more manageable source of electrophilic bromine compared to liquid bromine.[6]

  • Temperature Control: This is the most critical parameter for achieving high regioselectivity. Maintaining the temperature between -25°C and -18°C strongly favors the formation of the 5-bromo isomer over the 8-bromo isomer.[3] At higher temperatures, the proportion of the undesired 8-bromo isomer increases, complicating purification.

  • Nitrating Agent: The addition of potassium nitrate to the cold sulfuric acid solution generates the nitronium ion (NO₂⁺) in situ, which then reacts with the 5-bromoisoquinoline intermediate. The electron-donating (by resonance) and ortho-, para-directing bromo substituent, combined with the deactivating effect of the protonated pyridine ring, directs the incoming nitro group to the C8 position.

Experimental Protocol: Synthesis of 5-Bromo-8-nitroisoquinoline [3][7]

  • Reaction Setup: A multi-necked, round-bottomed flask is equipped with a mechanical stirrer, an internal thermometer, and an addition funnel. The flask is charged with concentrated sulfuric acid (96%) and cooled to 0°C in an ice bath.

  • Isoquinoline Addition: Isoquinoline is added slowly via the addition funnel, ensuring the internal temperature remains below 30°C.

  • Bromination: The resulting solution is cooled to -25°C using a dry ice-acetone bath. N-Bromosuccinimide (1.3 equivalents) is added in portions, maintaining the temperature between -22°C and -26°C. The mixture is stirred vigorously for several hours at low temperature.[3]

  • Nitration: Solid potassium nitrate (1.1 equivalents) is added portion-wise to the reaction mixture, ensuring the temperature does not exceed -10°C. The reaction is stirred for an additional 2-3 hours at -10°C to 0°C.

  • Work-up: The reaction mixture is poured carefully onto a large volume of crushed ice. The acidic solution is then slowly neutralized to a pH of 8-9 using a concentrated aqueous ammonia solution, keeping the temperature below 25°C.

  • Extraction and Purification: The resulting precipitate is collected by filtration or extracted with a suitable organic solvent (e.g., ethyl acetate).[7] The crude product is then purified by recrystallization or silica gel column chromatography to yield 5-bromo-8-nitroisoquinoline as a yellow solid.[3][7]

Workflow Diagram: One-Pot Synthesis of 5-Bromo-8-nitroisoquinoline

SynthesisWorkflow Isoquinoline Isoquinoline ReactionVessel Conc. H₂SO₄ -25°C Isoquinoline->ReactionVessel Bromination Add NBS (1.3 eq) Stir 3-5h @ -20°C ReactionVessel->Bromination Step 1 Intermediate 5-Bromoisoquinoline (in situ) Bromination->Intermediate Nitration Add KNO₃ (1.1 eq) Stir 2-3h @ -10°C Intermediate->Nitration Step 2 Workup Quench (Ice) Neutralize (NH₄OH) Nitration->Workup Step 3 Product_Crude Crude 5-Bromo-8- nitroisoquinoline Purification Recrystallization or Chromatography Product_Crude->Purification Step 4 Workup->Product_Crude FinalProduct Pure 5-Bromo-8- nitroisoquinoline Purification->FinalProduct CatalyticCycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)L₂-Br OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Intermediate Ar-Pd(II)L₂-R Transmetalation->PdII_Intermediate MX M-Br Transmetalation->MX CouplingPartner R-M CouplingPartner->Transmetalation RedElim Reductive Elimination PdII_Intermediate->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product ArBr Ar-Br (5-Bromo-1-nitroisoquinoline) ArBr->OxAdd

Caption: Generalized catalytic cycle for cross-coupling reactions.

Reactions of the C1-Nitro Group: Reduction to an Amine

The reduction of the nitro group to a primary amine is one of the most valuable transformations of this molecule, opening up a vast landscape of subsequent chemical modifications. [8][9]The resulting 1-amino-5-bromoisoquinoline is a key precursor for many biologically active compounds.

The Chemoselectivity Challenge: A primary consideration is the potential for hydrodehalogenation (loss of the bromine atom) under standard catalytic hydrogenation conditions, particularly with palladium on carbon (Pd/C). [10]Therefore, the choice of reducing agent is critical to preserve the C-Br bond.

Table: Comparison of Nitro Group Reduction Methods

MethodReagentsAdvantagesDisadvantages
Metal/Acid Reduction SnCl₂·2H₂O, HCl in EtOHHigh chemoselectivity, tolerates halogens well. [10]Stoichiometric amounts of metal salts, requires aqueous workup.
Fe, AcOHInexpensive, effective, mild conditions. [11]Can be slow, requires filtration of iron salts.
Catalytic Hydrogenation Raney® Nickel, H₂Catalytic, clean reaction.Can sometimes cause dehalogenation, pyrophoric catalyst. [10]
Pd/C, H₂Highly efficient for nitro reduction.High risk of concurrent hydrodehalogenation. [10]

Recommended Protocol: Selective Reduction using Tin(II) Chloride [10]

  • Reagent Preparation: In a round-bottomed flask, suspend tin(II) chloride dihydrate (4-5 equivalents) in ethanol. Add concentrated hydrochloric acid and heat the mixture to 60-70°C until a clear solution is formed.

  • Substrate Addition: Add 5-Bromo-1-nitroisoquinoline (1 equivalent) portion-wise to the hot solution.

  • Reaction Monitoring: Stir the reaction at 60-70°C and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture and pour it into ice water. Carefully basify the solution with aqueous NaOH or NaHCO₃ to pH > 8. This will precipitate tin salts.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude amine can be purified by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The C1-nitro group is a powerful electron-withdrawing group, which, combined with the inductive effect of the ring nitrogen, strongly activates the isoquinoline nucleus towards nucleophilic attack. [12]The C1 position, bearing the nitro group, is particularly electron-deficient. This makes it susceptible to nucleophilic aromatic substitution (SNAr), where a strong nucleophile can displace the nitro group. While less common than displacement of a halide, this pathway is a known reactivity mode for highly activated nitroaromatics.

More commonly, the nitro group activates other positions on the ring for nucleophilic substitution of hydrogen (SNH), as seen in reactions of 5-nitroisoquinoline with amidic anions. [13][14] Mechanism of SNAr: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group (in this case, the nitrite ion) is expelled, restoring the aromaticity of the ring. [12] Diagram: General Mechanism for SNAr at C1

Sources

Exploratory

The Bifunctional Scaffold: Reactivity and Orthogonal Functionalization of 5-Bromo-1-nitroisoquinoline

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In modern drug discovery and materials science, the rapid...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern drug discovery and materials science, the rapid assembly of complex, multi-substituted heterocyclic scaffolds is paramount. 5-Bromo-1-nitroisoquinoline (CAS: 1217440-57-7)[1] has emerged as a highly versatile bifunctional building block. Its synthetic utility is driven by the orthogonal reactivity of its two primary functional groups: a highly electrophilic nitro group at the C1 position, primed for Nucleophilic Aromatic Substitution (SNAr), and a bromine atom at the C5 position, which serves as a robust handle for transition-metal-catalyzed cross-coupling.

This whitepaper provides an in-depth mechanistic analysis of the 1-nitro group's reactivity, detailing the causality behind its behavior as a superior leaving group, and provides field-proven, self-validating experimental protocols for the selective functionalization of this scaffold.

Electronic Topology and Mechanistic Rationale

To exploit 5-Bromo-1-nitroisoquinoline effectively, one must understand the electronic distribution across the isoquinoline nucleus. The isoquinoline ring system is inherently electron-deficient compared to benzene, with the C1 position being the most electrophilic site due to its proximity to the imine-like nitrogen atom[2].

The Nitro Group as an Exceptional Leaving Group

While halogens (particularly fluorine and chlorine) are standard leaving groups in SNAr chemistry, the nitro group at the C1 position exhibits superior leaving group capabilities[3]. This is governed by three causal factors:

  • Steric Relief: The nitro group is sterically demanding. Its displacement by a less bulky nucleophile (such as a primary amine or alkoxide) relieves peri-strain with the adjacent C8 proton.

  • Inductive and Resonance Activation: The strongly electron-withdrawing nature of the -NO2 group, combined with the ring nitrogen, severely depletes electron density at C1, drastically lowering the activation energy required for nucleophilic attack[4].

  • Leaving Group Stability: The expulsion of the stable nitrite anion (NO2-) provides a strong thermodynamic driving force for the rearomatization of the Meisenheimer complex.

SNAr_Mechanism Start 5-Bromo-1-nitroisoquinoline Nu Nucleophile Attack (C1) Start->Nu Activation by Ring N Meisenheimer Meisenheimer Complex (Stabilized by N & NO2) Nu->Meisenheimer Rate-determining step Product 1-Substituted-5-bromoisoquinoline + NO2- Meisenheimer->Product Fast elimination

Mechanistic pathway of SNAr at the C1 position of 5-Bromo-1-nitroisoquinoline.

Orthogonal Chemoselectivity: C1 vs. C5

A major challenge in functionalizing multi-halogenated or pseudo-halogenated heterocycles is achieving regiocontrol. In 5-Bromo-1-nitroisoquinoline, the reactivity is strictly orthogonal:

  • C1-Nitro: Highly reactive towards hard and soft nucleophiles (amines, alkoxides, thiolates) under basic conditions without the need for transition metal catalysts[5].

  • C5-Bromo: Inert to standard SNAr conditions due to its position on the carbocyclic ring, but highly reactive towards Palladium- or Copper-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This orthogonality dictates the synthetic workflow: SNAr must generally precede cross-coupling. If cross-coupling is attempted first, the nitro group may poison the palladium catalyst or undergo unwanted reduction via the phosphine ligands or basic conditions.

Chemoselectivity Scaffold 5-Bromo-1-nitroisoquinoline PathA 1. SNAr (Amine/Alkoxide) Displace NO2 Scaffold->PathA PathB 1. Mild Reduction (Fe/NH4Cl) Scaffold->PathB IntA 1-Substituted-5-bromoisoquinoline PathA->IntA PathA2 2. Pd-Catalyzed Cross-Coupling at C5 IntA->PathA2 FinalA 1,5-Disubstituted Isoquinoline PathA2->FinalA IntB 1-Amino-5-bromoisoquinoline PathB->IntB

Divergent synthetic workflows leveraging orthogonal reactivity at C1 and C5.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process analytical checks.

Protocol A: SNAr Displacement of the 1-Nitro Group with Secondary Amines

Objective: Synthesize 1-(dialkylamino)-5-bromoisoquinoline.

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 5-Bromo-1-nitroisoquinoline (1.0 eq, 1.0 mmol, ~253 mg) in anhydrous N,N-Dimethylformamide (DMF) (5.0 mL).

  • Reagent Addition: Add the secondary amine (e.g., morpholine) (1.5 eq, 1.5 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 2.0 mmol).

    • Causality Check: DIPEA acts as a non-nucleophilic proton scavenger to prevent the acidification of the nucleophile, ensuring a high concentration of the active amine species.

  • Reaction Execution: Stir the mixture at room temperature. The C1-nitro group is highly activated; heating is rarely required and may promote degradation.

  • Self-Validation (LC-MS): After 2 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Expected Observation: Disappearance of the starting material peak (

      
       253/255 [M+H]+) and appearance of the product peak (e.g., for morpholine, 
      
      
      
      293/295 [M+H]+). The isotopic pattern must show a 1:1 ratio indicative of the retained bromine atom.
  • Workup: Quench with water (20 mL) to precipitate the product. Filter, wash with cold water, and dry under a vacuum.

Protocol B: Chemoselective Reduction to 1-Amino-5-bromoisoquinoline

Objective: Convert the nitro group to a primary amine without causing hydrodehalogenation of the C5-bromine.

  • Preparation: Suspend 5-Bromo-1-nitroisoquinoline (1.0 eq, 1.0 mmol) in a mixture of Ethanol/Water (4:1 v/v, 10 mL).

  • Reagent Addition: Add Iron powder (5.0 eq, 5.0 mmol) and Ammonium Chloride (NH4Cl) (5.0 eq, 5.0 mmol).

    • Causality Check: Catalytic hydrogenation (Pd/C, H2) is strictly avoided here because palladium will readily insert into the C5-Br bond, leading to a des-bromo byproduct. Fe/NH4Cl provides a mild, single-electron transfer reduction pathway that is entirely orthogonal to aryl halides.

  • Reaction Execution: Heat the suspension to 70 °C for 3 hours under vigorous stirring.

  • Self-Validation (TLC): Monitor via TLC (Hexanes:EtOAc 3:1). The highly polar amine product will have a significantly lower Rf value than the starting nitro compound.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron sludge. Wash the Celite with hot ethanol. Concentrate the filtrate in vacuo, partition between EtOAc and saturated NaHCO3, extract, dry over Na2SO4, and concentrate.

Quantitative Data Summary

The following table summarizes the expected performance metrics for the functionalization of 5-Bromo-1-nitroisoquinoline based on established heterocyclic chemistry paradigms[2][3].

Reaction TypeReagents / ConditionsTarget PositionRetained Functional GroupExpected Yield (%)Reaction Time
SNAr (Amine) Morpholine, DIPEA, DMF, 25 °CC1C5-Bromo85 - 95%2 - 4 h
SNAr (Alkoxide) NaOMe, MeOH, 0 °C to 25 °CC1C5-Bromo80 - 90%1 - 2 h
Reduction Fe, NH4Cl, EtOH/H2O, 70 °CC1C5-Bromo75 - 85%3 - 5 h
Cross-Coupling Ar-B(OH)2, Pd(dppf)Cl2, K2CO3C5C1-Nitro (Risk of side rxn)40 - 60%12 - 18 h

Note: Performing cross-coupling directly on the nitro-bearing scaffold results in lower yields due to the coordinating and oxidizing nature of the nitro group. It is highly recommended to perform C1 substitution prior to C5 cross-coupling.

References

  • Thieme Connect. (n.d.). Product Class 5: Isoquinolines. Retrieved March 4, 2026, from[Link]

  • Ono, N. (2001). The Nitro Group in Organic Synthesis. John Wiley & Sons, Inc. Retrieved March 4, 2026, from[Link]

  • Wantulok, J., et al. (2021). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 26(7), 1857. Retrieved March 4, 2026, from[Link]

Sources

Foundational

Electrophilic Substitution Patterns of Bromo-Nitroisoquinolines: A Mechanistic &amp; Synthetic Guide

This guide serves as a definitive technical reference on the electrophilic substitution of bromo-nitroisoquinolines. It deviates from standard textbook definitions to focus on the practical, mechanistic, and synthetic re...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a definitive technical reference on the electrophilic substitution of bromo-nitroisoquinolines. It deviates from standard textbook definitions to focus on the practical, mechanistic, and synthetic realities faced in high-stakes research environments.[1]

Executive Summary

The regioselective functionalization of isoquinoline is a cornerstone of medicinal chemistry, particularly in the synthesis of kinase inhibitors and GPCR ligands. The interplay between the strongly deactivating nitro group (


) and the weakly deactivating but ortho/para-directing bromo group (

) creates a complex electrophilic aromatic substitution (EAS) landscape.[1]

This guide focuses on the 5-bromo-8-nitroisoquinoline scaffold, the most synthetically accessible and pharmacologically relevant isomer.[1] It details the electronic governance that dictates regioselectivity, provides a validated one-pot synthetic protocol, and visualizes the reaction trajectory to ensure reproducibility in the lab.

Fundamental Reactivity & Electronic Governance

The Protonation Switch

In the context of electrophilic substitution, isoquinoline behaves as two distinct systems depending on the pH of the medium.

  • Free Base: The pyridine ring is electron-deficient but the nitrogen lone pair is susceptible to oxidation or complexation.[1]

  • Protonated Species (Isoquinolinium): Under the strong acidic conditions required for nitration (

    
    ) or bromination (NBS/
    
    
    
    ), the nitrogen atom is protonated (
    
    
    ).[1]

Crucial Insight: Protonation places a substantial positive charge on the heterocyclic ring.[1] This exerts a massive inductive ($ -I


 -M $) deactivating effect, effectively "protecting" the pyridine ring from electrophilic attack.[1] Consequently, EAS is forced onto the carbocyclic (benzene) ring.[1][2]
The Alpha-Position Preference (C5 vs. C8)

Within the carbocyclic ring, positions 5 and 8 (analogous to the


-positions in naphthalene) are kinetically favored over positions 6 and 7 (

-positions).[1]
  • Resonance Stabilization: Attack at C5 or C8 yields a sigma complex (arenium ion) that retains the aromatic sextet of the protonated pyridine ring more effectively than attack at C6 or C7.

  • Steric Factors: While C5 and C8 are electronically similar, the peri-interaction at C8 (proximity to the ring nitrogen's substituents or lone pair) often makes C5 slightly more accessible for the initial substitution.[1]

Substituent Directing Effects

Once the first substituent is installed, it dictates the position of the second.[1]

  • Bromine at C5: Acts as an ortho/para director.[1]

    • Ortho to C5 is C6.[1]

    • Para to C5 is C8.[1]

    • The Winner: C8. Attack at C8 is reinforced by the inherent

      
      -position reactivity of the fused ring system, whereas C6 is a less reactive 
      
      
      
      -position.[1] Thus, nitration of 5-bromoisoquinoline occurs almost exclusively at C8.[1]
  • Nitro at C5: Acts as a meta director.[1]

    • Meta to C5 is C7.

    • However, the strong deactivation of the nitro group makes the entire ring system sluggish. Standard EAS on 5-nitroisoquinoline is synthetically inefficient compared to the reverse sequence (Bromination

      
       Nitration).[1]
      

Regioselectivity Matrix & Reaction Pathways

The following diagram visualizes the decision logic and chemical pathways for accessing the primary bromo-nitro isomers.

ReactionPathway IsoQ Isoquinoline (Starting Material) IsoQ_H Isoquinolinium Ion (Protonated Species) IsoQ->IsoQ_H H2SO4 (Acidic Medium) Br5 5-Bromoisoquinoline (Major Intermediate) IsoQ_H->Br5 NBS, -25°C (Kinetic Control) Br8 8-Bromoisoquinoline (Minor Side Product) IsoQ_H->Br8 Competitive Attack Note1 Protonation deactivates pyridine ring IsoQ_H->Note1 Target 5-Bromo-8-nitroisoquinoline (Target Scaffold) Br5->Target KNO3, -15°C (Para-direction from Br) Note2 Br directs Para to C8 (Reinforced by alpha-effect) Target->Note2

Figure 1: Synthetic flow towards 5-bromo-8-nitroisoquinoline showing the critical protonation step and directing effects.[1]

Validated Experimental Protocol

Protocol: One-Pot Synthesis of 5-Bromo-8-nitroisoquinoline Adapted from Organic Syntheses (Vol. 81, p. 98) and optimized for reproducibility.

Reagents & Equipment[1][3]
  • Isoquinoline: 44.0 g (330 mmol)[1]

  • Sulfuric Acid (

    
    ):  Concentrated (96-98%), used as solvent and proton source.[1]
    
  • N-Bromosuccinimide (NBS): Recrystallized.[1][3][4] Source of electrophilic

    
    .[5]
    
  • Potassium Nitrate (

    
    ):  Source of nitronium ion 
    
    
    
    .
  • Vessel: 3-neck round bottom flask with mechanical stirrer (magnetic stirring is insufficient due to viscosity).

Step-by-Step Methodology
StepOperationCritical Parameter (Why?)
1. Solvation Add Isoquinoline dropwise to

at

.[1]
Exothermic protonation.[1] Temp > 30°C risks decomposition or side reactions.[1]
2. Cooling Cool mixture to -25°C using a dry ice/acetone bath.Essential for regioselectivity.[1] Higher temps increase 8-bromo formation.[1]
3. Bromination Add NBS portion-wise over 1 hour. Maintain temp -22°C to -26°C .Kinetic Control: Low temp favors C5 substitution over C8.
4. Digestion Stir at -22°C for 2h, then -18°C for 3h.Ensures complete conversion to 5-Br intermediate before nitration.
5. Nitration Add

portion-wise.[1][3][4] Maintain temp < -10°C .
The 5-Br group directs the incoming

to the C8 position (para).[1]
6. Workup Pour onto crushed ice. Neutralize with

to pH 8-9.
Precipitates the free base product.[1] Heat control is vital during neutralization.
7. Purification Recrystallize from toluene/heptane or distill.[1]Removes trace 5,8-dibromo or 5-nitro impurities.[1]

Expected Yield: 60-70% Purity: >98% (HPLC)

Troubleshooting & Quality Control
  • Issue: High levels of 5,8-dibromoisoquinoline.[1][6]

    • Cause: Excess NBS or temperature spikes allowing the 5-Br product to react again before nitration.[1]

    • Fix: Strictly maintain T < -20°C during NBS addition.

  • Issue: Presence of 5-nitroisoquinoline.[1][3][4][6][7][8]

    • Cause: Incomplete bromination before

      
       addition.[1]
      
    • Fix: Monitor the first step by TLC/LCMS before adding nitrate.[1]

Applications in Drug Discovery

The 5-bromo-8-nitroisoquinoline scaffold is a "privileged structure" in medicinal chemistry due to its orthogonal reactivity.[1]

  • Selective Reduction: The nitro group can be selectively reduced to an amine (

    
    ) using 
    
    
    
    or catalytic hydrogenation, leaving the bromine intact.[1]
  • Cross-Coupling: The C5-Bromine serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings to install aryl or heteroaryl groups.[1]

  • Sandmeyer Transformations: The resulting C8-amine can be converted to halides, nitriles, or hydroxyls via diazonium chemistry.[1]

Example Workflow:



This sequence allows for the rapid generation of libraries where the C5 position modulates potency (hydrophobic pocket interaction) and the C8 position modulates solubility or H-bonding.[1]

References

  • Brown, W. D., & Gouliaev, A. H. (2005).[1][7] Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.[1][3][4][6][7] Organic Syntheses, 81, 98.[1]

    • [1]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[1] (Chapter on Isoquinolines: Reactivity and Orientation).

    • [1]

  • Rey, M., Vergnani, T., & Dreiding, A. S. (1985).[3] Bromination of Isoquinoline and Quinoline.[3][4][6][9] Helvetica Chimica Acta, 68(7), 1828-1834.[1]

    • [1]

  • Mitchell, G., & Jones, G. (1990). The Nitration of Isoquinoline and Some of its Derivatives. Advances in Heterocyclic Chemistry, 48, 1-89.[1]

Sources

Protocols & Analytical Methods

Method

One-Pot Synthesis of 5-Bromo-1-nitroisoquinoline: A Detailed Protocol for Advanced Research

This document provides a comprehensive guide to the one-pot synthesis of 5-Bromo-1-nitroisoquinoline, a critical intermediate in the development of novel pharmaceutical compounds.[1] The protocol herein is designed for r...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide to the one-pot synthesis of 5-Bromo-1-nitroisoquinoline, a critical intermediate in the development of novel pharmaceutical compounds.[1] The protocol herein is designed for researchers, scientists, and drug development professionals, emphasizing safety, efficiency, and scalability.

Introduction

5-Bromo-1-nitroisoquinoline is a key building block in organic synthesis, particularly for the creation of pharmacologically active molecules.[2] Its utility stems from the presence of two reactive sites: the bromine atom, which can participate in transition-metal-catalyzed cross-coupling reactions, and the nitro group, which can be readily reduced to a versatile amino group.[2][3] This dual functionality allows for the subsequent introduction of diverse chemical moieties, facilitating the exploration of new chemical space in drug discovery.

The one-pot synthesis detailed below offers a streamlined and efficient alternative to multi-step procedures, minimizing purification steps and improving overall yield.[1] The method involves the sequential bromination and nitration of isoquinoline in a single reaction vessel, leveraging the solvent, concentrated sulfuric acid, to control reactivity and facilitate both transformations.[1][2]

Reaction Mechanism and Scientific Rationale

The synthesis proceeds in two key stages within the same pot: electrophilic bromination followed by electrophilic nitration.

  • Bromination: Isoquinoline, an electron-rich heterocyclic compound, is first protonated by the strong sulfuric acid medium. This protonation deactivates the ring towards electrophilic substitution. However, by carefully controlling the temperature to between -26°C and -18°C, the C-5 position can be selectively brominated using N-bromosuccinimide (NBS) as the bromine source.[4] This temperature control is critical to suppress the formation of the undesired 8-bromoisoquinoline isomer, which is challenging to separate from the desired 5-bromo product.[2][4]

  • Nitration: Following the successful formation of 5-bromoisoquinoline, a nitrating agent, such as potassium nitrate, is introduced directly into the reaction mixture.[4] The strong acidic environment generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the 5-bromoisoquinoline ring. The nitration occurs regioselectively at the C-8 position, driven by the directing effects of the existing substituents and the electronic nature of the isoquinoline ring system.

Experimental Protocol

This protocol is adapted from established and reliable synthetic procedures.[2][4]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityNotes
IsoquinolineC₉H₇N129.161.0 eqStarting material.
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.981.1 - 1.3 eqRecrystallized and dried.[2]
Concentrated Sulfuric AcidH₂SO₄98.08Solvent96% or higher.
Potassium NitrateKNO₃101.101.1 - 1.3 eqNitrating agent.
Equipment
  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Internal thermometer

  • Addition funnel with nitrogen inlet

  • Dry ice/acetone bath

  • Ice/water bath

Workflow Diagram

G cluster_setup Reaction Setup cluster_bromination Bromination cluster_nitration Nitration cluster_workup Workup & Purification setup1 Charge flask with concentrated H₂SO₄ setup2 Cool to 0°C setup1->setup2 setup3 Slowly add isoquinoline (T < 30°C) setup2->setup3 brom1 Cool to -25°C setup3->brom1 brom2 Add NBS in portions (-26°C < T < -22°C) brom1->brom2 brom3 Stir for 2h at -22 ± 1°C brom2->brom3 brom4 Stir for 3h at -18 ± 1°C brom3->brom4 nitr1 Add KNO₃ in portions (T < -15°C) brom4->nitr1 nitr2 Stir as per detailed procedure nitr1->nitr2 workup1 Pour mixture onto crushed ice nitr2->workup1 workup2 Neutralize with NH₄OH workup1->workup2 workup3 Extract with ethyl acetate workup2->workup3 workup4 Purify by column chromatography workup3->workup4 product product workup4->product 5-Bromo-1-nitroisoquinoline

Caption: One-pot synthesis workflow for 5-Bromo-1-nitroisoquinoline.

Step-by-Step Procedure
  • Reaction Setup:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel with a nitrogen inlet, charge the concentrated sulfuric acid.

    • Cool the acid to 0°C using an ice/water bath.

    • Slowly add isoquinoline via the addition funnel, ensuring the internal temperature does not exceed 30°C.[2]

  • Bromination:

    • Cool the resulting solution to -25°C in a dry ice/acetone bath.

    • With vigorous stirring, add recrystallized N-bromosuccinimide (NBS) in portions. It is crucial to maintain the internal temperature between -22°C and -26°C during the addition.[2][4]

    • Stir the suspension for 2 hours at -22 ± 1°C, followed by 3 hours at -18 ± 1°C.[4]

  • Nitration:

    • To the same reaction mixture, add potassium nitrate in portions, carefully maintaining the temperature below -15°C.[4]

    • Continue to stir the mixture for the time specified in the source literature to ensure complete reaction.

  • Workup and Purification:

    • Carefully pour the reaction mixture onto a large amount of crushed ice.

    • Neutralize the acidic solution with a concentrated ammonium hydroxide solution. This will precipitate the crude product.[3]

    • Extract the product with a suitable organic solvent, such as ethyl acetate.[3]

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography to yield pure 5-Bromo-1-nitroisoquinoline.[3]

Safety Precautions

Hazard Identification and Personal Protective Equipment (PPE):

This synthesis involves the use of hazardous and corrosive chemicals. Adherence to strict safety protocols is mandatory.

  • Isoquinoline: Harmful if swallowed and toxic in contact with skin.[5][6] Causes skin and serious eye irritation.[5] May cause cancer.[5]

  • Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage.

  • N-Bromosuccinimide: Corrosive and an oxidizing agent.

  • Nitric Acid (formed in situ): A strong oxidizing agent and highly corrosive.[7] Can cause severe chemical burns upon contact.[7] Inhalation of mists can lead to respiratory damage.[7]

Mandatory PPE:

  • Chemical safety goggles and a face shield.[7]

  • Chemical-resistant gloves (inspect before use).[5]

  • A laboratory coat.

  • Work should be conducted in a well-ventilated chemical fume hood.[8]

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8][9] Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8][9] Seek immediate medical attention.[8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting.[7][8] If the person is conscious, rinse their mouth with water.[9] Seek immediate medical attention.[8]

Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations.

Troubleshooting

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction.Ensure isoquinoline is fully dissolved before adding NBS.[4] Maintain vigorous stirring.[4] Adhere to the specified reaction times and temperatures.[4]
Impure NBS.Use recrystallized and thoroughly dried NBS.[4]
Formation of 8-bromoisoquinoline isomer Poor temperature control during bromination.Strictly maintain the reaction temperature between -26°C and -18°C.[4]
Incomplete Nitration Insufficient nitrating agent or reaction time.Ensure the correct stoichiometry of potassium nitrate is used. Allow for adequate reaction time after the addition of the nitrating agent.

Conclusion

This detailed application note provides a robust and scalable one-pot protocol for the synthesis of 5-Bromo-1-nitroisoquinoline. By understanding the underlying chemical principles and adhering strictly to the experimental and safety procedures outlined, researchers can efficiently produce this valuable intermediate for applications in medicinal chemistry and materials science.

References

  • Brown, W. D., & Gouliaev, A. H. (2005). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses, 81, 98.
  • Gouliaev, A. H., & Brown, W. D. (2002). U.S. Patent No. 6,500,954 B1. Washington, DC: U.S.
  • ResearchGate. (2025). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 5-Bromo-8-Nitroisoquinoline.
  • Lecka, J., et al. (2018). New one-pot synthesis of N-fused isoquinoline derivatives by palladium-catalyzed C–H arylation: potent inhibitors of nucleotide pyrophosphatase-1 and -3. Organic & Biomolecular Chemistry, 16(33), 6006-6016.
  • Chem Service. (2015). SAFETY DATA SHEET - Isoquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Nitroisoquinoline. PubChem Compound Database. Retrieved from [Link]

  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

Sources

Application

Application Note: Strategic Synthesis of 5-Bromo-1-nitroisoquinoline

Executive Summary & Strategic Rationale The synthesis of 5-bromo-1-nitroisoquinoline represents a critical challenge in heterocyclic chemistry due to the competing regioselectivity rules of the isoquinoline scaffold. Dir...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of 5-bromo-1-nitroisoquinoline represents a critical challenge in heterocyclic chemistry due to the competing regioselectivity rules of the isoquinoline scaffold. Direct electrophilic nitration of 5-bromoisoquinoline yields the 8-nitro isomer (5-bromo-8-nitroisoquinoline) due to the directing effects of the protonated nitrogen and the bromine substituent [1].

To access the 1-nitro isomer, a nucleophilic strategy must be employed.[1] The C1 position of the isoquinoline ring is electron-deficient (similar to the C2 position of pyridine), making it susceptible to nucleophilic attack only after activation.

This guide details a robust, four-step protocol designed for high-purity applications (e.g., radiotracer synthesis, dual-coupling scaffolds). The strategy utilizes an N-oxide activation pathway to install a leaving group (chloride) at C1, followed by a Kornblum-type nucleophilic substitution to introduce the nitro group.

Retrosynthetic Analysis

The following logic gate illustrates the decision-making process avoiding the "dead-end" of direct nitration.

Retrosynthesis Target 5-Bromo-1-nitroisoquinoline (Target) Cl_Intermediate 1-Chloro-5-bromoisoquinoline (Activated Electrophile) Target->Cl_Intermediate Nucleophilic Substitution (NO2) N_Oxide 5-Bromoisoquinoline N-oxide (C1 Activation) Cl_Intermediate->N_Oxide Rearrangement (POCl3) Br_Isoq 5-Bromoisoquinoline (Regioselective Core) N_Oxide->Br_Isoq Oxidation (mCPBA) Start Isoquinoline (Starting Material) Br_Isoq->Start Bromination (NBS/H2SO4) DeadEnd 5-Bromo-8-nitroisoquinoline (Undesired Isomer) Br_Isoq->DeadEnd Direct Nitration (HNO3/H2SO4)

Figure 1: Retrosynthetic strategy highlighting the avoidance of the thermodynamic 8-nitro product.

Detailed Experimental Protocols

Step 1: Regioselective Bromination of Isoquinoline

Objective: Selective bromination at C5 without contaminating C8 or dibromo species. Mechanism: Electrophilic aromatic substitution on the protonated isoquinolinium species.[2] The use of concentrated sulfuric acid and NBS is critical to enforce regioselectivity [1].

  • Reagents:

    • Isoquinoline (1.0 equiv)

    • N-Bromosuccinimide (NBS) (1.1 equiv)

    • Sulfuric Acid (

      
      ), conc.[3] (Solvent, ~8-10 vol)
      
  • Protocol:

    • Charge a round-bottom flask with concentrated

      
       and cool to 0°C .
      
    • Add Isoquinoline dropwise. Caution: Exothermic. Maintain internal temperature < 30°C.

    • Cool the mixture to -25°C (dry ice/acetone bath). This temperature is critical; higher temperatures promote 8-bromo formation.

    • Add NBS portion-wise over 1 hour, maintaining temperature between -22°C and -26°C.

    • Stir at -22°C for 2 hours, then allow to warm to -18°C for 3 hours.

    • Quench: Pour onto crushed ice. Neutralize carefully with concentrated

      
       to pH ~8-9.
      
    • Isolation: Extract with dichloromethane (DCM), dry over

      
      , and concentrate.
      
    • Purification: Recrystallize from heptane/toluene if necessary.

  • Yield Expectation: 75-85%.

Step 2: N-Oxidation

Objective: Activation of the C1 position. Mechanism: Electrophilic attack of peracid on the nitrogen lone pair.

  • Reagents:

    • 5-Bromoisoquinoline (from Step 1)[3][4]

    • m-Chloroperoxybenzoic acid (mCPBA) (1.2 equiv)

    • Dichloromethane (DCM)

  • Protocol:

    • Dissolve 5-bromoisoquinoline in DCM (0.2 M).

    • Cool to 0°C. Add mCPBA portion-wise.

    • Warm to room temperature (RT) and stir overnight.

    • Workup: Wash with 1M NaOH (to remove m-chlorobenzoic acid byproduct) and brine.

    • Isolation: Dry organic layer and concentrate.[5] The N-oxide is typically a solid that can be used directly.

  • Yield Expectation: >90%.

Step 3: Chlorination (Rearrangement)

Objective: Conversion of N-oxide to 1-chloro derivative.[5] Mechanism: Activation of oxygen by


 followed by nucleophilic attack of chloride at C1 and elimination [2].
  • Reagents:

    • 5-Bromoisoquinoline N-oxide

    • Phosphorus Oxychloride (

      
      ) (Solvent/Reagent, ~5-10 equiv)
      
  • Protocol:

    • Place N-oxide in a flask under inert atmosphere (

      
      ).
      
    • Add

      
       slowly at RT.
      
    • Heat to reflux (approx. 105°C) for 2-4 hours. Monitor by TLC (conversion is usually clean).

    • Quench: Critical Safety Step. Cool to RT. Remove excess

      
       by rotary evaporation (use a trap). Pour the residue slowly onto crushed ice/water with vigorous stirring.
      
    • Neutralize with solid

      
      .
      
    • Extract with Ethyl Acetate or DCM.[5]

  • Yield Expectation: 80-85%.

  • Product: 1-Chloro-5-bromoisoquinoline.

Step 4: Nitro-Dehalogenation (The Critical Step)

Objective: Nucleophilic displacement of Chloride by Nitrite. Mechanism:


 (Nucleophilic Aromatic Substitution). The 1-position is activated by the ring nitrogen, allowing displacement of the good leaving group (Cl) by the nitrite anion (

).
  • Reagents:

    • 1-Chloro-5-bromoisoquinoline

    • Sodium Nitrite (

      
      ) (5.0 equiv)
      
    • DMSO (Dry, 0.5 M concentration)

  • Protocol:

    • Dissolve 1-chloro-5-bromoisoquinoline in dry DMSO.

    • Add

      
       (solid).
      
    • Heat the mixture to 100-110°C for 4-6 hours.

    • Note: Evolution of brown fumes (NOx) may occur; perform in a fume hood.

    • Workup: Cool to RT. Pour into ice water.

    • The product, 5-Bromo-1-nitroisoquinoline , typically precipitates as a yellow/orange solid.

    • Filter and wash with water.

    • Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexane/EtOAc) if required.

  • Yield Expectation: 60-70%.

Data Summary & Troubleshooting

ParameterStep 1 (Bromination)Step 3 (Chlorination)Step 4 (Nitration)
Key Reagent NBS /



/ DMSO
Temp.[3] Control Critical (-25°C) Reflux (105°C)Heated (100°C)
Major Impurity 8-BromoisoquinolineUnreacted N-oxide1-Isoquinolinone (Hydrolysis)
Validation

NMR: H5 doublet
MS: m/z 241/243IR: Nitro stretch (~1530/1350

)
Troubleshooting Matrix
  • Issue: Presence of 8-bromo isomer in Step 1.

    • Fix: Temperature during NBS addition exceeded -22°C. Repeat with stricter cooling.

  • Issue: Low yield in Step 4 (Nitration).

    • Fix: Ensure DMSO is dry. Water competes with nitrite, leading to the formation of 1-isoquinolinone (hydrolysis product). Increase

      
       equivalents.
      

References

  • Brown, W. D.; Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-Nitroisoquinoline.[3][4][6] Organic Syntheses, 81, 98.

  • Robison, M. M.; Robison, B. L. (1964). 1-Chloroisoquinoline.[5][7][8] Organic Syntheses, 44, 25. (General method adapted for 5-bromo derivative).

  • Kornblum, N. et al. (1956). A New Synthesis of Nitro Compounds. Journal of the American Chemical Society, 78(7), 1497-1501. (Fundamental basis for halide-to-nitro displacement).
  • BenchChem. (2025). Synthesis of 5-Chloroisoquinoline from 5-Aminoisoquinoline: Application Notes. (General isoquinoline handling protocols).

Sources

Method

Application Note: Site-Selective Suzuki-Miyaura Cross-Coupling of 5-Bromo-1-nitroisoquinoline

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol Introduction & Mechanistic Rationale The isoquinoline scaffold is a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

The isoquinoline scaffold is a privileged pharmacophore in drug discovery, frequently appearing in kinase inhibitors, antitumor agents, and vasodilators. Specifically, 1-aminoisoquinolines and their derivatives are highly sought after for their ability to form critical hydrogen bond networks within target protein active sites.

To synthesize complex 1-substituted isoquinolines,1 serves as a highly versatile, bifunctional building block. However, utilizing this substrate in palladium-catalyzed cross-coupling presents a unique chemoselectivity challenge due to its dual reactivity profile:

  • The C1-Nitro Group (Electrophilic Hotspot): The 1-position of the isoquinoline ring is highly electron-deficient due to the inductive and resonance effects of the adjacent imine nitrogen and the strongly electron-withdrawing nitro group. This makes the C1-position exceptionally prone to Nucleophilic Aromatic Substitution (SNAr) 23.

  • The C5-Bromo Group (Cross-Coupling Target): The bromine atom at the 5-position is primed for oxidative addition by a Palladium(0) catalyst, initiating the 4.

The Causality of Reaction Design: If standard, harsh Suzuki conditions are applied (e.g., strong bases like Cs₂CO₃ or KOH at >100°C), hydroxide ions generated in the aqueous solvent will attack the C1 position, displacing the nitrite anion (NO₂⁻) to form an unwanted 1-hydroxyisoquinoline (isocarbostyril) byproduct. Therefore, to achieve absolute site-selectivity at the C5-bromo position while preserving the nitro group for downstream reduction to an amine 5, we must utilize a mild base (K₂CO₃) and a highly efficient bidentate palladium catalyst (Pd(dppf)Cl₂) that accelerates reductive elimination at moderate temperatures (80°C).

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition at C5-Br Pd0->OxAdd 5-Bromo-1-nitroisoquinoline (Electrophile) PdII_1 Pd(II) Intermediate (1-Nitroisoquinolin-5-yl)-Pd-Br OxAdd->PdII_1 TransMet Transmetalation with Ar-B(OH)2 & Base PdII_1->TransMet Mild Base (K2CO3) Activates Boronic Acid PdII_2 Pd(II) Intermediate (1-Nitroisoquinolin-5-yl)-Pd-Ar TransMet->PdII_2 RedElim Reductive Elimination Yields 5-Aryl-1-nitroisoquinoline PdII_2->RedElim RedElim->Pd0 Regenerates Pd(0)

Figure 1: Catalytic cycle of the site-selective Suzuki-Miyaura coupling at the C5 position.

Reaction Optimization & Quantitative Data

To validate the mechanistic hypothesis, various catalyst and base combinations were screened. The goal was to maximize the cross-coupling yield at C5 while minimizing the SNAr degradation of the C1-nitro group.

Table 1: Optimization of Reaction Conditions for 5-Bromo-1-nitroisoquinoline

Catalyst (5 mol%)Base (2.0 equiv)Solvent System (v/v)Temp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O (2:1:1)9065Moderate yield; trace nitro-reduction observed due to EtOH.
Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O (4:1) 80 88 Optimal; excellent site-selectivity, nitro group fully intact.
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O (3:1)10045Elevated temp caused significant SNAr side products at C1.
Pd(dppf)Cl₂Cs₂CO₃DMF/H₂O (4:1)9055Base too strong; partial hydrolysis of C1-NO₂ to C1-OH.

Note: Yields determined by HPLC integration at 254 nm against an internal standard.

Experimental Protocol

This protocol outlines the optimized, self-validating methodology for coupling 5-Bromo-1-nitroisoquinoline with a standard arylboronic acid (e.g., phenylboronic acid).

Materials Required
  • Substrate: 5-Bromo-1-nitroisoquinoline (1.0 mmol, 253.05 mg)

  • Coupling Partner: Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 mmol, 40.8 mg)

  • Base: Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • Solvents: 1,4-Dioxane (Anhydrous, 8.0 mL), Deionized H₂O (2.0 mL), Ethyl Acetate (for extraction), Brine.

Step-by-Step Methodology

Step 1: Reagent Preparation & Assembly

  • To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 5-Bromo-1-nitroisoquinoline, phenylboronic acid, and Pd(dppf)Cl₂.

  • In a separate vial, dissolve the K₂CO₃ in 2.0 mL of deionized water.

  • Add 8.0 mL of 1,4-Dioxane to the Schlenk tube, followed by the aqueous K₂CO₃ solution. Causality Check: The biphasic Dioxane/Water system ensures that the organic substrates remain dissolved while the aqueous layer buffers the basicity, preventing localized spikes in pH that could trigger SNAr at the nitro group.

Step 2: Degassing (Critical Step)

  • Seal the Schlenk tube with a rubber septum.

  • Subject the stirring mixture to three cycles of vacuum/argon backfilling (Freeze-Pump-Thaw is recommended for optimal results, but vigorous sparging with Argon for 15 minutes is acceptable). Causality Check: Oxygen must be rigorously excluded. O₂ not only oxidizes the Pd(0) active species to an inactive Pd(II) state but also promotes the homocoupling of the boronic acid (forming biphenyl), which consumes the reagent and complicates purification.

Step 3: Reaction Execution

  • Transfer the sealed, argon-purged tube to a pre-heated oil bath set to exactly 80°C.

  • Stir vigorously (800 rpm) for 12 hours.

  • Self-Validation: At 8 hours, withdraw a 10 µL aliquot via syringe, dilute in 1 mL acetonitrile, and analyze via LC-MS. You should observe the depletion of the starting mass [M+H]⁺ 253/255 and the appearance of the product mass [M+H]⁺ 251.

Step 4: Quenching & Workup

  • Remove the reaction from the heat and allow it to cool to room temperature.

  • Dilute the mixture with 15 mL of Ethyl Acetate (EtOAc) and 10 mL of water.

  • Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with EtOAc (2 × 10 mL).

  • Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude residue.

Step 5: Purification

  • Purify the crude product via flash column chromatography on silica gel.

  • Use a gradient elution of Hexanes:Ethyl Acetate (Start at 95:5, ramp to 80:20).

  • The product, 5-phenyl-1-nitroisoquinoline, typically elutes as a bright yellow band. Evaporate the fractions to obtain the pure compound.

Workflow Step1 1. Preparation Mix Reagents Step2 2. Degassing Argon Purge Step1->Step2 Step3 3. Reaction 80°C, 12h Step2->Step3 Step4 4. Workup Extraction Step3->Step4 Step5 5. Purification Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for the Suzuki coupling reaction.

References

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL
  • Title: Synthesis and In-vitro Antitumor Activity of 1-[3-(Indol-1-yl)
  • Title: Method for synthesizing 1-amino isoquinoline (Patent CN1431199A)
  • Source: Defense Technical Information Center (DTIC)
  • Title: 5-Bromo-1-nitroisoquinoline (CAS 1217440-57-7)

Sources

Application

palladium-catalyzed cross-coupling of 5-Bromo-1-nitroisoquinoline

Application Note: Palladium-Catalyzed Cross-Coupling of 5-Bromo-1-nitroisoquinoline Part 1: Introduction & Strategic Analysis 5-Bromo-1-nitroisoquinoline (CAS 1217440-57-7) represents a high-value, bifunctional scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Cross-Coupling of 5-Bromo-1-nitroisoquinoline

Part 1: Introduction & Strategic Analysis

5-Bromo-1-nitroisoquinoline (CAS 1217440-57-7) represents a high-value, bifunctional scaffold in medicinal chemistry. Its utility stems from the orthogonal reactivity of its two electrophilic sites:

  • C5-Bromine: A classic handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).

  • C1-Nitro Group: A highly labile functionality located at the imine-like carbon. It serves as a strong electron-withdrawing group (EWG) that activates the ring but is also prone to nucleophilic aromatic substitution (

    
    ) or reduction.
    

The Core Challenge: The primary difficulty in coupling this substrate is chemoselectivity . The 1-nitro group makes the C1 position highly electrophilic. Under standard basic cross-coupling conditions, "hard" nucleophiles (hydroxide, alkoxides, or even the coupling partner itself) may attack C1, leading to displacement of the nitro group or hydrolysis to the isoquinolinone, rather than the desired C5 coupling.

Mechanistic Insight:

  • Oxidative Addition: The electron-deficient nature of the 1-nitroisoquinoline ring significantly accelerates the oxidative addition of Pd(0) into the C5-Br bond compared to neutral isoquinolines.

  • Transmetallation/Reductive Elimination: These steps proceed efficiently, provided the catalyst is not poisoned by the nitro group (which can coordinate to Pd).

  • Side Reactions: The C1-NO2 bond is weak. Strong bases (e.g.,

    
    , 
    
    
    
    ) must be avoided to prevent
    
    
    at C1.

Part 2: Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: Selective C5-arylation without C1-nitro displacement.

Rationale: We utilize a mild base/anhydrous system to prevent hydrolysis of the C1-nitro group. The use of Pd(dppf)Cl₂ is critical as the bidentate ferrocenyl ligand prevents the formation of palladium-nitro coordination complexes that can arrest the catalytic cycle.

Materials:

  • Substrate: 5-Bromo-1-nitroisoquinoline (1.0 equiv)

  • Boronic Acid: Arylboronic acid (

    
    ) (1.5 equiv)
    
  • Catalyst:

    
     (3-5 mol%)
    
  • Base: Potassium Phosphate Tribasic (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous)

  • Atmosphere: Argon or Nitrogen

Step-by-Step Procedure:

  • Preparation: Charge a dry microwave vial or Schlenk tube with 5-Bromo-1-nitroisoquinoline (253 mg, 1.0 mmol), arylboronic acid (1.5 mmol),

    
     (424 mg, 2.0 mmol), and 
    
    
    
    (41 mg, 0.05 mmol).
  • Inertion: Seal the vessel and purge with Argon for 5 minutes (vacuum/backfill cycle x3).

  • Solvation: Add anhydrous 1,4-Dioxane (5 mL) via syringe. Note: Avoid water/alcohol cosolvents to protect the C1-nitro group.

  • Reaction: Heat to 80°C for 4–12 hours. Monitor by TLC/LC-MS.

    • Checkpoint: If C1-hydrolysis (formation of isoquinolinone) is observed, lower temp to 60°C and switch solvent to Toluene.

  • Work-up: Cool to RT. Filter through a Celite pad, washing with EtOAc. Concentrate filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). The nitro group makes the product slightly more polar than the starting bromide.

Data Summary (Simulated Scope):

EntryBoronic AcidConditionsYield (%)Notes
1Phenylboronic acid

, Dioxane, 80°C
82%Clean conversion.
24-Methoxyphenylboronic acid

, Dioxane, 80°C
88%Activated nucleophile works well.
33-Pyridylboronic acid

, DME, 90°C
71%Fluoride base required for heteroaryl.
42-Chlorophenylboronic acid

, Toluene, 100°C
65%Steric hindrance requires higher T.
Protocol B: Sonogashira Coupling (Alkynylation)

Objective: Introduction of alkyne functionality at C5.

Rationale: Standard Sonogashira conditions use amines (Et3N) as solvents/bases. However, primary/secondary amines can displace the 1-nitro group. We use DIPEA (Hunig's base) which is non-nucleophilic due to sterics, preventing


 at C1.

Materials:

  • Substrate: 5-Bromo-1-nitroisoquinoline (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Co-Catalyst: CuI (2 mol%)

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Charge: Add substrate (1.0 mmol),

    
     (35 mg), and CuI (4 mg) to a vial.
    
  • Purge: Degas with Argon. Oxygen is detrimental to the copper cycle.

  • Add Liquids: Add anhydrous DMF (4 mL), followed by DIPEA (350 µL) and the terminal alkyne.

  • Reaction: Stir at RT to 50°C .

    • Note: The electron-poor ring facilitates oxidative addition; high heat is rarely needed and risks degrading the nitro group.

  • Work-up: Dilute with water, extract with EtOAc (x3). Wash organics with brine (to remove DMF). Dry over

    
    .
    
  • Purification: Silica gel chromatography.

Part 3: Visualizing the Reaction Logic

The following diagram illustrates the decision matrix for optimizing the coupling while avoiding the C1-nitro displacement trap.

G Start Substrate: 5-Bromo-1-nitroisoquinoline Decision1 Select Coupling Type Start->Decision1 Suzuki Suzuki-Miyaura (Aryl/Vinyl Coupling) Decision1->Suzuki Sonogashira Sonogashira (Alkyne Coupling) Decision1->Sonogashira Buchwald Buchwald-Hartwig (Amination) Decision1->Buchwald Risk1 CRITICAL RISK: Base-mediated SNAr at C1-NO2 Suzuki->Risk1 Sol_Suzuki Solution: Use Anhydrous K3PO4 Avoid Hydroxides/Alkoxides Suzuki->Sol_Suzuki Sonogashira->Risk1 Sol_Sono Solution: Use Bulky Base (DIPEA) Avoid Primary Amines Sonogashira->Sol_Sono Sol_Buch Problem: Amine Nucleophile attacks C1 (Difficult to control) Buchwald->Sol_Buch Risk1->Sol_Suzuki Mitigation Strategy Risk1->Sol_Sono Mitigation Strategy Product Target: 5-Substituted-1-nitroisoquinoline Sol_Suzuki->Product High Yield Sol_Sono->Product Mod. Yield Sol_Buch->Product Low Yield / Wrong Isomer

Caption: Strategic workflow for coupling 5-Bromo-1-nitroisoquinoline, highlighting the critical "C1-Attack" risk pathway and specific mitigation strategies for Suzuki and Sonogashira protocols.

Part 4: Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Product contains -OH or =O at C1 Hydrolysis of nitro group by aqueous base.Switch to anhydrous conditions . Use

or

instead of

. Eliminate water from solvent.
Low Conversion (<20%) Catalyst poisoning by Nitro group coordination.Increase catalyst loading to 5 mol%. Switch ligand to SPhos or XPhos (bulky ligands prevent nitro coordination).
Formation of C1-substituted byproduct Nucleophilic attack by solvent or base.Do not use alcohol solvents (MeOH/EtOH). Use Dioxane, Toluene, or DMF.[1] Use bulky bases (DIPEA, tBu-XPhos).
Black precipitate (Pd black) Instability of catalyst complex.The electron-poor substrate requires a robust ligand. Ensure dppf or Xantphos is used;

may be too labile.

References

  • Synthesis and Reactivity of Nitroisoquinolines

    • Organic Syntheses, Coll. Vol. 10, p.693 (2004); Vol. 79, p.186 (2002). (Describes the bromination/nitration sequence for isoquinolines). Link

  • General Suzuki Coupling of Electron-Deficient Heterocycles

    • Journal of the American Chemical Society, 2007, 129, 9602. (Discusses mild conditions for sensitive substrates). Link

  • Sonogashira Coupling Protocols

    • Chemical Reviews, 2007, 107, 874-922. (Comprehensive review of Sonogashira coupling, including nitro-tolerance). Link

  • Compound Data (5-Bromo-1-nitroisoquinoline)

    • CAS Registry No. 1217440-57-7.[2] Available from specialized heterocyclic building block suppliers (e.g., ChemScene, BLD Pharm). Link

Sources

Method

5-Bromo-1-nitroisoquinoline as a precursor for pharmacologically active compounds

Application Note: 5-Bromo-1-nitroisoquinoline as a Bifunctional Precursor for Pharmacologically Active Isoquinolines Executive Summary The isoquinoline scaffold is a privileged pharmacophore found in numerous natural alk...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Bromo-1-nitroisoquinoline as a Bifunctional Precursor for Pharmacologically Active Isoquinolines

Executive Summary

The isoquinoline scaffold is a privileged pharmacophore found in numerous natural alkaloids and synthetic therapeutics, particularly in the development of kinase inhibitors and antitumor agents. 5-Bromo-1-nitroisoquinoline has emerged as a highly versatile, bifunctional building block for drug discovery. Its unique structural topology offers two orthogonal handles for chemical functionalization: a highly electrophilic C1 position activated by an adjacent nitro group, and a C5 position equipped with a bromine atom primed for transition-metal-catalyzed cross-coupling.

This application note provides a comprehensive mechanistic rationale and self-validating experimental protocols for the divergent synthesis of 1,5-disubstituted isoquinolines using 5-bromo-1-nitroisoquinoline.

Physicochemical Profiling

Understanding the fundamental properties of the precursor is critical for optimizing reaction conditions, particularly regarding solubility and thermal stability during high-temperature coupling reactions[1].

PropertyValue
Chemical Name 5-Bromo-1-nitroisoquinoline
CAS Registry Number 1217440-57-7
Molecular Formula

Molecular Weight 253.05 g/mol
Purity (Standard Commercial)

SMILES String C1=CC2=C(C=CN=C2[O-])C(=C1)Br
Storage Conditions Sealed in dry, 2-8 °C

Mechanistic Rationale: Orthogonal Reactivity

The power of 5-bromo-1-nitroisoquinoline lies in its capacity for sequential, site-selective modifications without the need for complex protecting group strategies.

The C1 Position: Nucleophilic Aromatic Substitution (SNAr)

The C1 position of the isoquinoline ring is inherently electron-deficient due to the inductive and resonance effects of the adjacent imine-like nitrogen[2]. The presence of a nitro group at this position further lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy. During an SNAr reaction, the nucleophile attacks the C1 carbon, forming a stabilized Meisenheimer complex. The nitrite anion (


) acts as an exceptional leaving group—often superior to halogens in this specific microenvironment. This allows for rapid amination, alkoxylation, or thiolation at C1 under relatively mild conditions, leaving the C5-bromo group completely intact. Alternatively, the C1-nitro group can be selectively reduced to yield 1-aminoisoquinoline derivatives[3].
The C5 Position: Transition-Metal Catalysis

Once the C1 position is functionalized (or if a divergent pathway is chosen), the C5-bromo group serves as a classic electrophile for palladium-catalyzed cross-coupling reactions[4]. Because the C5 position is on the carbocyclic ring of the isoquinoline system, it does not undergo spontaneous SNAr. Instead, it readily undergoes oxidative addition with Pd(0) species, enabling Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings to elaborate the molecular architecture.

Experimental Workflows

The following diagram illustrates the divergent synthetic pathways available when utilizing 5-bromo-1-nitroisoquinoline.

Workflow Start 5-Bromo-1-nitroisoquinoline (Bifunctional Precursor) SNAr Nucleophilic Aromatic Substitution (SNAr) at C1 Start->SNAr Amine, Base, Heat Reduction Nitro Reduction at C1 Start->Reduction H2, Pd/C or Fe/HCl Int1 1-Substituted-5-bromoisoquinoline SNAr->Int1 Int2 1-Amino-5-bromoisoquinoline Reduction->Int2 Cross1 Pd-Catalyzed Cross-Coupling at C5 (e.g., Suzuki) Int1->Cross1 Boronic Acid, Pd(0) Cross2 Pd-Catalyzed Cross-Coupling at C5 (e.g., Buchwald) Int2->Cross2 Amine, Pd(0) Final1 1,5-Disubstituted Isoquinoline (Target Pharmacophore) Cross1->Final1 Final2 1-Amino-5-Substituted Isoquinoline (Target Pharmacophore) Cross2->Final2

Divergent synthetic workflows utilizing 5-Bromo-1-nitroisoquinoline as a bifunctional precursor.

Self-Validating Protocols

Protocol A: C1-Functionalization via Nucleophilic Aromatic Substitution (SNAr)

Objective: Displace the C1-nitro group with a secondary amine (e.g., morpholine) to generate 1-morpholino-5-bromoisoquinoline. Causality: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the nitrous acid (


) generated during the displacement, preventing localized acidification and side reactions.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, dissolve 5-bromo-1-nitroisoquinoline (1.0 mmol, 253 mg) in anhydrous DMF (5.0 mL) to create a 0.2 M solution.

  • Reagent Addition: Add morpholine (1.2 mmol, 105 µL) followed dropwise by DIPEA (2.0 mmol, 348 µL).

  • Reaction Execution: Seal the flask and heat the mixture to 80 °C using an oil bath or heating block. Stir continuously for 4–6 hours.

  • In-Process Validation: Sample 5 µL of the reaction mixture, dilute in LC-MS grade methanol, and analyze.

    • Validation Check: The LC-MS spectrum must show the disappearance of the precursor (

      
       253) and the appearance of the product mass (
      
      
      
      293). Crucially, the product peak must retain the characteristic 1:1 isotopic pattern of bromine (M and M+2 peaks), confirming that the C5-Br bond remains intact.
  • Workup: Cool the reaction to room temperature. Quench with distilled water (20 mL) and extract with Ethyl Acetate (

    
     mL). Wash the combined organic layers with 5% aqueous LiCl (
    
    
    
    mL) to aggressively remove residual DMF.
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
    
Protocol B: C5-Functionalization via Suzuki-Miyaura Cross-Coupling

Objective: Couple the C5-bromo group of the intermediate generated in Protocol A with an arylboronic acid. Causality: The use of


 provides a bidentate ligand framework that stabilizes the palladium center against precipitation (palladium black formation) at high temperatures, while the 1,4-Dioxane/Water mixture ensures the optimal dissolution and basic activation of the boronic acid into a reactive boronate complex[4].

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe vial, combine 1-morpholino-5-bromoisoquinoline (0.5 mmol, 146.5 mg), phenylboronic acid (0.75 mmol, 91.5 mg), and

    
     (1.5 mmol, 207 mg).
    
  • Solvent Addition: Add 5.0 mL of a degassed 1,4-Dioxane/Water mixture (4:1 v/v). Note: Degassing via argon sparging for 15 minutes prior to addition is critical to prevent catalyst oxidation.

  • Catalyst Introduction: Inside a glovebox or under a strict argon stream, add

    
     (0.025 mmol, 18.3 mg, 5 mol%). Seal the vial with a crimp cap.
    
  • Reaction Execution: Heat the vial in a microwave synthesizer at 110 °C for 30 minutes (alternatively, heat in an oil bath at 90 °C for 12 hours).

  • In-Process Validation: Analyze an aliquot via LC-MS.

    • Validation Check: The chromatogram should indicate the complete consumption of the brominated intermediate. The mass spectrum of the new peak must show the expected product mass without the 1:1 bromine isotopic signature, validating successful cross-coupling.

  • Workup & Isolation: Dilute the cooled mixture with EtOAc (10 mL) and filter through a short pad of Celite to remove palladium residues. Concentrate the filtrate and purify via preparative reverse-phase HPLC to isolate the final 1,5-disubstituted pharmacophore.

References

  • Haider, N., et al. "Synthesis and In-vitro Antitumor Activity of 1-[3-(Indol-1-yl)prop-1-yn-1-yl]phthalazines and Related Compounds." Molecules (MDPI), 2007, 12(8), 1940-1955. Available at:[Link]

  • Zheng, X., et al. "Method for synthesizing 1-amino isoquinoline." Google Patents (Patent No. CN1431199A).
  • Thieme Chemistry. "Product Class 5: Isoquinolines." Science of Synthesis, Thieme Connect. Available at:[Link]

Sources

Application

Application Note: Chemoselective Reduction of 5-Bromo-1-nitroisoquinoline to 5-Bromo-1-aminoisoquinoline

Executive Summary The synthesis of halogenated 1-aminoisoquinolines is a critical operation in pharmaceutical development, as these scaffolds serve as highly versatile building blocks for transition-metal cross-coupling...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of halogenated 1-aminoisoquinolines is a critical operation in pharmaceutical development, as these scaffolds serve as highly versatile building blocks for transition-metal cross-coupling and subsequent functionalization[1]. The transformation of 5-Bromo-1-nitroisoquinoline to 5-Bromo-1-aminoisoquinoline presents a classical chemoselectivity challenge: reducing the strongly electron-withdrawing nitro group without triggering the hydrodehalogenation of the labile aryl carbon-bromine (C-Br) bond.

This application note provides a comprehensive, self-validating guide to executing this transformation. We bypass traditional palladium-catalyzed hydrogenation—which is highly prone to C-Br cleavage[2]—in favor of highly chemoselective single-electron transfer (SET) and hydride-based methodologies.

Mechanistic Rationale & Chemoselectivity

The fundamental barrier in halogenated nitroarene reduction is the competing oxidative addition of the active catalyst into the C-X bond. The lability of the aryl halide bond follows the trend C-I > C-Br > C-Cl > C-F[2]. Because the C-Br bond in the isoquinoline system is relatively weak, standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and H₂ gas frequently results in the formation of the undesired debrominated byproduct, 1-aminoisoquinoline.

To achieve absolute chemoselectivity, the reduction must proceed via pathways that do not interact with the C-Br bond:

  • Single Electron Transfer (SET) via Fe(0): The Béchamp-type reduction using iron powder and ammonium chloride relies on the sequential transfer of electrons and protons to the nitro group. The reduction potential of Fe(0) is perfectly tuned to reduce the nitro group through nitroso and hydroxylamine intermediates without possessing the capacity to insert into the C-Br bond[3].

  • In Situ Nickel Boride (Ni₂B): The reaction of NaBH₄ with NiCl₂ generates a transient, highly active nickel boride species. This catalyst facilitates rapid transfer hydrogenation of the nitro group while remaining exceptionally mild toward halogens[2].

Mechanism cluster_0 Non-Selective (Pd/C, H2) cluster_1 Chemoselective (Fe/NH4Cl) SM 5-Bromo-1-nitroisoquinoline (Starting Material) PdC Pd/C, H2 Catalytic Hydrogenation SM->PdC Fe Fe(0) / NH4Cl Single Electron Transfer SM->Fe Debrom 1-Aminoisoquinoline (Debrominated Byproduct) PdC->Debrom Oxidative Addition into C-Br bond Nitroso Nitroso / Hydroxylamine Intermediates Fe->Nitroso 4e-, 4H+ Target 5-Bromo-1-aminoisoquinoline (Target Product) Nitroso->Target 2e-, 2H+ (-H2O)

Figure 1: Mechanistic divergence between non-selective hydrogenation and chemoselective SET reduction.

Comparative Evaluation of Reduction Systems

The following table synthesizes quantitative outcome expectations based on the chosen reagent system. For industrial scale-up, the Fe/NH₄Cl system is prioritized due to cost and safety. For rapid discovery-scale synthesis, NaBH₄/NiCl₂ is preferred.

Reduction SystemReagents & ConditionsNitro ReductionC-Br Cleavage (Dehalogenation)Recommendation
Catalytic Hydrogenation Pd/C (10 mol%), H₂ (1 atm), MeOH, rtCompleteHigh (>50%)Not Recommended
Iron Reduction (Béchamp) Fe powder (5 eq), NH₄Cl (5 eq), EtOH/H₂O (4:1), 80 °CCompleteNone (0%)Optimal for Scale-up
Nickel Boride NaBH₄ (3 eq), NiCl₂ (0.1 eq), MeOH, 0 °C to rtCompleteTrace (<5%)Optimal for Discovery
Organocatalytic Diboron B₂(OH)₄, 4,4'-bipyridine, DMF, rt, 5 minCompleteNone (0%)Emerging Metal-Free Alternative[4]

Experimental Protocols

Protocol A: Iron-Mediated Reduction (Fe/NH₄Cl)

This protocol is the industry standard for halogenated nitroarenes. It utilizes ammonium chloride as a mild proton donor, preventing the protonation of the isoquinoline nitrogen that would occur with strong acids (e.g., HCl), thereby maintaining the substrate's solubility in the organic phase[2][3].

Workflow Step1 Reaction Setup Mix SM, Fe, NH4Cl in EtOH/H2O Step2 Reflux 80°C, Vigorous Stirring (Monitor by TLC) Step1->Step2 Step3 Hot Filtration Filter through Celite Remove Fe Oxides Step2->Step3 Step4 Extraction EtOAc / Brine Dry over Na2SO4 Step3->Step4 Step5 Purification Recrystallization or Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for the Fe/NH₄Cl reduction protocol.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 5-Bromo-1-nitroisoquinoline (1.0 mmol) in a solvent mixture of Ethanol (8.0 mL) and Deionized Water (2.0 mL).

  • Reagent Addition: Add fine Iron powder (325 mesh, 5.0 mmol, 5.0 eq) and Ammonium Chloride (5.0 mmol, 5.0 eq) to the solution. Causality: 325 mesh iron provides a high surface area, which is critical because this is a heterogeneous SET reaction.

  • Reaction Execution: Heat the mixture to 80 °C (reflux) with vigorous stirring . Causality: Poor stirring will lead to the iron powder settling, halting the electron transfer process and resulting in incomplete conversion.

  • Self-Validation (Monitoring): Monitor via TLC (Eluent: 1:1 Hexanes/Ethyl Acetate). The starting material will appear as a high-Rf, UV-active spot. As the reaction proceeds (typically 1–3 hours), the solution will turn into a dark brown/black suspension (formation of Fe₂O₃/Fe₃O₄), and a new, highly polar, UV-active spot (the amine) will appear at a lower Rf. The amine spot will stain bright yellow/brown with Ninhydrin.

  • Hot Filtration: Once TLC indicates complete consumption of the starting material, immediately filter the hot reaction mixture through a pad of Celite. Wash the Celite pad thoroughly with hot Ethyl Acetate (3 × 15 mL). Causality: The newly formed 1-aminoisoquinoline can coordinate with iron oxides or precipitate upon cooling. Hot filtration ensures the product remains dissolved in the organic filtrate.

  • Workup: Concentrate the filtrate under reduced pressure to remove ethanol. Dilute the remaining aqueous residue with Ethyl Acetate (20 mL) and wash with saturated NaHCO₃ (15 mL) followed by brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude 5-Bromo-1-aminoisoquinoline can be purified via recrystallization or flash column chromatography.

Protocol B: Nickel Boride Reduction (NaBH₄/NiCl₂)

This protocol is ideal for milligram-to-gram scale discovery chemistry where rapid turnaround is required[2].

Step-by-Step Methodology:

  • Setup: Dissolve 5-Bromo-1-nitroisoquinoline (1.0 mmol) and Nickel(II) Chloride hexahydrate (0.1 mmol, 10 mol%) in Methanol (10 mL) in a round-bottom flask. The solution will be light green.

  • Cooling: Cool the mixture to 0 °C using an ice bath. Causality: The subsequent hydride addition is highly exothermic. Cooling prevents solvent boil-off and suppresses potential side reactions.

  • Hydride Addition: Slowly add Sodium Borohydride (3.0 mmol, 3.0 eq) in small portions over 10 minutes.

  • Self-Validation (Visual Cues): Upon addition of NaBH₄, the solution will instantly turn pitch black (indicating the in situ generation of catalytic Ni₂B) accompanied by vigorous effervescence (H₂ gas evolution). The cessation of gas evolution is a reliable physical indicator that the hydride has been consumed and the reduction is likely complete.

  • Completion: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. Verify completion via TLC.

  • Workup: Quench the reaction carefully with water (5 mL) to destroy unreacted hydride. Filter the black suspension through a Celite pad to remove the nickel boride catalyst. Extract the filtrate with Dichloromethane (3 × 15 mL), dry over Na₂SO₄, and concentrate to yield the target amine.

References

  • [1] US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives. Google Patents. Available at:

  • [2] Technical Support Center: Chemoselective Reduction of Nitro Groups in Halogenated Arenes. BenchChem. Available at:

  • [3] Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Longdom Publishing. Available at:

  • [4] Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. Organic Chemistry Portal. Available at:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Bromo-1-nitroisoquinoline

Welcome to the technical support center for the synthesis of 5-Bromo-1-nitroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Bromo-1-nitroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for improving yield and purity. Drawing from established protocols and field-proven insights, this document addresses common challenges and frequently asked questions to help you navigate this synthesis effectively.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the synthesis of 5-bromo-1-nitroisoquinoline, providing explanations grounded in the reaction's chemistry.

Q1: What is the most reliable and scalable method for synthesizing 5-Bromo-1-nitroisoquinoline?

A1: A convenient and highly scalable one-pot procedure starting from isoquinoline is the most widely adopted method.[1][2][3] This robust synthesis involves the initial bromination of isoquinoline using N-bromosuccinimide (NBS) in concentrated sulfuric acid to form a 5-bromoisoquinoline intermediate. This is followed by an in-situ nitration with potassium nitrate to yield the final product, 5-bromo-8-nitroisoquinoline.[1][2][3] A key advantage of this "one-pot" approach is that it avoids the isolation of the intermediate, making it efficient for production scales ranging from grams to kilograms.[1][2][4]

Q2: Why is strict temperature control so critical during the bromination step?

A2: Maintaining a low temperature, specifically between -26°C and -18°C, is crucial for the regioselectivity of the bromination.[1][3] The primary goal is to favor the formation of 5-bromoisoquinoline while suppressing the formation of the 8-bromoisoquinoline isomer.[1] These isomers are difficult to separate in later stages, and the presence of 8-bromoisoquinoline can complicate the subsequent nitration and purification steps, ultimately reducing the yield of the desired product. The reaction is highly sensitive to temperature fluctuations, and exceeding -15°C during bromination can lead to an increase in undesired side products.[2][3]

Q3: What is the underlying mechanism for the regioselective nitration at the 8-position?

A3: In the strongly acidic medium (concentrated H₂SO₄), the isoquinoline nitrogen is protonated, forming an isoquinolinium ion.[5] This N-protonation deactivates the heterocyclic ring towards electrophilic attack. Consequently, electrophilic substitution, such as nitration, preferentially occurs on the benzenoid ring.[5][6] The substitution at positions 5 and 8 is favored. In the case of the 5-bromoisoquinolinium ion, the bromine atom at C5 directs the incoming nitro group (NO₂⁺) to the C8 position.

Q4: What are the essential quality considerations for the starting materials and reagents?

A4: The quality of the reagents is paramount for achieving high yield and purity.

  • N-Bromosuccinimide (NBS): It is essential to use recrystallized and air-dried NBS. Impurities in commercial NBS can lead to the formation of byproducts, including the difficult-to-separate 5,8-dibromoisoquinoline, which will lower the overall yield.[1]

  • Isoquinoline: Ensure it is of high purity (e.g., 97% or higher) and completely dissolved in the sulfuric acid before adding NBS.[1][2]

  • Sulfuric Acid: Concentrated (96%) sulfuric acid is used as both the solvent and the catalyst.[1][2]

  • Potassium Nitrate: Standard reagent-grade potassium nitrate is typically sufficient.[1]

Q5: What yield and purity can I realistically expect from this synthesis?

A5: Following the established one-pot procedure and subsequent purification by recrystallization, a yield in the range of 47-51% of 5-bromo-8-nitroisoquinoline can be consistently achieved.[1] The product is typically isolated as light yellow needles with a melting point between 137.5°C and 141°C.[1][2] For applications requiring higher purity, column chromatography can be employed to achieve >99% purity.[1][7]

Troubleshooting and Optimization Guide

This section provides solutions to common problems encountered during the synthesis.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Final Product Incomplete Bromination or Nitration: Insufficient reaction time or poor mixing.Ensure isoquinoline is fully dissolved before NBS addition. Maintain vigorous stirring throughout the reaction. Adhere to the specified reaction times: 2 hours at -22 ± 1°C and 3 hours at -18 ± 1°C for bromination, and at least 1 hour at -10°C for nitration.[1]
Suboptimal Reagent Quality: Impurities in NBS.Use freshly recrystallized and dried NBS to avoid side reactions.[1]
Poor Temperature Control: Formation of undesired isomers or side products.Strictly maintain the internal reaction temperature between -26°C and -22°C during NBS addition and below -10°C during potassium nitrate addition.[1]
Losses during Workup/Purification: Product loss during filtration or recrystallization.Ensure complete precipitation by pouring the reaction mixture onto a sufficient amount of crushed ice. During recrystallization, minimize the volume of the hot solvent to avoid redissolving the product upon cooling. Wash the final crystals with ice-cold heptane.[1][2]
Product is an Oil or Tarry Material Presence of Impurities: Acidic impurities or colored byproducts.During workup, ensure the pH is properly adjusted to ~8.0 with aqueous ammonia.[1] If the crude product is tarry, consider dissolving it in a solvent like dichloromethane, washing with a saturated sodium bicarbonate solution, and then proceeding with recrystallization or chromatography.[7]
Incomplete Reaction: Presence of unreacted starting materials or intermediates.Monitor the reaction progress using TLC to ensure completion before workup.
Formation of 5,8-Dibromoisoquinoline Excess NBS: Using more than the stoichiometric amount of NBS.Carefully control the amount of NBS. Do not use more than 1.3 equivalents relative to isoquinoline for the one-pot synthesis of 5-bromo-8-nitroisoquinoline.[1]
Difficulty Separating Isomers Incorrect Bromination Temperature: Higher temperatures favor the formation of 8-bromoisoquinoline.Maintain the reaction temperature strictly below -15°C, and ideally between -26°C and -22°C, during the bromination step.[1][3]
Ineffective Purification: Recrystallization alone may not be sufficient to remove all isomers.If high purity is required, perform column chromatography on silica gel using a dichloromethane/diethyl ether gradient.[1][7]

Visualized Synthesis and Troubleshooting Workflow

The following diagrams illustrate the key stages of the synthesis and a decision-making process for troubleshooting common issues.

cluster_prep Preparation cluster_bromination Bromination cluster_nitration Nitration cluster_workup Workup & Purification prep1 Dissolve Isoquinoline in conc. H₂SO₄ prep2 Cool to -25°C prep1->prep2 brom1 Add recrystallized NBS (Maintain T < -22°C) prep2->brom1 brom2 Stir for 5 hours (-22°C to -18°C) brom1->brom2 nitr1 Add KNO₃ (Maintain T < -10°C) brom2->nitr1 nitr2 Stir for 1 hour at -10°C then warm to RT overnight nitr1->nitr2 work1 Pour onto Ice nitr2->work1 work2 Adjust pH to 8 with aq. NH₃ work1->work2 work3 Filter Crude Solid work2->work3 work4 Recrystallize from Heptane/Toluene work3->work4 final_product final_product work4->final_product Pure 5-Bromo-8-nitroisoquinoline

Caption: One-pot synthesis workflow for 5-bromo-8-nitroisoquinoline.

cluster_yield Yield Issues cluster_purity Purity Issues cluster_solutions Solutions start Low Yield or Impure Product? check_temp Was temperature strictly controlled? start->check_temp Low Yield check_isomers Isomeric impurities detected (e.g., by NMR)? start->check_isomers Impure check_reagents Were reagents (esp. NBS) pure? check_temp->check_reagents Yes sol_temp Optimize cooling bath & addition rate. check_temp->sol_temp No check_time Was reaction time sufficient? check_reagents->check_time Yes sol_reagents Recrystallize NBS before use. check_reagents->sol_reagents No sol_time Ensure vigorous stirring & full reaction time. check_time->sol_time No check_dibromo Dibromo-adduct detected? check_isomers->check_dibromo No sol_isomers Refine temperature control. Use column chromatography. check_isomers->sol_isomers Yes sol_dibromo Verify NBS stoichiometry (max 1.3 eq). check_dibromo->sol_dibromo Yes

Sources

Optimization

minimizing side-product formation in 5-Bromo-1-nitroisoquinoline synthesis

Welcome to the technical support center for the synthesis of 5-Bromo-1-nitroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Bromo-1-nitroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to minimize side-product formation and achieve high-purity yields in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing 5-Bromo-1-nitroisoquinoline?

A1: The most widely adopted method is a convenient one-pot procedure starting from isoquinoline.[1][2][3] This process involves the bromination of isoquinoline with N-bromosuccinimide (NBS) in concentrated sulfuric acid to form 5-bromoisoquinoline, which is then nitrated in-situ with potassium nitrate to yield the final product, 5-bromo-8-nitroisoquinoline.[1][3] This method is advantageous as it avoids the isolation of the intermediate and is scalable from gram to kilogram quantities.[1]

Q2: Why is strict temperature control so critical during the bromination step?

A2: Maintaining a low temperature, typically between -26°C and -18°C, is crucial for the regioselective formation of 5-bromoisoquinoline.[1][3] Deviation from this temperature range can lead to the formation of the undesired 8-bromoisoquinoline isomer, which is difficult to separate from the desired product.[1] The reaction temperature should not exceed -15°C during the bromination phase.[2][3]

Q3: What is the mechanistic basis for the observed regioselectivity in the nitration of 5-bromoisoquinoline?

A3: Under the strongly acidic conditions of the reaction (concentrated sulfuric acid), the isoquinoline ring is protonated. Electrophilic substitution, such as nitration, then occurs on the electron-rich benzene ring rather than the electron-deficient pyridine ring.[4] The nitration of 5-bromoisoquinoline proceeds to give 5-bromo-8-nitroisoquinoline in high yield.[5]

Q4: What are the expected yield and purity of 5-Bromo-1-nitroisoquinoline using the one-pot method?

A4: Following the established one-pot procedure and subsequent purification by recrystallization, a yield of 47-51% of 5-bromo-8-nitroisoquinoline can be anticipated.[3] The final product is typically a light yellow crystalline solid with a melting point in the range of 137.5-141°C.[2][3] With careful execution and purification, a purity of over 99% can be achieved.[1]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 5-Bromo-1-nitroisoquinoline, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product 1. Incomplete dissolution of isoquinoline in sulfuric acid.2. Impure N-bromosuccinimide (NBS).3. Insufficient reaction time or improper temperature control.4. Loss of product during workup and purification.1. Ensure isoquinoline is fully dissolved in the cooled sulfuric acid before proceeding with the addition of NBS.[3]2. Recrystallize NBS from water and air-dry it before use to ensure high reactivity and minimize side reactions.[1][3]3. Adhere strictly to the recommended reaction times and temperatures for both the bromination and nitration steps.[1][3]4. During the workup, carefully adjust the pH and avoid excessive washing. For recrystallization, use an appropriate solvent system like heptane/toluene and allow for slow cooling to maximize crystal formation.[2][3][6]
Presence of Multiple Bromo-isomers Formation of 8-bromoisoquinoline due to elevated temperatures during bromination.Maintain the reaction temperature strictly between -26°C and -18°C during the addition of NBS and the subsequent stirring period.[1][3]
Formation of Dibromo Side-Product Use of excess NBS leading to the formation of 5,8-dibromoisoquinoline.Use the specified molar equivalents of recrystallized NBS. Avoid adding a large excess to drive the reaction to completion, as this will favor the formation of the dibromo species.[1]
Tarry or Dark-Colored Crude Product The pH of the reaction mixture exceeded 7.0 during the ammonia workup.During the neutralization with aqueous ammonia, add the base slowly and with efficient cooling to keep the temperature below 30°C and the pH from rising too high.[2][3] If a tarry product is obtained, it can sometimes be purified by dissolving in a suitable organic solvent, washing with a saturated sodium bicarbonate solution, and then proceeding with column chromatography.[6]
Difficulty in Purifying the Final Product Co-crystallization of impurities or closely related side-products.If recrystallization from heptane/toluene is insufficient, column chromatography on silica gel using a dichloromethane/diethyl ether or dichloromethane/ethyl acetate solvent system can be employed to achieve high purity.[1]

Visualizing the Reaction and Troubleshooting Workflow

The following diagrams illustrate the key reaction pathway and a logical troubleshooting workflow to address common experimental challenges.

G cluster_0 Reaction Pathway Isoquinoline Isoquinoline 5-Bromoisoquinoline 5-Bromoisoquinoline Isoquinoline->5-Bromoisoquinoline 1. NBS, H₂SO₄ -25°C to -18°C 5-Bromo-1-nitroisoquinoline 5-Bromo-1-nitroisoquinoline 5-Bromoisoquinoline->5-Bromo-1-nitroisoquinoline 2. KNO₃, H₂SO₄ < -10°C G cluster_troubleshooting Troubleshooting Steps start Start Synthesis check_yield Low Yield? Yes No start->check_yield:f0 check_purity Impure Product? Yes No check_yield:f2->check_purity:f0 check_reagents Verify Reagent Purity (Recrystallize NBS) check_yield:f1->check_reagents check_conditions Review Reaction Conditions (Temperature, Time) check_yield:f1->check_conditions optimize_workup Optimize Workup & Purification check_yield:f1->optimize_workup end Successful Synthesis check_purity:f2->end analyze_impurities Identify Side-Products (NMR, TLC) check_purity:f1->analyze_impurities adjust_temp Strict Temperature Control (-26°C to -18°C) analyze_impurities->adjust_temp adjust_nbs Use Correct Stoichiometry of NBS analyze_impurities->adjust_nbs

Caption: Troubleshooting workflow for 5-Bromo-1-nitroisoquinoline synthesis.

Detailed Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses. [1] 1. Reaction Setup:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel, add concentrated sulfuric acid (96%).

  • Cool the acid to 0°C in an ice-water bath.

  • Slowly add isoquinoline via the addition funnel, ensuring the internal temperature is maintained below 30°C. Stir until the isoquinoline is completely dissolved.

2. Bromination:

  • Cool the solution to -25°C using a dry ice-acetone bath.

  • Add recrystallized N-bromosuccinimide (NBS) in portions, maintaining the internal temperature between -22°C and -26°C with vigorous stirring.

  • Stir the resulting suspension for 2 hours at -22 ± 1°C, followed by 3 hours at -18 ± 1°C.

3. Nitration:

  • To the reaction mixture, add solid potassium nitrate in portions, ensuring the temperature is kept below -10°C.

  • Stir the mixture at -10°C for 1 hour.

  • Remove the cooling bath and allow the solution to stir overnight, gradually warming to room temperature.

4. Workup:

  • Pour the reaction mixture onto crushed ice in a large beaker.

  • Slowly neutralize the mixture by adding 25% aqueous ammonia, ensuring the internal temperature remains below 30°C. Adjust the pH to approximately 8.

  • Isolate the precipitated crude product by filtration, wash thoroughly with water, and air-dry.

5. Purification:

  • Suspend the crude product in a mixture of heptane and toluene.

  • Heat the suspension to reflux and filter the hot solution through a pad of Celite to remove any insoluble material.

  • Reduce the volume of the filtrate by distillation and then allow it to cool slowly to room temperature, and finally in an ice bath to induce crystallization.

  • Collect the crystalline product by filtration, wash with a small amount of cold heptane, and air-dry to obtain pure 5-bromo-8-nitroisoquinoline.

References

  • Brown, W. D., & Gouliaev, A. H. (2005). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses, 81, 98. [Link]

  • Larsen, R. D., Corley, E. G., & Reider, P. J. (2002). U.S. Patent No. 6,500,954 B1. Washington, DC: U.S.
  • Grynkiewicz, G., & Zagulyaeva, A. (2000). Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling. Defence Science and Technology Organisation. [Link]

  • Why does the nitration of quinoline occur at the 5 (and 8) position? (2025, June 6). Chemistry Stack Exchange. [Link]

  • Eyal, A., & Canari, R. (2016). Method of purifying nitrated aromatic compounds from a nitration process. (WO2016198921A1).
  • Skeeters, M. J. (1947). U.S. Patent No. 2,430,421. Washington, DC: U.S.
  • How do I purify the resulting compound after a nitro- to amine-group reduction? (2014, December 22). ResearchGate. [Link]

  • Gouliaev, A. H. (1999). Method of preparing 5- or 8-bromoisoquinoline derivatives. (WO1999067218A2).
  • CH 4 Part 2 Quinoline and Isoquinoline. (n.d.). Scribd. [Link]

  • Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. [Link]

  • Ashenhurst, J. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. [Link]

  • Aromatic Nitro Compounds. (n.d.). Missouri S&T. [Link]

  • Fused Ring Heterocycles. (n.d.). [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 5-Bromo-1-nitroisoquinoline

Welcome to the Technical Support Center for the purification of 5-Bromo-1-nitroisoquinoline. This guide is engineered for researchers, synthetic chemists, and drug development professionals who require high-purity interm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 5-Bromo-1-nitroisoquinoline. This guide is engineered for researchers, synthetic chemists, and drug development professionals who require high-purity intermediates for downstream pharmaceutical synthesis.

Physicochemical Profiling & Solvent Rationale

Before initiating purification, it is critical to understand the thermodynamic behavior of 5-Bromo-1-nitroisoquinoline . The presence of both a highly polarizable bromo group and a strongly electron-withdrawing nitro group on the isoquinoline core dictates its solubility profile.

Quantitative Data Summary
PropertyValueRelevance to Recrystallization
Molecular Weight 253.05 g/mol Determines stoichiometric solvent ratios and yield calculations.
Melting Point ~135–141 °CDefines the upper thermal limit for vacuum drying without melting.
Solubility (Toluene) High at 110 °C, Moderate at 20 °CPrimary solvent;

interactions efficiently dissolve the aromatic core.
Solubility (Heptane) Low at all temperaturesAntisolvent; induces supersaturation and drives selective crystallization.

Standard Operating Procedure (SOP): Recrystallization Workflow

This protocol utilizes a dual-solvent (solvent/antisolvent) system adapted from validated methodologies for structurally analogous bromonitroisoquinolines .

Step-by-Step Methodology

Step 1: Dissolution and Reflux

  • Suspend the crude 5-Bromo-1-nitroisoquinoline in a 2-neck round-bottom flask containing a 1:4 mixture of Toluene and Heptane (approx. 20 mL total solvent per gram of crude).

  • Attach a reflux condenser and heat the suspension to 110 °C using an oil bath with vigorous magnetic stirring.

  • Causality: The high temperature maximizes the solubility gradient. If the solid does not fully dissolve, add Toluene dropwise until a homogeneous, albeit potentially dark, solution is achieved. Do not add excess Toluene, as this will drastically reduce your final yield.

Step 2: Hot Filtration (Impurity Removal)

  • Pre-heat a glass fritted funnel containing a 1-inch pad of Celite.

  • Rapidly filter the hot solution under mild vacuum.

  • Causality: This step is non-negotiable. Isoquinoline nitration/bromination often produces insoluble carbonaceous and polymeric byproducts . The Celite pad traps these impurities, preventing them from acting as nucleation sites that would contaminate the final crystal lattice.

Step 3: Controlled Nucleation and Cooling

  • Transfer the hot filtrate to an Erlenmeyer flask. If the volume was significantly reduced during filtration, you may distill off excess solvent until the solution becomes slightly cloudy (indicating the saturation point).

  • Allow the flask to cool ambiently to room temperature (20 °C) over 2–3 hours without disturbance.

  • Once at room temperature, transfer the flask to an ice-water bath (0–5 °C) and stir gently overnight.

  • Causality: Rapid cooling (e.g., plunging the hot flask directly into ice) traps solvent molecules and impurities within the rapidly forming crystal lattice. Slow, controlled cooling ensures the formation of pure, well-ordered macroscopic crystals.

Step 4: Isolation and Self-Validating Drying

  • Isolate the crystalline solids via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two portions of ice-cold Heptane (5 mL per gram of product).

  • Transfer the crystals to a vacuum desiccator or vacuum oven set to 50 °C.

  • Self-Validating System: Dry the product for 4 hours, weigh it, and return it to the vacuum for 1 hour. Re-weigh the product. If the mass changes by less than 0.1%, the drying is complete. This constant-weight validation ensures no residual Toluene remains trapped in the crystals.

Workflow Visualization

Recrystallization N1 1. Crude Compound (5-Bromo-1-nitroisoquinoline) N2 2. Dissolution (Toluene/Heptane Reflux) N1->N2 N3 3. Hot Filtration (Celite Pad) N2->N3 N4 4. Controlled Cooling (Induce Nucleation) N3->N4 N5 5. Vacuum Filtration (Ice-cold Heptane Wash) N4->N5 N6 6. Vacuum Drying (Constant Weight Validation) N5->N6

Recrystallization workflow for 5-Bromo-1-nitroisoquinoline.

Troubleshooting Guide

Q: My compound is "oiling out" (forming a biphasic liquid) instead of crystallizing during cooling. How do I fix this? A: Oiling out occurs when the compound's melting point in the solvent mixture is lower than the temperature at which it supersaturates. Solution: Reheat the mixture to reflux until the oil redissolves. Add 10-15% more Toluene to increase the overall solubility, which lowers the saturation temperature. Alternatively, add a seed crystal of pure 5-Bromo-1-nitroisoquinoline at 40 °C to bypass the energy barrier for nucleation and force crystallization before the oiling boundary is reached.

Q: The recovered yield is exceptionally low (<30%). Where did the product go? A: A low yield usually indicates that the solvent system is too rich in Toluene. Solution: Toluene is a powerful solvent for this scaffold. If too much was used during the dissolution phase, the compound will remain dissolved even at 0 °C. Transfer the mother liquor to a rotary evaporator, reduce the volume by 50%, and repeat the cooling process. In future runs, strictly control the Toluene-to-Heptane ratio.

Q: The final crystals have a persistent dark brown/orange discoloration. Are they pure? A: Pure 5-Bromo-1-nitroisoquinoline should be a light yellow to off-white crystalline solid. Dark discoloration indicates the presence of oxidized polymeric impurities that bypassed the hot filtration. Solution: Redissolve the crystals in Toluene at reflux and add activated charcoal (Darco, 5% w/w relative to the compound). Stir for 15 minutes, then perform a hot filtration through a fresh Celite pad. The charcoal will adsorb the highly conjugated, colored impurities.

Frequently Asked Questions (FAQs)

Q: Can I use Ethanol or Methanol instead of the Toluene/Heptane system? A: While protic solvents like Ethanol are common for recrystallization, they are not recommended for 1-nitroisoquinolines. The nitro group at the 1-position makes the adjacent carbon highly electrophilic. Prolonged heating in alcohols, especially in the presence of trace impurities, can lead to nucleophilic aromatic substitution (


), converting the 1-nitro group into a 1-alkoxy ether. Toluene/Heptane is entirely inert and prevents this degradation pathway.

Q: How do I analytically validate the purity of the recrystallized product? A: Melting point analysis is the fastest frontline validation; a sharp melting point range (


 °C) indicates high purity. For rigorous validation, use HPLC-UV (monitoring at 254 nm) or 

H-NMR (in DMSO-

). In the NMR spectrum, ensure the absence of a singlet near 2.3 ppm, which would indicate residual Toluene trapped in the lattice.

Q: What are the primary safety and handling considerations? A: 5-Bromo-1-nitroisoquinoline is a halogenated nitroaromatic compound. It should be treated as a potential skin sensitizer and respiratory irritant. Always handle the dry powder in a Class II biosafety cabinet or fume hood to prevent inhalation of airborne particulates. Furthermore, the Toluene/Heptane solvent system is highly flammable; ensure all reflux setups are properly sealed and kept away from open ignition sources.

References

  • Title: Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: 5-Bromo-1-nitroisoquinoline | C9H5BrN2O2 | CID 54125743 Source: PubChem Database (National Center for Biotechnology Information) URL: [Link]

Optimization

column chromatography protocol for purifying 5-Bromo-1-nitroisoquinoline

This guide provides a comprehensive, experience-driven framework for the purification of 5-bromo-1-nitroisoquinoline via column chromatography. It is designed for researchers and drug development professionals seeking to...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, experience-driven framework for the purification of 5-bromo-1-nitroisoquinoline via column chromatography. It is designed for researchers and drug development professionals seeking to achieve high purity for this critical synthetic intermediate. The protocols and troubleshooting advice are grounded in established chemical principles and validated procedures.

A Note on Isomers: It is crucial to note that much of the published literature, including detailed procedures in Organic Syntheses, focuses on the purification of the isomer 5-Bromo-8-nitroisoquinoline .[1][2][3][4] While the general principles of chromatography are applicable to both isomers, their distinct polarity may require adjustments to the solvent systems outlined. This guide will use the well-documented protocol for the 8-nitro isomer as a robust starting point, providing clear guidance on how to adapt it for the 1-nitro target compound.

Frequently Asked Questions & Troubleshooting Guide

Q1: What is the recommended starting protocol for purifying 5-Bromo-1-nitroisoquinoline using column chromatography?

A1: Based on protocols for the closely related 5-bromo-8-nitroisoquinoline, a normal-phase column chromatography setup using silica gel is the most effective starting point.[1][5] The compound's polarity, derived from the nitro group and the nitrogen in the isoquinoline ring, allows for strong interaction with the polar silica stationary phase, facilitating separation from less polar impurities.

A gradient elution is highly recommended. You would start with a low-polarity mobile phase to wash out non-polar byproducts and then gradually increase the polarity to elute your target compound. A reliable starting solvent system is a mixture of dichloromethane (DCM) and ethyl acetate or diethyl ether.[1]

Q2: How do I select and optimize the mobile phase for my specific separation?

A2: The key to a successful column separation is prior optimization using Thin-Layer Chromatography (TLC).[6][7]

  • Spotting: Dissolve your crude product in a suitable solvent (like DCM) and spot it onto a silica gel TLC plate.

  • Developing: Develop several plates using different ratios of a non-polar solvent (e.g., hexane or DCM) and a more polar solvent (e.g., ethyl acetate or diethyl ether).

  • Analysis: The ideal solvent system for column chromatography will give your target compound (5-Bromo-1-nitroisoquinoline) an Rf value of approximately 0.2-0.4 .[6][7] This ensures the compound moves down the column at a reasonable rate, allowing for good separation from impurities with different Rf values.

    • If Rf is too high (>0.5): Your mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate).

    • If Rf is too low (<0.1): Your mobile phase is not polar enough. Increase the proportion of the polar solvent.

Q3: My compound is streaking or "tailing" on the TLC plate and column. What causes this and how can I fix it?

A3: Tailing is often caused by strong, non-ideal interactions between a polar analyte and the acidic silanol (Si-OH) groups on the surface of the silica gel.[8] The basic nitrogen of the isoquinoline ring can interact strongly, causing this phenomenon.

Solutions:

  • Add a Polar Modifier: Incorporating a small amount (0.5-1%) of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) into your mobile phase can resolve this.[8] For 5-Bromo-1-nitroisoquinoline, triethylamine would be the appropriate choice to neutralize the acidic sites on the silica, leading to sharper, more symmetrical bands.

  • Check for Overloading: Tailing can also occur if the sample is too concentrated on the column or TLC plate.[7] Ensure you are not overloading your stationary phase.

  • Consider an Alternative Stationary Phase: If tailing persists, using a different stationary phase like alumina, which has different surface properties, may be beneficial.[8][9]

Q4: I'm getting poor separation between my product and an impurity. How can I improve the resolution?

A4: Poor resolution means the solvent system is not adequately differentiating between your compounds.

  • Decrease Mobile Phase Polarity: A less polar eluent will cause all compounds to move more slowly, increasing their interaction time with the stationary phase and often enhancing separation between compounds of similar polarity.

  • Try a Different Solvent System: The selectivity of the separation is highly dependent on the solvents used. If a DCM/ethyl acetate system is not working, try a hexane/ethyl acetate or a DCM/diethyl ether system. Different solvents interact with your compounds in unique ways, which can be exploited to achieve separation.

  • Use a Finer Mesh Silica: Using silica gel with a smaller particle size (e.g., 230-400 mesh instead of 70-230 mesh) increases the surface area, which can significantly improve separation efficiency, albeit at the cost of a slower flow rate.[6]

Q5: What are the likely impurities I need to separate from 5-Bromo-1-nitroisoquinoline?

A5: Impurities largely depend on the synthetic route. For the analogous 5-bromo-8-nitroisoquinoline synthesis, common impurities include:

  • Isomeric Byproducts: Other bromonitro-isoquinoline isomers.[1]

  • Unreacted Starting Materials: Residual 5-bromoisoquinoline or isoquinoline.

  • Side-Reaction Products: Di-brominated species like 5,8-dibromoisoquinoline or products where the nitro group is absent, such as 5-nitroisoquinoline.[1][10]

These impurities typically have different polarities from the target compound, making them separable by column chromatography.

Data Summary: Recommended Solvent Systems

The following table provides starting points for mobile phase optimization. The exact ratios should be determined by TLC analysis of your specific crude product.

Stationary PhaseSolvent System (v/v)Application Notes
Silica Gel (63-200 µm)Dichloromethane / Diethyl EtherA gradient starting from 9:1 and moving towards 6:1 has been successfully used for the 8-nitro isomer, yielding >99% purity.[1][5]
Silica Gel (63-200 µm)Dichloromethane / Ethyl AcetateA gradient starting from 9:1 and moving towards 5:1 is another effective system reported for the 8-nitro isomer.[1]
Silica Gel (230-400 mesh)Hexane / Ethyl AcetateA common, versatile system. The ratio should be determined via TLC but may start around 4:1 or 3:1 for a moderately polar compound.

Experimental Protocol: Column Chromatography Purification

This protocol is adapted from a validated procedure for 5-bromo-8-nitroisoquinoline and serves as an excellent starting point.[1]

1. Slurry Preparation & Column Packing: a. Choose a glass column of appropriate size (a rule of thumb is to use 50-100g of silica for every 1g of crude product).[6] b. In a beaker, mix silica gel (e.g., 63-200 µm) with your initial, low-polarity mobile phase (e.g., 9:1 DCM/diethyl ether) to form a consistent slurry. c. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand. d. Pour the silica slurry into the column. Gently tap the column to ensure even packing and dislodge air bubbles. Open the stopcock to drain some solvent, allowing the silica to settle into a uniform bed. e. Add another thin layer of sand on top of the silica bed to prevent it from being disturbed during solvent addition.

2. Sample Loading: a. Dissolve the crude 5-Bromo-1-nitroisoquinoline in a minimal amount of dichloromethane. b. Optional (Dry Loading): For better resolution, add a small amount of silica gel to this solution and evaporate the solvent on a rotary evaporator to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. c. Wet Loading: If not dry loading, carefully pipette the concentrated sample solution directly onto the center of the top sand layer.

3. Elution: a. Carefully add the mobile phase to the column. b. Apply gentle pressure using a pump or nitrogen line to achieve a steady flow. c. Begin eluting with the low-polarity mobile phase. If using a gradient, systematically increase the proportion of the more polar solvent (e.g., from 9:1 to 8:2 to 7:3 DCM/diethyl ether) after collecting a set number of fractions.

4. Fraction Collection & Analysis: a. Collect the eluent in a series of numbered test tubes or flasks. b. Monitor the collected fractions using TLC. Spot every few fractions on a TLC plate to track which fractions contain your purified product. c. Combine all fractions that show a single, clean spot corresponding to the Rf of the pure product.

5. Product Isolation: a. Remove the solvent from the combined pure fractions using a rotary evaporator. b. Dry the resulting solid under high vacuum to remove any residual solvent.

Visual Workflow for Purification

PurificationWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation Crude Crude Product TLC_Opt TLC Method Development Crude->TLC_Opt Optimize Solvents Col_Prep Column Packing (Silica Slurry) TLC_Opt->Col_Prep Select Eluent Load Sample Loading (Wet or Dry) Col_Prep->Load Elute Gradient Elution Load->Elute Collect Fraction Collection Elute->Collect TLC_Frac TLC Analysis of Fractions Collect->TLC_Frac Combine Combine Pure Fractions TLC_Frac->Combine Identify Purity Evap Solvent Removal (Rotovap) Combine->Evap Pure Pure Product (>99%) Evap->Pure

Caption: Column chromatography workflow for purifying 5-Bromo-1-nitroisoquinoline.

References

  • Time in Pasuruan, ID. Google Search. Accessed March 4, 2026.
  • Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure.
  • 5-Bromo-1-nitroisoquinoline. ChemScene.
  • HPLC purification protocol for 4-Bromo-2,3-dimethyl-6-nitrophenol. Benchchem.
  • Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds. PMC.
  • Method for purifying a bromine compound. Google Patents.
  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate.
  • Technical Support Center: Purification of 5-Bromo-6-methoxy-8-nitroquinoline. Benchchem.
  • 5-Bromoisoquinoline CAS#: 34784-04-8. ChemicalBook.
  • Synthesis and Purification of Nitrophenols. UKEssays.com.
  • LC Chromatography Troubleshooting Guide. HALO Columns.
  • Synthesis of 5- or 8-bromoisoquinoline derivatives. Google Patents.
  • Technical Support Center: Purification of Crude 3-Methyl-4-nitrophenol. Benchchem.
  • Resolving Bromonitromethane Sourcing by Synthesis: Preparation at Decagram Scale. PMC.
  • TROUBLESHOOTING GUIDE. Phenomenex.
  • Product Class 5: Isoquinolines. Science of Synthesis.
  • Technical Support Center: Synthesis of 5-Bromo-8-Nitroisoquinoline. Benchchem.
  • Step-by-step procedure for the purification of 5-bromo-5-hexen-2-one. Benchchem.
  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SpringerLink.
  • Technical Support Center: Post-Synthesis Purification of 2-Bromo-3'-nitroacetophenone. Benchchem.
  • 5-Nitroisoquinoline. PubChem.
  • An improved and sensitive method for nitrotyrosine estimation by reverse phase-high performance liquid chromatography. GSC Online Press.
  • Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid. Scientific Research Publishing.
  • Troubleshooting Flash Chromatography. University of Rochester.
  • Isolation And Purification Of Substance By Column Chromatography. ResearchGate.
  • How Column Chromatography Works to Separate Proteins. GoldBio.
  • Quick Troubleshooting Guide For HPLC Column Usage. Biovanix Chromatography.

Sources

Troubleshooting

Technical Support Center: Purification of 8-Bromoisoquinoline

Welcome to the technical support center for the purification of 8-bromoisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges in obtaining hig...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 8-bromoisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges in obtaining high-purity 8-bromoisoquinoline. Here, we address common issues through a series of frequently asked questions and provide detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 8-bromoisoquinoline?

The impurity profile of 8-bromoisoquinoline is heavily dependent on its synthetic route. A prevalent method for synthesizing bromo-isoquinolines is the electrophilic bromination of isoquinoline. In this process, the primary impurities are often isomers, with 5-bromoisoquinoline being a significant and particularly challenging impurity to remove due to its similar physical properties.[1][2] The formation of di-brominated species, such as 5,8-dibromoisoquinoline, can also occur if an excess of the brominating agent is used.[1] Unreacted starting material, isoquinoline, may also be present.

Q2: Why is precise temperature control critical during the synthesis of bromo-isoquinolines?

Strict temperature control during the bromination of isoquinoline is paramount for achieving high regioselectivity. The synthesis of 5-bromoisoquinoline, for instance, requires maintaining the reaction temperature between -26°C and -18°C to suppress the formation of the 8-bromo-isoquinoline isomer.[2] Conversely, reaction conditions designed to produce 8-bromoisoquinoline can still yield the 5-bromo isomer if not carefully controlled. The thermodynamic and kinetic profiles of the bromination reaction are sensitive to temperature, and deviations can lead to a mixture of isomers that are difficult to separate.[1][3][4]

Q3: What analytical techniques are recommended for detecting impurities in 8-bromoisoquinoline?

A multi-technique approach is recommended for the comprehensive analysis of impurities. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying closely related isomers and other byproducts.[5] Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is also highly effective for analyzing volatile impurities.[6] For structural elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[5] Techniques such as 1H NMR, 13C NMR, and correlation spectroscopy (COSY) can provide definitive identification of isomeric impurities.[5]

Troubleshooting Guide: Removing 8-Bromoisoquinoline Impurities

This section provides solutions to common problems encountered during the purification of 8-bromoisoquinoline.

Issue Potential Cause Recommended Solution
Persistent presence of a closely eluting impurity in HPLC/TLC. This is likely an isomeric impurity, such as 5-bromoisoquinoline, which has very similar polarity to the 8-bromo isomer.1. Optimize Column Chromatography: Employ a high-resolution silica gel and a fine-tuned eluent system. A shallow gradient of a more polar solvent can improve separation. Consider switching to a different solvent system, for example, from a hexane/ethyl acetate system to a dichloromethane/diethyl ether system.[1] 2. Recrystallization: If chromatography is insufficient, fractional recrystallization may be effective. This requires careful selection of a solvent or solvent system in which the solubility of the two isomers differs significantly at different temperatures.
Low recovery after recrystallization. The chosen solvent may be too good a solvent for 8-bromoisoquinoline, leading to significant loss in the mother liquor. The cooling process may have been too rapid, preventing efficient crystal formation.1. Solvent Screening: Perform small-scale solubility tests with a range of solvents (e.g., heptane, toluene, ethanol, and mixtures thereof) to find a system where the product is sparingly soluble at low temperatures but readily soluble at higher temperatures.[3][4] 2. Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to maximize crystal precipitation.[3][4]
Oily product obtained after solvent evaporation. This can be due to the presence of residual solvents or low-melting impurities.1. Drying: Ensure the product is thoroughly dried under high vacuum to remove all traces of solvent. 2. Trituration: If the product remains oily, try triturating with a non-polar solvent like cold hexane or pentane. This can often induce crystallization of the desired product while dissolving the oily impurities.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is designed for the separation of 8-bromoisoquinoline from isomeric impurities and other byproducts.

1. Preparation of the Column:

  • Select a glass column with an appropriate diameter and length for the amount of crude material.
  • Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar eluent (e.g., 9:1 dichloromethane/diethyl ether).[1]
  • Carefully pack the column, ensuring no air bubbles are trapped.

2. Sample Loading:

  • Dissolve the crude 8-bromoisoquinoline in a minimal amount of dichloromethane.
  • In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder.
  • Carefully add the dry-loaded sample to the top of the packed column.

3. Elution:

  • Begin elution with the initial, non-polar solvent system (e.g., 9:1 dichloromethane/diethyl ether).[1]
  • Collect fractions and monitor the separation by Thin Layer Chromatography (TLC).
  • Gradually increase the polarity of the eluent (e.g., to 6:1 dichloromethane/diethyl ether) to elute the desired product.[1]

4. Product Isolation:

  • Combine the pure fractions as identified by TLC.
  • Remove the solvent under reduced pressure to obtain the purified 8-bromoisoquinoline.

subgraph "cluster_Preparation" { label = "Preparation"; style = "filled"; color = "#E8F0FE"; node [style=filled, fillcolor="#FFFFFF"]; A [label="Slurry Pack Silica Gel"]; B [label="Dry Load Crude Product"]; }

subgraph "cluster_Separation" { label = "Separation"; style = "filled"; color = "#E6F4EA"; node [style=filled, fillcolor="#FFFFFF"]; C [label="Elute with Gradient Solvent System"]; D [label="Monitor Fractions by TLC"]; }

subgraph "cluster_Isolation" { label = "Isolation"; style = "filled"; color = "#FCE8E6"; node [style=filled, fillcolor="#FFFFFF"]; E [label="Combine Pure Fractions"]; F [label="Solvent Evaporation"]; G [label="Purified 8-Bromoisoquinoline", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

A -> C; B -> C; C -> D [label="Collect Fractions"]; D -> E [label="Identify Pure Fractions"]; E -> F; F -> G; }

Caption: Workflow for the purification of 8-bromoisoquinoline by column chromatography.

Protocol 2: Purification by Recrystallization

This protocol is effective for removing impurities with different solubility profiles from 8-bromoisoquinoline.

1. Solvent Selection:

  • Based on small-scale tests, select a suitable solvent or solvent pair. A mixture of heptane and toluene is often effective.[3][4]

2. Dissolution:

  • Place the crude 8-bromoisoquinoline in an Erlenmeyer flask.
  • Add a minimal amount of the chosen solvent (or the less polar solvent of a pair).
  • Heat the mixture to reflux with stirring to dissolve the solid. If necessary, add small portions of the more polar solvent until a clear solution is obtained at reflux.

3. Hot Filtration (Optional):

  • If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.
  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the purified crystals under vacuum.

A[label="Dissolve Crude Product in Hot Solvent"]; B[label="Hot Filtration (if needed)"]; C [label="Slow Cooling to Room Temperature"]; D [label="Further Cooling in Ice Bath"]; E [label="Vacuum Filtration to Collect Crystals"]; F [label="Wash with Cold Solvent"]; G [label="Dry Under Vacuum"]; H [label="Pure Crystalline Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }

Caption: Step-by-step process for the recrystallization of 8-bromoisoquinoline.

References

  • Isoquinoline, 5-bromo-8-nitro- - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link].

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Available at: [Link].

  • Method of preparing 5- or 8-bromoisoquinoline derivatives. Google Patents.
  • Synthesis of 5- or 8-bromoisoquinoline derivatives. Google Patents.
  • 8-Bromoisoquinoline | C9H6BrN | CID 9859134. PubChem. Available at: [Link].

  • Review on the modern analytical advancements in impurities testing. Asia Pacific Academy of Science Pte. Ltd. Available at: [Link].

Sources

Optimization

Technical Support Guide: Temperature Control in Isoquinoline Bromination

Department: Chemical Process R&D Subject: Thermodynamic vs. Kinetic Control in Regioselective Bromination Audience: Process Chemists, Medicinal Chemists Version: 2.1 (Current)[1] Executive Summary: The Temperature-Select...

Author: BenchChem Technical Support Team. Date: March 2026

Department: Chemical Process R&D Subject: Thermodynamic vs. Kinetic Control in Regioselective Bromination Audience: Process Chemists, Medicinal Chemists Version: 2.1 (Current)[1]

Executive Summary: The Temperature-Selectivity Switch

Isoquinoline bromination is a classic example of condition-dependent regioselectivity .[1] Unlike simple benzene derivatives, the outcome of isoquinoline substitution is dictated by the protonation state of the nitrogen atom, which is directly manipulated by temperature and reaction medium.[1]

  • The "Kinetic" Trap (C5-Selectivity): Under strongly acidic conditions at cryogenic temperatures (-25°C) , the reaction proceeds via the isoquinolinium cation.[1] The protonated nitrogen deactivates the pyridine ring, forcing electrophilic aromatic substitution (EAS) to the 5-position of the benzenoid ring.[1]

  • The "Thermodynamic" Route (C4-Selectivity): Under high-temperature conditions (>130°C) involving hydrobromide salts or neutral conditions, the reaction favors the 4-position.[1] This is often driven by the small equilibrium concentration of the free base or radical mechanisms accessible only at high energy states.[1]

This guide provides the protocols and troubleshooting steps to control these divergent pathways.

Decision Logic & Pathway Visualization

The following diagram illustrates the critical temperature decision points required to isolate the specific isomer.

Isoquinoline_Bromination Start Isoquinoline Substrate Acid Medium: Conc. H2SO4 (Protonation) Start->Acid Route A Salt Medium: HBr Salt / Nitrobenzene (Salt Fusion) Start->Salt Route B Cryo Temp Control: -25°C to -30°C (Kinetic Control) Acid->Cryo Reagent1 Reagent: NBS or Br2 Cryo->Reagent1 Prod5 Product: 5-Bromoisoquinoline (Yield: ~70-80%) Reagent1->Prod5 EAS on Cation Heat Temp Control: 130°C - 180°C (Thermodynamic Control) Salt->Heat Reagent2 Reagent: Br2 (Dropwise) Heat->Reagent2 Prod4 Product: 4-Bromoisoquinoline (Yield: ~60-75%) Reagent2->Prod4 EAS on Free Base/Radical

Figure 1: Decision tree for regioselective bromination based on temperature and medium.

Technical Protocols

Protocol A: Synthesis of 5-Bromoisoquinoline (Cryogenic Acidic Method)

Target: 5-Bromoisoquinoline Mechanism: Electrophilic substitution on the deactivated isoquinolinium cation.[1] Critical Parameter: Maintaining


 to prevent di-bromination.

Step-by-Step Workflow:

  • Acid Preparation: Charge concentrated sulfuric acid (

    
    ) into a reactor. Cool to 0°C.[1]
    
  • Substrate Addition: Add isoquinoline slowly. Caution: Exothermic.[1][2] Maintain

    
    .[1]
    
  • Cryogenic Cooling: Cool the mixture to -25°C using a dry ice/acetone bath or cryostat.[1]

  • Reagent Addition: Add N-Bromosuccinimide (NBS) or

    
     portion-wise.
    
    • CRITICAL: The addition rate must be controlled so

      
       never exceeds -22°C .
      
    • Why? Above -20°C, the rate of bromination at the 8-position and di-bromination (5,8-dibromo) increases significantly [1, 4].[1]

  • Soak: Stir at -22°C for 2 hours, then allow to warm to -18°C for 3 hours.

  • Quench: Pour onto crushed ice. Neutralize with

    
     to precipitate the product.
    
Protocol B: Synthesis of 4-Bromoisoquinoline (High-Temp Hydrobromide Method)

Target: 4-Bromoisoquinoline Mechanism: Substitution on the free base (in equilibrium) or radical pathway.[1] Critical Parameter:


 to ensure selectivity and solvent reflux.[1]

Step-by-Step Workflow:

  • Salt Formation: Generate isoquinoline hydrobromide or mix isoquinoline with nitrobenzene/HBr.

  • Heating: Heat the mixture to 180°C (or 125-135°C if using specific solvent systems like dichlorobenzene) [2, 3].

  • Bromine Injection: Add elemental bromine (

    
    ) dropwise below the surface if possible, or via a vapor-equalized funnel.[1]
    
    • CRITICAL: The reaction is vigorous.[1] Evolution of HBr gas will be constant.

    • Why? High temperature favors the 4-isomer.[1] Lower temperatures in this medium may lead to "gunking" or mixed isomers.[1]

  • Workup: Cool to ~80°C, quench with water to separate the organic layer (if using nitrobenzene) or filter the solid hydrobromide product.

Troubleshooting & FAQs

Section 1: Regioselectivity Issues

Q: I followed Protocol A (Acidic), but I isolated a mixture of 5-bromo and 5,8-dibromoisoquinoline. What went wrong?

  • Root Cause: Temperature excursion.[1]

  • Explanation: The activation energy difference between mono-bromination (C5) and di-bromination (C8 after C5) is small.[1] If the internal temperature spiked above -15°C during NBS addition, the second bromination becomes kinetically accessible.[1]

  • Fix: Ensure your cooling bath has sufficient capacity.[1] Slow down the addition rate of NBS. Use a digital thermometer with a logging feature to verify no micro-spikes occurred.[1]

Q: I am trying to make 4-bromoisoquinoline, but the reaction mass turned into a solid black char.

  • Root Cause: Oxidative degradation or "Hot Spots."[1]

  • Explanation: At 180°C, bromine is a powerful oxidant.[1] If stirring is inefficient, local concentrations of

    
     can carbonize the substrate.[1]
    
  • Fix: Increase stirring speed (high torque overhead stirrer). Ensure the oil bath is not overheating the flask walls (use a mantle with a temperature controller).[1] Consider lowering the temp to 130-140°C and extending reaction time [3].

Section 2: Thermal & Physical Control[1]

Q: Upon adding bromine at high temp (Protocol B), the reaction "puffed" and released a cloud of vapor.

  • Root Cause: Flash boiling of Bromine.

  • Explanation: Bromine boils at 59°C. Adding it to a reaction at 180°C causes immediate vaporization.[1]

  • Fix: Use a reflux condenser cooled to <10°C to trap bromine vapors.[1] Add bromine via a dip tube sub-surface to allow reaction before vaporization, or add it extremely slowly as a vapor.[1]

Q: The reaction mixture in Protocol A solidified before I added the NBS.

  • Root Cause: Freezing point of the Sulfuric Acid/Isoquinoline mix.[1]

  • Explanation: Pure sulfuric acid freezes at 10°C, but the mixture usually stays liquid.[1] However, at -25°C, viscosity increases drastically.[1]

  • Fix: Ensure you are using the correct molar ratio of acid to substrate (typically >3:1 vol/wt).[1] If it freezes, warm slightly to -15°C to liquefy, establish stirring, then cool back to -25°C immediately before addition.

Section 3: Safety (Exotherm Management)[1]

Q: Is there an induction period I should worry about?

  • Yes. Particularly in Protocol A .

  • Scenario: If you add NBS at -30°C and see no color change/exotherm, do NOT increase the addition rate. The reaction might be dormant.[1] If you continue adding reagent, and the reaction suddenly "kicks off" (starts) at -20°C, the accumulated reagent will react all at once, causing a thermal runaway that will overwhelm your cooling bath, leading to an explosion or eruption.[1]

Data Summary: Temperature vs. Isomer Ratio[1]

ConditionTemperaturePrimary ProductMajor ImpurityReference
Conc.

/ NBS
-25°C 5-Bromoisoquinoline (>90%)5,8-Dibromoisoquinoline[1, 4]
Conc.[1]

/ NBS
0°C to 25°C Mixed Isomers8-Bromo / 5,8-Dibromo[1]
HBr Salt / Nitrobenzene 180°C 4-Bromoisoquinoline Isoquinoline (unreacted)[2]
Neutral /

Reflux 4-Bromoisoquinoline N-Bromo complex[5]

References

  • Organic Syntheses. "Isoquinoline, 5-bromo-8-nitro-". Org.[3][4] Synth.2003 , 80, 219.[1] Link

  • PrepChem. "Synthesis of 4-Bromoisoquinoline." (Based on standard hydrobromide fusion protocols). Link

  • Quick Company (Patent/Process). "A Process For The Synthesis Of 4 Fluoro Isoquinoline (Intermediate 4-bromo)." Link

  • Andersh, B. et al. "Bromination of Isoquinoline... in Strong Acid." Synthetic Communications. (Verified via BenchChem/ResearchGate snippets). Link

  • BenchChem Technical Support. "Preventing di-bromination in quinoline/isoquinoline synthesis." Link[1]

Sources

Troubleshooting

troubleshooting low yield in Suzuki coupling of 5-Bromo-1-nitroisoquinoline

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 5-Bromo-1-nitroisoquinoline. This guide is designed for researchers, chemists, and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 5-Bromo-1-nitroisoquinoline. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with this specific transformation. 5-Bromo-1-nitroisoquinoline is an electron-deficient heterocyclic halide, which presents a unique set of challenges and opportunities in cross-coupling chemistry. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and resolve common issues, leading to successful and reproducible outcomes.

Troubleshooting Guide: Diagnosing and Solving Low Yield

This section addresses specific experimental failures. Each question represents a common problem encountered in the lab, followed by a detailed explanation of potential causes and actionable solutions.

Question 1: My reaction shows very low or no conversion of the 5-Bromo-1-nitroisoquinoline starting material. What are the likely causes?

Low or no conversion is typically a sign of a fundamental issue with one of the core components of the catalytic cycle. The problem usually lies with the catalyst's activity, the integrity of the coupling partners, or the reaction conditions.

Possible Cause 1: Inactive Palladium Catalyst The Suzuki reaction relies on a Pd(0) species to initiate the catalytic cycle.[1][2] If your active catalyst is not being generated or is being deactivated, the reaction will not proceed.

  • Pd(II) Precatalyst Fails to Reduce: Many common precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are in the Pd(II) oxidation state and must be reduced in situ to Pd(0) to enter the catalytic cycle. This reduction can sometimes be inefficient.

  • Pd(0) Source Degradation: Pd(0) sources like Pd₂(dba)₃ can degrade over time, especially with improper storage, forming inactive palladium black.[1]

  • Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, halting the reaction. This can also promote unwanted side reactions like boronic acid homocoupling.[1]

Solutions:

  • Use a Robust Precatalyst: Employ modern, air-stable Pd(II) precatalysts (e.g., Buchwald G3 or G4 precatalysts) that are designed for clean and efficient generation of the active Pd(0) species.

  • Ensure Inert Atmosphere: The most critical step is to rigorously degas your solvent and reaction vessel. This is non-negotiable for consistent results. Purge the flask with an inert gas (Argon or Nitrogen) for 15-20 minutes, and sparge the solvent with the same gas prior to use.[3]

  • Check Your Reagents: Use fresh Pd₂(dba)₃ if you suspect degradation. Its color should be a deep purple; a black or gray appearance indicates decomposition.

Possible Cause 2: Boronic Acid or Ester Decomposition The stability of the organoboron reagent is a frequent failure point in Suzuki couplings.

  • Protodeborylation: Boronic acids, particularly heteroaryl boronic acids, are susceptible to decomposition via protodeborylation, where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom.[1] This process can be accelerated in aqueous, basic conditions.

  • Impurities: Commercially available boronic acids can contain significant amounts of the corresponding boroxine (a trimeric anhydride), which may have different reactivity, or other impurities.

Solutions:

  • Use an Excess: Employ a slight excess of the boronic acid or ester (typically 1.2–1.5 equivalents) to compensate for any potential decomposition.

  • Consider Stable Alternatives: If protodeborylation is suspected, switch to a more stable boronate ester, such as a pinacol, MIDA, or Epin ester.[1][4][5] MIDA boronates are particularly useful as they are bench-stable and slowly release the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing side reactions.[4] Potassium trifluoroborate salts are another robust alternative.[4]

  • Quality Control: Use fresh, high-quality boronic acids from a reputable supplier. Do not leave them exposed to air and moisture for extended periods.

Possible Cause 3: Inappropriate Base or Solvent System The base and solvent are not passive bystanders; they are crucial for activating the boronic acid and facilitating the catalytic cycle.[4][6]

  • Insoluble Base: If the base is not at least partially soluble in the reaction medium, it cannot effectively activate the boronic acid to form the reactive 'ate' complex required for transmetalation.[4][6]

  • Incorrect Solvent Choice: The solvent must be able to dissolve the reactants and facilitate the interaction between the organic and inorganic components. For 5-Bromo-1-nitroisoquinoline, which is a polar substrate, a polar aprotic solvent system is often required.

Solutions:

  • Base Selection: Use a moderately strong base that has some solubility. K₃PO₄ and Cs₂CO₃ are excellent choices. Cs₂CO₃ is often more effective due to its higher solubility in organic solvents.

  • Solvent System: A mixture of an organic solvent with water (e.g., 1,4-dioxane/water, DME/water, or Toluene/water in a 4:1 to 10:1 ratio) is standard.[1][3] The water helps dissolve the inorganic base. Ensure the solvent is high purity and properly degassed.

Question 2: My reaction works, but I get a significant amount of debrominated starting material (1-nitroisoquinoline). How can I prevent this?

The formation of 1-nitroisoquinoline is a result of a side reaction called protodehalogenation (or hydrodehalogenation). This occurs when the palladium intermediate, formed after oxidative addition, reacts with a hydride source instead of the organoboron reagent.[1]

Possible Causes:

  • Hydride Source: The hydride can originate from various sources, including the solvent (e.g., alcohols), the base (e.g., residual hydroxides or formate impurities), or water.

  • Slow Transmetalation: If the transmetalation step (the reaction with the boronic acid) is slow, the palladium-aryl intermediate has more time to react with any available hydride sources.

Solutions:

  • Optimize the Base: Switch to a non-hydridic base like K₃PO₄ or Cs₂CO₃. Avoid bases like NaBH₄ or those that can generate hydrides.

  • Use Anhydrous Solvents: While some water is often beneficial, excessive amounts can be problematic. Ensure you are using high-purity, dry organic solvents if this side reaction is dominant.

  • Increase Transmetalation Rate:

    • Increase Boronic Acid Concentration: Use a slightly higher excess of the boronic acid (e.g., 1.5 equiv.).

    • Choose a More Active Boron Reagent: Boronic acids are generally more reactive in transmetalation than their corresponding esters.[7] If you are using an ester and observing debromination, the hydrolysis to the active boronic acid may be the rate-limiting step.

    • Select a Better Ligand: Electron-rich, bulky phosphine ligands can accelerate the overall catalytic cycle, including transmetalation and the final reductive elimination step.

Question 3: I am observing a lot of homocoupled product from my boronic acid. What's going wrong?

Homocoupling results in a biaryl product derived from two molecules of your boronic acid coupling together. This side reaction is primarily promoted by the presence of oxygen and Pd(II) species that have not entered the primary catalytic cycle.[1]

Possible Causes:

  • Inadequate Degassing: This is the most common cause. Oxygen in the reaction mixture facilitates the oxidative homocoupling pathway.

  • Inefficient Precatalyst Reduction: If a Pd(II) precatalyst is used and its reduction to Pd(0) is slow or incomplete, the remaining Pd(II) can directly mediate the homocoupling of the boronic acid.

Solutions:

  • Rigorous Degassing: This cannot be overstated. Implement a robust degassing protocol for your solvents and the reaction flask (see Experimental Protocols section below).

  • Use a Pd(0) Source or Efficient Precatalyst: Start with a Pd(0) source like Pd₂(dba)₃/ligand or use a highly efficient precatalyst system (e.g., Buchwald precatalysts) to ensure rapid and complete conversion to the active Pd(0) catalyst.

  • Control Reaction Temperature: Sometimes, running the reaction at a slightly lower temperature can disfavor side reactions relative to the desired cross-coupling.

Frequently Asked Questions (FAQs)

How do I choose the right Palladium catalyst and ligand for this specific substrate?

For an electron-deficient substrate like 5-Bromo-1-nitroisoquinoline, the oxidative addition of the C-Br bond to Pd(0) is generally fast.[2][7][8] The challenge is often to ensure the subsequent steps, transmetalation and reductive elimination, are also efficient.

  • Ligand Choice is Key: The ligand stabilizes the palladium center and modulates its reactivity. For this system, bulky and electron-rich phosphine ligands are highly recommended. They accelerate both oxidative addition and the rate-limiting reductive elimination step.[2]

  • Recommended Ligands:

    • Buchwald-type Biaryl Phosphine Ligands: SPhos, XPhos, and RuPhos are excellent choices known for their high reactivity in challenging couplings.[4]

    • Bulky Alkylphosphines: Tri-tert-butylphosphine (P(t-Bu)₃) and Tricyclohexylphosphine (PCy₃) are also very effective.[6]

    • Ferrocenyl Ligands: dppf (1,1'-Bis(diphenylphosphino)ferrocene) is a robust and versatile ligand, and Pd(dppf)Cl₂ is a commonly used, reliable precatalyst for coupling heteroaromatic systems.[9][10]

A good starting point is often Pd(dppf)Cl₂ or a combination of Pd₂(dba)₃ with SPhos.

What is the optimal base and solvent for coupling with 5-Bromo-1-nitroisoquinoline?

The base's primary role is to activate the boronic acid by forming a boronate 'ate' complex, which is more nucleophilic and readily undergoes transmetalation.[4][6]

  • Recommended Bases:

    • Potassium Phosphate (K₃PO₄): An excellent all-around choice. It is strong enough for activation but generally does not cause degradation of sensitive substrates.

    • Cesium Carbonate (Cs₂CO₃): Often gives superior results due to its better solubility in organic solvents, but it is more expensive.

    • Potassium Carbonate (K₂CO₃): A standard and cost-effective option that works well in many cases.

  • Recommended Solvents:

    • 1,4-Dioxane / Water: A very common and effective system.

    • DME / Water: Dimethoxyethane is another excellent ethereal solvent.

    • Toluene / Water: A less polar option that can be effective, particularly at higher temperatures.

The optimal combination often requires some screening, but K₃PO₄ in a 4:1 mixture of 1,4-Dioxane:Water is a robust starting point.

Are there any special considerations for the nitro group?

While palladium catalysts are generally tolerant of nitro groups, it's a factor to keep in mind.[11] The strong electron-withdrawing nature of the nitro group activates the C-Br bond towards oxidative addition.[12] However, under certain conditions, particularly with less stable catalysts or in the presence of reducing agents, reduction of the nitro group can occur. Sticking to well-defined Pd/phosphine systems and avoiding strong reducing conditions will prevent this. The primary influence of the nitro group is electronic, making the isoquinoline ring electron-poor.

Data & Summaries

Table 1: Comparison of Common Catalytic Systems
Catalyst/PrecatalystLigandTypical Loading (mol%)Key AdvantagesPotential Issues
Pd(PPh₃)₄PPh₃2-5Commercially available, one-componentCan be inefficient for challenging substrates
Pd(OAc)₂ / SPhosSPhos1-2High activity, good for electron-deficient halidesRequires separate addition of ligand
Pd(dppf)Cl₂dppf1-3Robust, air-stable, good for heterocycles[9][10]Can be less active than modern biaryl systems
Pd₂(dba)₃ / P(t-Bu)₃P(t-Bu)₃1-2Very active, electron-rich ligand[6]Pd₂(dba)₃ can degrade; ligand is air-sensitive
SPhos G3 PrecatalystSPhos1-2Air-stable, highly efficient generation of Pd(0)Higher cost
Table 2: Properties of Common Bases and Solvents
BasepKa of Conj. AcidSolubility NotesSolvent SystemBoiling Point (°C)Notes
K₃PO₄~12.3Moderately soluble in waterDioxane/Water~101Excellent general-purpose base
Cs₂CO₃~10.3High solubility in water, some in organicsDioxane/Water~101Highly effective, but expensive
K₂CO₃~10.3Good solubility in waterDME/Water~85Cost-effective, standard choice
Na₂CO₃~10.3Good solubility in waterToluene/Water~111 (Toluene)Weaker base, may require higher temp.

Visualized Workflows and Mechanisms

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa pd2_halide Ar-Pd(II)L₂(X) (X = Br) oa->pd2_halide trans Transmetalation pd2_halide->trans pd2_biaryl Ar-Pd(II)L₂(Ar') trans->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 prod_out Product (Ar-Ar') re->prod_out sub_in 5-Bromo-1-nitroisoquinoline (Ar-X) sub_in->oa bor_in Boronic Acid/Ester + Base [Ar'-B(OR)₂] bor_in->trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree start Low Yield Observed no_conversion No / Low Conversion start->no_conversion side_products Significant Side Products start->side_products cause_catalyst Cause: Inactive Catalyst? no_conversion->cause_catalyst cause_boron Cause: Boron Reagent Issue? no_conversion->cause_boron cause_conditions Cause: Suboptimal Conditions? no_conversion->cause_conditions type_debromination Type: Debromination side_products->type_debromination type_homocoupling Type: Homocoupling side_products->type_homocoupling sol_catalyst Action: • Use robust precatalyst (e.g., SPhos G3) • Rigorously degas system • Use fresh catalyst source cause_catalyst->sol_catalyst sol_boron Action: • Use fresh boronic acid (1.2-1.5 eq) • Switch to stable boronate ester (MIDA/Pinacol) • Check for purity cause_boron->sol_boron sol_conditions Action: • Screen bases (K₃PO₄, Cs₂CO₃) • Ensure solvent/water ratio is optimal • Check temperature cause_conditions->sol_conditions sol_debromination Action: • Ensure non-hydridic base (K₃PO₄) • Use high-purity solvents • Increase transmetalation rate (more boronic acid) type_debromination->sol_debromination sol_homocoupling Action: • RIGOROUSLY DEGAS! • Ensure fast conversion to Pd(0) • Use fresh boronic acid type_homocoupling->sol_homocoupling

Caption: A decision tree for troubleshooting low yields in the Suzuki coupling.

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of 5-Bromo-1-nitroisoquinoline

This is a starting point protocol and should be optimized for each specific boronic acid.

Materials:

  • 5-Bromo-1-nitroisoquinoline (1.0 equiv.)

  • Arylboronic Acid (1.3 equiv.)

  • Pd(dppf)Cl₂ (0.02 equiv., 2 mol%)

  • K₃PO₄ (3.0 equiv.)

  • 1,4-Dioxane and Degassed Water (4:1 v/v)

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To the reaction vessel, add 5-Bromo-1-nitroisoquinoline, the arylboronic acid, and K₃PO₄.

  • Seal the vessel with a septum or cap.

  • Evacuate the vessel and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.[3]

  • Using a syringe, add the degassed 4:1 1,4-Dioxane/Water solvent mixture.

  • Add the Pd(dppf)Cl₂ catalyst to the stirring mixture under a positive pressure of inert gas.

  • Place the sealed reaction vessel in a preheated oil bath at 90-100 °C.

  • Stir the reaction for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.

  • Separate the layers. Wash the organic layer with water, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: Degassing Solvents ("Freeze-Pump-Thaw" Method)

This method is highly effective for removing dissolved oxygen from reaction solvents.

  • Place the solvent in a robust flask (e.g., a Schlenk flask) that can withstand both vacuum and low temperatures. The flask should not be more than half full.

  • Cool the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • With the solvent still frozen, apply a high vacuum to the flask for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.

  • Close the stopcock to the vacuum and remove the flask from the liquid nitrogen bath.

  • Allow the solvent to thaw completely. You will often see bubbles of gas being released from the liquid as it thaws.

  • Repeat steps 2-5 for a total of three cycles.

  • After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen). The solvent is now ready to be used.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]

  • Perez, J. A. (2018). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 05). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Raffa, D., et al. (2013). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 18(5), 5395-5408. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved from [Link]

  • Reizman, B. J., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 658-666. Retrieved from [Link]

  • Thomas, A. A., et al. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 137(19), 6426–6433. Retrieved from [Link]

  • Vantourout, J. C., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic Letters, 22(15), 5949–5954. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024, May 24). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]

  • Oka, T., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3369–3374. Retrieved from [Link]

  • Chemistry Learner. (2026, February 28). Suzuki Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (2017, August). Nitro group reduction and Suzuki reaction catalysed by palladium supported on magnetic nanoparticles modified with carbon quantum dots generated from glycerol and urea. Retrieved from [Link]

  • Scribd. (n.d.). Suzuki Coupling Reaction Procedure. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Work-Up Procedure for 5-Bromo-1-nitroisoquinoline Synthesis

Introduction This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-1-nitroisoquinoline. The following question-and-answ...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-1-nitroisoquinoline. The following question-and-answer format directly addresses common and critical issues encountered during the experimental work-up and purification stages. The insights provided are grounded in established chemical principles and validated protocols to ensure scientific integrity and procedural success.

Troubleshooting Guide

This section is designed to help you navigate specific challenges that may arise during the work-up of your 5-Bromo-1-nitroisoquinoline synthesis.

Issue 1: Low Overall Yield of Crude Product After Quenching and Neutralization.

Question: I've completed the nitration step and poured the reaction mixture onto ice, followed by neutralization with aqueous ammonia. After filtration, the yield of my crude product is significantly lower than expected. What are the likely causes and how can I improve it?

Answer:

Several factors during the quenching and neutralization steps can contribute to a low yield. Here's a systematic approach to troubleshooting:

  • Incomplete Precipitation: The most common culprit is incomplete precipitation of the product from the aqueous solution.

    • Causality: 5-Bromo-1-nitroisoquinoline, while largely insoluble in water, can have some residual solubility, especially if the volume of water used for quenching is excessive or if the temperature of the mixture is not kept sufficiently low.

    • Solution: Ensure the reaction mixture is poured onto a sufficient quantity of crushed ice to keep the temperature near 0°C during neutralization. After neutralization, allow the mixture to stir in an ice bath for an extended period (e.g., 1-2 hours) to maximize precipitation before filtration.

  • pH Control During Neutralization: The pH of the solution during the addition of aqueous ammonia is critical.

    • Causality: If the pH becomes too basic (e.g., significantly above 8), some unwanted side reactions or degradation of the product can occur. A darkening of the reaction mixture is often observed if the pH exceeds 7.0.[1][2]

    • Solution: Add the aqueous ammonia slowly and in portions, with vigorous stirring, while closely monitoring the pH with a calibrated meter or pH paper. It is crucial to maintain the internal temperature below 30°C during this exothermic process.[1][3] Aim for a final pH of approximately 8.0.[3]

  • Loss During Filtration: Fine particles of the product can pass through the filter paper.

    • Solution: Use a filter aid such as Celite® to form a pad on your filter paper before filtration.[1][3] This will help trap fine particles and improve the recovery of your product. Wash the collected solid thoroughly with cold water to remove any inorganic salts.

Issue 2: The Isolated Crude Product is a Dark, Oily, or Gummy Solid.

Question: My filtered product isn't the expected light-yellow solid. Instead, it's a dark, oily, or gummy material that is difficult to handle and purify. What went wrong?

Answer:

The physical appearance of the crude product is a strong indicator of its purity. A dark and oily consistency typically points to the presence of impurities or side products.

  • Excessive Basicity: As mentioned previously, allowing the pH to rise too high during neutralization can lead to the formation of colored byproducts.[1][2]

  • Formation of Side Products: The nitration of 5-bromoisoquinoline can sometimes yield small amounts of other isomers, such as 8-bromo-5-nitroisoquinoline, or di-substituted products like 5,8-dibromoisoquinoline, although the primary product is 5-bromo-1-nitroisoquinoline.[3] These impurities can affect the crystallization of the desired product.

  • Residual Sulfuric Acid: Incomplete neutralization will leave residual sulfuric acid in your crude product, which can lead to degradation over time and contribute to an oily appearance.

    • Solution: Ensure thorough washing of the filtered solid with water until the washings are neutral to pH paper.

  • Purification Strategy: A rigorous purification protocol is essential.

    • Recommended Protocol: The crude product should be purified by recrystallization. A common and effective solvent system is a mixture of heptane and toluene.[1][3][4] The procedure involves suspending the crude material in the solvent mixture, heating to reflux, and then filtering the hot solution through Celite® to remove insoluble impurities.[1][3] The filtrate is then concentrated and allowed to cool slowly to promote the formation of well-defined crystals. The purified product is typically obtained as light yellow needles.[1][4]

Issue 3: Difficulty in Separating Isomeric Impurities.

Question: My NMR analysis shows the presence of an isomeric nitro-bromo-isoquinoline impurity that is co-crystallizing with my desired 5-Bromo-1-nitroisoquinoline. How can I improve the isomeric purity?

Answer:

The formation of isomeric byproducts is often controlled by the reaction conditions of the preceding steps. However, if they are present in the crude product, purification can be challenging.

  • Reaction Temperature Control: The regioselectivity of the initial bromination step to form 5-bromoisoquinoline is highly dependent on temperature. Strict temperature control during this stage is paramount to minimize the formation of the 8-bromoisoquinoline isomer, which would then be nitrated to the corresponding impurity.[1]

  • Chromatographic Purification: If recrystallization is insufficient to remove the isomeric impurity, column chromatography is a viable, albeit more labor-intensive, option.

    • Stationary Phase: Silica gel (63-200 µm) is typically used.[3]

    • Mobile Phase: A gradient elution with a solvent system such as dichloromethane/diethyl ether (from 9:1 to 6:1) has been reported to be effective for separating the isomers.[3] Following chromatography, a final recrystallization is recommended to obtain a highly pure product.[3]

Frequently Asked Questions (FAQs)

Q1: What is the purpose of pouring the reaction mixture onto crushed ice?

A1: This step serves two primary purposes. First, it rapidly quenches the reaction by diluting the strong sulfuric acid and lowering the temperature, which prevents further side reactions. Second, it facilitates the precipitation of the organic product, which is insoluble in the resulting aqueous solution.

Q2: Why is aqueous ammonia used for neutralization instead of other bases like sodium hydroxide?

A2: While other bases can be used, aqueous ammonia is often preferred because the resulting ammonium sulfate salt is highly soluble in water, which simplifies the isolation of the precipitated organic product. Stronger bases like sodium hydroxide can sometimes promote hydrolysis or other side reactions if not added with extreme care.

Q3: What is the expected appearance and melting point of pure 5-Bromo-1-nitroisoquinoline?

A3: The purified product should be a light-yellow crystalline solid, often described as needles.[1][4] The reported melting point is generally in the range of 137-141°C.[1][3]

Q4: Can I use a different solvent system for recrystallization?

A4: While a heptane/toluene mixture is well-documented and effective, other solvent systems could potentially be used.[1][3][4] The choice of solvent will depend on the solubility profile of the desired product versus the impurities. It is advisable to perform small-scale solubility tests with different solvents to identify a suitable alternative.

Q5: Are there any specific safety precautions I should take during the work-up?

A5: Yes, absolutely.

  • The initial reaction mixture contains concentrated sulfuric acid, which is highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The neutralization with aqueous ammonia is an exothermic reaction and should be performed in a well-ventilated fume hood. The temperature should be carefully controlled to prevent excessive heat generation.

  • Handle all organic solvents in a fume hood and away from ignition sources.

Experimental Workflow and Data

General Work-Up Protocol

This protocol is adapted from established literature procedures.[1][3]

  • Quenching: Carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice.

  • Neutralization: While maintaining the temperature below 30°C, slowly add 25% aqueous ammonia to adjust the pH of the mixture to approximately 8.0.[3]

  • Precipitation: Allow the mixture to stir in an ice bath for at least one hour to ensure complete precipitation of the crude product.

  • Filtration: Isolate the precipitated solid by vacuum filtration, using a filter aid like Celite® if necessary.[1][3]

  • Washing: Wash the collected solid thoroughly with several portions of cold water until the washings are neutral.

  • Drying: Air-dry the crude product to a constant weight.

Purification via Recrystallization
  • Solvent Suspension: Suspend the crude 5-Bromo-1-nitroisoquinoline in a mixture of heptane and toluene.[1][3]

  • Heating: Heat the suspension to reflux with stirring until the solid dissolves.

  • Hot Filtration: Filter the hot solution through a pad of Celite® to remove any insoluble impurities.

  • Crystallization: Reduce the volume of the filtrate by distillation and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystalline product by vacuum filtration.

  • Final Wash and Dry: Wash the crystals with a small amount of ice-cold heptane and air-dry to a constant weight.

Quantitative Data Summary
ParameterRecommended Value/RangeReference
Neutralization pH~8.0[3]
Neutralization Temperature< 30°C[1][3]
Expected Yield (after purification)47-51%[1]
Melting Point137-141°C[1][3]

Visualization of the Work-Up Procedure

Workup_Procedure cluster_reaction Reaction Completion cluster_workup Work-Up cluster_purification Purification ReactionMixture Reaction Mixture (H₂SO₄, Product, Byproducts) Quenching Quenching (Pour onto crushed ice) ReactionMixture->Quenching Step 1 Neutralization Neutralization (Add aq. NH₃ to pH ~8, T < 30°C) Quenching->Neutralization Step 2 Filtration Filtration & Washing (Isolate crude product, wash with H₂O) Neutralization->Filtration Step 3 CrudeProduct Crude 5-Bromo-1-nitroisoquinoline Filtration->CrudeProduct Recrystallization Recrystallization (Heptane/Toluene) CrudeProduct->Recrystallization Step 4 PureProduct Pure Product (Light yellow needles) Recrystallization->PureProduct

Caption: Workflow for the work-up and purification of 5-Bromo-1-nitroisoquinoline.

References

  • Technical Support Center: Synthesis of 5-Bromo-8-Nitroisoquinoline - Benchchem.
  • SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline - PMC.
  • Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure.
  • US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents.
  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline - ResearchGate.
  • WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents.

Sources

Troubleshooting

Technical Support Center: Scale-Up of 5-Bromo-1-nitroisoquinoline Synthesis

Welcome to the Technical Support Center for the synthesis of 5-Bromo-1-nitroisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-Bromo-1-nitroisoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) for the scalable synthesis of this key chemical intermediate. Our focus is on providing practical, field-proven insights to help you navigate the common challenges encountered during the scale-up of this process.

Introduction to the Synthesis and its Challenges

The one-pot synthesis of 5-Bromo-1-nitroisoquinoline from isoquinoline is a robust and scalable method, involving the sequential bromination and nitration in concentrated sulfuric acid.[1][2][3] While this procedure is effective at the laboratory scale, scaling up to kilogram production presents a unique set of challenges that require careful consideration of reaction parameters, safety protocols, and processing techniques.[3][4] This guide will address these challenges in a practical, question-and-answer format to assist you in optimizing your large-scale synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable method for the synthesis of 5-Bromo-1-nitroisoquinoline?

A1: The most widely adopted and scalable method is a one-pot procedure commencing from isoquinoline.[2][3] This process involves the initial bromination of isoquinoline with N-bromosuccinimide (NBS) in concentrated sulfuric acid to yield 5-bromoisoquinoline, which is then nitrated in situ with the addition of potassium nitrate to produce the final product.[1][3] This method has been successfully scaled from gram to kilogram quantities.[1][3]

Q2: Why is strict temperature control so critical during the bromination step, and what are the consequences of deviation?

A2: Precise temperature control during the bromination stage, ideally between -22°C and -18°C, is paramount for the regioselective formation of 5-bromoisoquinoline.[1][2] Deviation to higher temperatures can lead to the formation of the 8-bromoisoquinoline isomer, which is challenging to separate from the desired product and will result in a lower yield of 5-bromo-8-nitroisoquinoline.[1][2]

Q3: What are the essential starting materials and what are the key considerations for their quality?

A3: The primary starting materials are isoquinoline, N-bromosuccinimide (NBS), concentrated sulfuric acid (96%), and potassium nitrate.[2] It is crucial to use recrystallized and air-dried NBS to achieve high yields and product purity, as impurities in the NBS can lead to the formation of byproducts like 5,8-dibromoisoquinoline.[1][2]

Q4: What are the typical yield and purity of 5-Bromo-1-nitroisoquinoline that can be expected at scale?

A4: Following the established one-pot procedure and purification by recrystallization, a yield of 47-51% of 5-bromo-8-nitroisoquinoline can be anticipated.[2] The product is typically a light-yellow solid with a melting point of 137-141°C.[2][3] With careful execution and purification, a purity of over 99% can be achieved.[1]

Q5: What are the primary safety hazards associated with the scale-up of this synthesis?

A5: The primary hazards are associated with the nitration step, which is highly exothermic and has the potential for a runaway reaction if not properly controlled.[5][6] The use of concentrated sulfuric and nitric acids (formed in situ) presents a significant corrosion hazard.[6] Additionally, the reaction can produce toxic nitrogen dioxide fumes, especially if the temperature is not well-controlled.[6] A thorough risk assessment and implementation of robust engineering controls are essential for a safe scale-up.[6]

Troubleshooting Guide

This section addresses common issues encountered during the scale-up of the 5-Bromo-1-nitroisoquinoline synthesis.

Issue Potential Cause Recommended Solution
Low Yield of Final Product Incomplete dissolution of isoquinoline in sulfuric acid.Ensure complete dissolution of isoquinoline before proceeding with the addition of NBS.[2]
Impure or wet N-bromosuccinimide (NBS).Use freshly recrystallized and thoroughly dried NBS to avoid side reactions.[1][2]
Insufficient reaction time for bromination or nitration.Adhere to the recommended reaction times at the specified temperatures to ensure complete conversion.[2]
Product loss during work-up and purification.Optimize the recrystallization solvent system and cooling profile to maximize product recovery. Consider a second crop from the mother liquor.
High Levels of 8-Bromoisoquinoline Impurity Inadequate temperature control during bromination.Maintain the internal reaction temperature strictly between -22°C and -18°C during NBS addition and the subsequent stirring period.[1][2]
Poor mixing leading to localized "hot spots".Ensure vigorous and efficient mechanical stirring throughout the reaction, especially in large-volume reactors.
Formation of 5,8-Dibromoisoquinoline Excess N-bromosuccinimide (NBS) used.Use a maximum of 1.3 equivalents of NBS for the synthesis of 5-bromo-8-nitroisoquinoline to prevent over-bromination.[1]
Uncontrolled Exotherm During Nitration Too rapid addition of potassium nitrate.Add potassium nitrate portion-wise at a rate that allows the cooling system to maintain the internal temperature below -10°C.[1]
Inefficient heat removal from the reactor.For large-scale reactions, ensure the reactor has a sufficient surface area-to-volume ratio and that the cooling system is appropriately sized for the heat load. Consider using a jacketed reactor with a high-performance cooling fluid.
Product is an Oil or Fails to Crystallize Presence of significant impurities.Analyze the crude product by TLC or HPLC to identify the nature of the impurities. Consider a chromatographic purification step if recrystallization is ineffective.[1]
Inappropriate recrystallization solvent or conditions.Experiment with different solvent systems for recrystallization, such as heptane/toluene mixtures. Ensure slow cooling to promote the formation of well-defined crystals.[1][3]
Darkening of the Reaction Mixture During Work-up pH rising above 7.0 during neutralization.Carefully control the addition of aqueous ammonia during the work-up to maintain a pH of around 8.0 to avoid decomposition.[1]

Experimental Protocols and Workflows

One-Pot Synthesis of 5-Bromo-8-Nitroisoquinoline (Adapted from Organic Syntheses)[1]
  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge concentrated sulfuric acid (96%). Cool the acid to 0°C.

  • Isoquinoline Addition: Slowly add isoquinoline, maintaining the internal temperature below 30°C. Ensure complete dissolution with vigorous stirring.

  • Bromination: Cool the solution to -25°C using a suitable cooling bath (e.g., dry ice/acetone). Add recrystallized N-bromosuccinimide (NBS) in portions, ensuring the internal temperature is maintained between -22°C and -26°C. Stir the mixture for 2 hours at -22°C ± 1°C, followed by 3 hours at -18°C ± 1°C.

  • Nitration: Add potassium nitrate in portions, keeping the temperature below -10°C. Stir the mixture at -10°C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the mixture to a pH of 8.0 by the slow addition of 25% aqueous ammonia, keeping the temperature below 30°C.

  • Isolation: Isolate the precipitated crude product by filtration, wash thoroughly with water, and air-dry.

  • Purification: Suspend the crude product in a mixture of heptane and toluene and heat to reflux. Filter the hot solution through a filter aid (e.g., Celite). Reduce the volume of the filtrate by distillation and allow it to cool slowly overnight with stirring. Isolate the crystalline product by filtration, wash with ice-cold heptane, and dry.

Visualizing the Process: One-Pot Synthesis Workflow

cluster_prep Preparation cluster_bromination Bromination cluster_nitration Nitration cluster_workup Work-up & Purification prep_sulfuric_acid Charge Reactor with Concentrated H₂SO₄ prep_isoquinoline Slowly Add Isoquinoline (T < 30°C) prep_sulfuric_acid->prep_isoquinoline Ensure Complete Dissolution brom_cool Cool to -25°C prep_isoquinoline->brom_cool brom_add_nbs Add Recrystallized NBS (-22 to -26°C) brom_cool->brom_add_nbs brom_stir Stir at -22°C (2h) then -18°C (3h) brom_add_nbs->brom_stir nit_add_kno3 Add KNO₃ (T < -10°C) brom_stir->nit_add_kno3 nit_stir Stir at -10°C (1h) then warm to RT overnight nit_add_kno3->nit_stir workup_quench Pour onto Ice nit_stir->workup_quench workup_neutralize Neutralize with aq. NH₃ (pH 8.0, T < 30°C) workup_quench->workup_neutralize workup_filter Filter Crude Product workup_neutralize->workup_filter workup_recrystallize Recrystallize from Heptane/Toluene workup_filter->workup_recrystallize workup_isolate Isolate Pure Product workup_recrystallize->workup_isolate

Caption: One-pot synthesis workflow for 5-bromo-8-nitroisoquinoline.

Troubleshooting Decision Tree

start Low Yield or Purity Issue check_impurities Analyze Crude Product (TLC, HPLC, NMR) start->check_impurities high_8_bromo High 8-Bromo Isomer? check_impurities->high_8_bromo high_dibromo High 5,8-Dibromo Isomer? high_8_bromo->high_dibromo No solution_temp Improve Temperature Control During Bromination high_8_bromo->solution_temp Yes tar_formation Tar Formation? high_dibromo->tar_formation No solution_nbs Reduce NBS Equivalents (<1.3 eq) high_dibromo->solution_nbs Yes solution_workup Optimize Work-up pH and Temperature tar_formation->solution_workup Yes solution_reagents Verify Reagent Purity (Recrystallize NBS) tar_formation->solution_reagents No

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Brown, W. D., & Gouliaev, A. H. (2005). Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses, 81, 98.
  • BenchChem. (2025).
  • Organic Syntheses Procedure: Isoquinoline, 5-bromo-8-nitro-. (n.d.).
  • BenchChem. (2025). Technical Support Center: Synthesis of 5-Bromo-8-Nitroisoquinoline.
  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses.
  • MDPI. (2025).
  • Google Patents. (n.d.).
  • BenchChem. (2025). Batch vs.
  • Beilstein Journals. (2014).
  • YouTube. (2024).
  • BenchChem. (2025).
  • Google Patents. (n.d.).
  • ACS Publications. (2022).
  • RSC Publishing. (2020). Continuous photochemical benzylic bromination using in situ generated Br2: process intensification towards optimal PMI and throughput.
  • Semantic Scholar. (n.d.). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor.
  • RWTH Publications. (n.d.).
  • Jetir.Org. (n.d.). Enzyme-Mediated Nitration: A Catalyst for Advancing Heterocyclic Chemistry and Pioneering Sustainable Practices in Organic Synthesis.
  • Benchchem. (n.d.). troubleshooting guide for the synthesis of substituted quinoxalines.
  • ACS Publications. (2013).
  • ResearchGate. (2026).
  • Springer Nature. (2019).
  • Benchchem. (n.d.).
  • SCIRP. (2014).
  • NIH. (2022).
  • Forschungszentrum Jülich. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines.
  • PMC. (2023).
  • Taylor & Francis Online. (2024). Low temperature nitriding behavior in annealed 2205 duplex stainless steel.
  • Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
  • ResearchGate. (2025). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
  • Preparation and Properties of Isoquinoline. (n.d.).
  • Isoquinoline. (n.d.).
  • BenchChem. (2025).
  • Benchchem. (n.d.). Scale-up challenges in the production of 2-nitroquinoline.
  • STM Journals. (2024). Risk Assessment Of Nitration Process Using HAZOP And Fault Tree » JoISE.
  • Nitration: An Overview of Recent Developments and Processes. (n.d.).

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Reference Data & Comparative Studies

Validation

Analytical Platform Comparison Guide: Interpreting the Mass Spectrum of 5-Bromo-1-nitroisoquinoline

Executive Summary In pharmaceutical development and synthetic impurity profiling, the structural elucidation of halogenated, nitro-aromatic intermediates like 5-Bromo-1-nitroisoquinoline (CAS: 1217440-57-7)[1] requires r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and synthetic impurity profiling, the structural elucidation of halogenated, nitro-aromatic intermediates like 5-Bromo-1-nitroisoquinoline (CAS: 1217440-57-7)[1] requires robust analytical methodologies. This guide objectively compares the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) . By dissecting the fundamental ionization mechanisms, fragmentation causality, and resulting spectral data, this guide empowers analytical scientists to select the optimal platform for their specific structural characterization workflows.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

Choosing the correct analytical platform depends heavily on the analyte's volatility, thermal stability, and the required depth of structural confidence[2][3][4].

GC-EI-MS (Standardized Hard Ionization)
  • Mechanism: Utilizes 70 eV electron ionization, a "hard" ionization technique that strips an electron to form a radical cation (M⁺•), inducing extensive and highly reproducible fragmentation[5].

  • Performance for 5-Bromo-1-nitroisoquinoline: Excellent. The molecule (MW: 253.05 g/mol ) is sufficiently volatile and thermally stable for gas-phase separation[4]. EI provides a rich, library-searchable fingerprint of the molecular ion and its fragments.

  • Analytical Trade-off: While it offers superior structural fingerprinting, GC-MS requires the analyte to withstand inlet temperatures of up to 250°C without thermal degradation.

LC-ESI-QTOF MS/MS (High-Resolution Soft Ionization)
  • Mechanism: Electrospray Ionization (ESI) is a "soft" technique, primarily yielding the protonated intact molecule [M+H]⁺. Structural information is subsequently obtained via Collision-Induced Dissociation (CID) in a tandem setup (e.g., Quadrupole Time-of-Flight)[5][6].

  • Performance for 5-Bromo-1-nitroisoquinoline: Superior for trace-level quantification in complex biological or aqueous matrices[7]. High-resolution mass analyzers provide exact mass measurements (sub-5 ppm error), confirming the elemental composition (C₉H₅BrN₂O₂).

  • Analytical Trade-off: Matrix effects (ion suppression) can impact quantitation, and fragmentation spectra are highly dependent on the applied collision energy, making library matching less straightforward than in EI-MS.

Mass Spectral Interpretation & Fragmentation Causality

The mass spectrum of 5-Bromo-1-nitroisoquinoline is dominated by two distinct structural features: the isotopic signature of bromine and the extreme lability of the nitro group[6].

1. The Bromine Isotope Effect (The Diagnostic Tracer) Bromine naturally occurs as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% and 49.31%). Causality: This natural distribution dictates that any fragment retaining the intact bromine atom will manifest as a distinct doublet separated by 2 m/z units with equal intensity. The absence of this doublet in a fragment ion definitively proves the cleavage of the C-Br bond.

2. Nitro Group Lability The nitro group at the C-1 position is sterically hindered and electronically driven to dissociate. Causality: In EI-MS, the radical cation undergoes a facile loss of the nitro radical (•NO₂, -46 Da) or nitric oxide (NO, -30 Da). This is driven by the electron-withdrawing nature of the adjacent isoquinoline nitrogen, which stabilizes the resulting fragment through resonance.

3. Isoquinoline Core Cleavage Following the loss of peripheral functional groups, the nitrogen-containing aromatic ring typically expels hydrogen cyanide (HCN, -27 Da) under high-energy CID or EI conditions[5][6].

Comparative Fragmentation Data

The following table summarizes the quantitative mass spectral features expected across both platforms.

Feature / FragmentGC-EI-MS (70 eV)LC-ESI-MS/MS (Positive CID)Diagnostic Significance
Intact Molecule m/z 252 / 254 (M⁺•)m/z 253 / 255 ([M+H]⁺)Confirms molecular weight; 1:1 ratio confirms 1x Bromine atom.
Loss of Nitro Group m/z 206 / 208 ([M-NO₂]⁺)m/z 207 / 209 ([M+H-NO₂]⁺)High abundance indicates a highly labile C-1 nitro substitution.
Loss of Bromine m/z 173 ([M-Br]⁺)m/z 173 ([M+H-HBr]⁺)Singlet peak; confirms the presence and subsequent cleavage of the halogen.
Core Fragmentation m/z 127 ([M-NO₂-Br]⁺)m/z 127Represents the bare isoquinoline core minus all heteroatom substituents.

Fragmentation Pathway Visualization

G M Molecular Ion (M⁺•) m/z 252 / 254 (1:1 Isotope Ratio) M_NO2 [M - NO₂]⁺ m/z 206 / 208 (1:1 Isotope Ratio) M->M_NO2 Loss of •NO₂ (-46 Da) M_Br [M - Br]⁺ m/z 173 (Singlet) M->M_Br Loss of •Br (-79 / 81 Da) M_NO2_Br [M - NO₂ - Br]⁺ m/z 127 (Singlet) M_NO2->M_NO2_Br Loss of •Br (-79 / 81 Da) M_Br->M_NO2_Br Loss of •NO₂ (-46 Da)

Caption: Primary EI-MS fragmentation pathways of 5-Bromo-1-nitroisoquinoline highlighting isotopic signatures.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating mandatory system suitability tests (SST).

Protocol 1: GC-EI-MS Analysis Workflow
  • System Suitability (Self-Validation): Perform a Perfluorotributylamine (PFTBA) tune. Verify that m/z 69, 219, and 502 relative abundances meet manufacturer specifications, ensuring uniform ion transmission across the mass range. Inject a pure solvent blank to verify the absence of carryover.

  • Sample Preparation: Dissolve 1 mg of 5-Bromo-1-nitroisoquinoline in 1 mL of MS-grade dichloromethane.

  • Injection: Inject 1 µL in split mode (10:1) at an inlet temperature of 250°C.

    • Causality: 250°C provides sufficient thermal energy to rapidly vaporize the molecule without exceeding the thermal degradation threshold of the labile nitro group.

  • Separation: Utilize a 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m × 0.25 mm, 0.25 µm film). Program the oven from 100°C (hold 1 min) to 280°C at 15°C/min using Helium carrier gas at 1.0 mL/min.

  • Detection: Operate the MS in full scan mode (m/z 50-300) with the EI source set to 230°C and an ionization energy of 70 eV.

Protocol 2: LC-ESI-QTOF MS/MS Analysis Workflow
  • System Suitability (Self-Validation): Infuse a Leucine Enkephalin lock-mass solution to maintain sub-5 ppm mass accuracy during the run. This ensures that the m/z 253.9513 peak is confidently assigned to the ⁸¹Br isotope of the target, rather than a matrix interference.

  • Sample Preparation: Dilute the compound to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Separation: Inject 2 µL onto a sub-2 µm C18 column. Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

    • Causality: Formic acid lowers the pH, ensuring the isoquinoline nitrogen is fully protonated in solution. This exponentially increases the ionization efficiency and sensitivity in positive ESI mode.

  • Detection & Fragmentation: Run in ESI+ mode. Isolate the [M+H]⁺ precursor ions (m/z 253 and 255) in the quadrupole. Apply a collision energy ramp (15-35 eV) in the collision cell using Argon gas to induce CID, capturing the high-resolution fragments in the TOF analyzer.

References

Sources

Comparative

Analytical Techniques for Assessing the Purity of 5-Bromo-1-nitroisoquinoline: A Comparative Guide

Introduction: The Analytical Challenge of Halogenated Isoquinolines 5-Bromo-1-nitroisoquinoline (CAS 1217440-57-7) is a highly functionalized heterocyclic building block[1]. Because isoquinoline derivatives exhibit a bro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Halogenated Isoquinolines

5-Bromo-1-nitroisoquinoline (CAS 1217440-57-7) is a highly functionalized heterocyclic building block[1]. Because isoquinoline derivatives exhibit a broad range of biological properties and serve as fundamental scaffolds in drug discovery[2], ensuring the absolute purity of these intermediates is a critical regulatory and scientific requirement.

The structural complexity of 5-Bromo-1-nitroisoquinoline—featuring both a highly electronegative nitro group and a bulky bromine atom on an aromatic system—presents unique analytical challenges. Positional isomers (e.g., 4-bromo or 8-bromo derivatives) generated during electrophilic aromatic substitution often co-elute in standard chromatographic methods. Furthermore, under established ICH Q2(R1) guidelines, analytical methods must be rigorously validated to ensure that impurities present in Active Pharmaceutical Ingredients (APIs) and their intermediates are accurately controlled[3].

This guide objectively compares three primary analytical techniques—High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—to establish a self-validating system for assessing the purity of 5-Bromo-1-nitroisoquinoline.

Comparative Analysis of Analytical Techniques

When selecting a purity assessment method, researchers must balance resolution, sensitivity, and the availability of reference materials.

HPLC-UV: High Resolution, Relative Quantitation

HPLC with UV-Vis detection is the industry standard for routine purity assessment. It offers excellent separation of structurally similar impurities. However, a direct area percent measurement at a single wavelength assumes all components have identical UV response factors, which is rarely true[3]. Without certified reference standards for every impurity to determine Relative Response Factors (RRFs), HPLC only provides relative purity, often over- or under-reporting specific degradants.

GC-MS: Structural Elucidation with Thermal Limitations

GC-MS provides orthogonal separation and critical mass-to-charge (


) data for identifying unknown impurities. While excellent for detecting volatile residual solvents or unreacted starting materials, GC-MS is often sub-optimal for nitroaromatics like 5-Bromo-1-nitroisoquinoline. The high temperatures in the injection port and column can induce thermal degradation of the nitro group, leading to artifactual impurity peaks that do not exist in the bulk sample.
qNMR: The Gold Standard for Absolute Purity

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method that provides a direct measurement of analyte concentration[4]. Unlike HPLC, qNMR does not require a reference standard of the analyte itself. By comparing the integral of a specific proton signal from 5-Bromo-1-nitroisoquinoline to that of a certified internal standard, qNMR delivers absolute mass-fraction purity[5].

AnalyticalWorkflow Start Purity Assessment: 5-Bromo-1-nitroisoquinoline RefStd Is a certified reference standard available? Start->RefStd HPLC HPLC-UV Analysis (Relative Purity & RRFs) RefStd->HPLC Yes qNMR qNMR Analysis (Absolute Purity) RefStd->qNMR No GCMS GC-MS / LC-MS (Impurity Identification) HPLC->GCMS Unknown peaks detected qNMR->GCMS Structural confirmation

Decision matrix for selecting purity assessment techniques for isoquinoline intermediates.

Experimental Methodologies

To ensure scientific integrity, every protocol must be a self-validating system. Below are the optimized, step-by-step methodologies for HPLC and qNMR analysis of 5-Bromo-1-nitroisoquinoline.

HPLC-UV Protocol (Isomer-Specific Separation)

Causality Check: Standard C18 columns often fail to resolve halogenated aromatic isomers due to purely hydrophobic retention mechanisms. We utilize a Pentafluorophenyl (PFP) stationary phase, which introduces


, dipole-dipole, and hydrogen-bonding interactions, drastically improving the resolution of bromo-nitroisoquinoline positional isomers.
  • Sample Preparation: Dissolve 1.0 mg of 5-Bromo-1-nitroisoquinoline in 1.0 mL of HPLC-grade Acetonitrile (ACN).

  • Column Selection: PFP Column (150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water (suppresses ionization of residual basic nitrogen).

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: 20% B to 80% B over 15 minutes to elute highly retained hydrophobic impurities.

  • Detection: UV at 254 nm (optimal for the conjugated isoquinoline system).

  • Validation: Inject a blank (ACN) to confirm no carryover, followed by system suitability testing (SST) to ensure peak tailing factor is

    
    .
    
qNMR Protocol (Absolute Quantitation)

Causality Check: The choice of Internal Standard (IS) and relaxation delay (


) is critical. We select Dimethyl sulfone (DMSO2)  as the IS because its sharp singlet at 

ppm does not overlap with the downfield aromatic protons of 5-Bromo-1-nitroisoquinoline (

ppm). A

of 30 seconds is strictly enforced to ensure

(longitudinal relaxation time), guaranteeing complete magnetization recovery and accurate integration.
  • Standard Preparation: Accurately weigh

    
     mg of 5-Bromo-1-nitroisoquinoline and 
    
    
    
    mg of certified reference grade Dimethyl sulfone (TraceCERT®).
  • Solvation: Co-dissolve both solids entirely in 0.6 mL of DMSO-

    
    . Transfer to a 5 mm NMR tube.
    
  • Acquisition Parameters:

    • Nucleus:

      
       (400 MHz or higher).
      
    • Pulse Angle: 90° (for maximum signal-to-noise).

    • Relaxation Delay (

      
      ): 30 seconds.
      
    • Number of Scans (NS): 64 (to ensure high signal-to-noise ratio,

      
      ).
      
  • Integration & Calculation: Integrate the IS peak (3.0 ppm, 6 protons) and a distinct, baseline-resolved aromatic proton of the analyte (e.g., the proton at position 4 or 6).

qNMR_Principle Sample Sample: 5-Bromo-1-nitroisoquinoline (Unknown Purity) Mix Co-dissolve in Deuterated Solvent (e.g., DMSO-d6) Sample->Mix IS Internal Standard (IS): e.g., Dimethyl Sulfone (Certified Purity) IS->Mix NMR Acquire 1H NMR (Relaxation delay > 5*T1) Mix->NMR Calc Calculate Absolute Purity Px = (Ix/Iis) * (Nis/Nx) * (Mx/Mis) * Pis NMR->Calc

Step-by-step workflow and fundamental principle of quantitative NMR (qNMR) absolute purity analysis.

Experimental Data & Performance Comparison

To illustrate the practical differences between these techniques, Table 1 summarizes their operational parameters, while Table 2 presents simulated representative data from a single batch of synthesized 5-Bromo-1-nitroisoquinoline.

Table 1: Comparative Analytical Performance Profile

ParameterHPLC-UV (PFP Column)GC-MS (Electron Ionization)qNMR (

)
Primary Output Relative Purity (Area %)Structural ID / Volatile PurityAbsolute Mass Purity (% w/w)
Reference Standard Required for accurate quantitationRequired for quantitationNot required (uses Internal Std)
Isomer Resolution Excellent (Baseline separation)Moderate (Risk of thermal artifacts)Good (Dependent on chemical shifts)
Assay Time 15–20 minutes20–30 minutes5–10 minutes (after prep)
Destructive? YesYesNo (Sample can be recovered)

Table 2: Representative Purity Results for 5-Bromo-1-nitroisoquinoline (Batch #BNQ-042)

Analytical TechniqueReported PurityKey Observations & Causality
HPLC-UV (254 nm) 99.45% (Area)Overestimates purity. A highly UV-absorbent impurity (e.g., an unbrominated precursor) artificially inflates the main peak's relative area.
GC-MS 96.10% (Area)Underestimates purity. The nitro group undergoes partial thermal degradation in the 250°C inlet, creating artifactual degradation peaks.
qNMR (Absolute) 98.12% (Mass) True Purity. Direct molar comparison to Dimethyl sulfone reveals the exact mass fraction, unaffected by UV response factors or thermal lability.

Data Interpretation: The discrepancy between HPLC (99.45%) and qNMR (98.12%) highlights a common pitfall in pharmaceutical analysis. Because HPLC relies on area percent, impurities with lower UV absorptivity than 5-Bromo-1-nitroisoquinoline are under-represented. qNMR, being a molar-based technique, provides a more accurate representation of the composition[4].

Conclusion

For the rigorous purity assessment of complex intermediates like 5-Bromo-1-nitroisoquinoline, relying solely on HPLC-UV area percentage is insufficient and risks regulatory non-compliance under ICH Q2(R1) standards. While HPLC remains indispensable for tracking the relative clearance of specific isomeric impurities during process optimization, qNMR must be employed to establish the absolute mass-fraction purity of the final isolated intermediate. By integrating HPLC for resolution and qNMR for absolute quantitation, researchers create a highly robust, self-validating analytical package suitable for advanced drug development.

References

Sources

Validation

Comparative Guide: Reactivity of 5-Bromo- vs. 5-Chloro-1-nitroisoquinoline

The following guide provides an in-depth technical comparison of 5-Bromo-1-nitroisoquinoline and 5-Chloro-1-nitroisoquinoline . This document is structured to assist drug discovery chemists in selecting the optimal build...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 5-Bromo-1-nitroisoquinoline and 5-Chloro-1-nitroisoquinoline . This document is structured to assist drug discovery chemists in selecting the optimal building block for specific synthetic pathways.

Executive Summary

In the design of isoquinoline-based pharmacophores, 5-bromo-1-nitroisoquinoline (5-Br-1-NIQ ) and 5-chloro-1-nitroisoquinoline (5-Cl-1-NIQ ) serve as high-value "dual-handle" scaffolds. They possess two distinct electrophilic sites:

  • C1-Position (

    
    ):  Highly activated for Nucleophilic Aromatic Substitution (
    
    
    
    ).
  • C5-Position (Halogen): Primed for Transition-Metal Catalyzed Cross-Coupling (TMCC).

The Core Distinction:

  • Select 5-Br-1-NIQ when your workflow prioritizes mild cross-coupling conditions (e.g., standard Suzuki/Buchwald) or when the C5 functionalization must occur before C1 manipulation.

  • Select 5-Cl-1-NIQ for cost-efficiency in scale-up or when the C5 position must remain inert during aggressive C1 transformations (e.g., radical alkylation or harsh

    
    ).
    

Structural & Electronic Analysis

The reactivity difference stems from the bond dissociation energy (BDE) of the carbon-halogen bond and the electronic influence of the nitro group.

Feature5-Bromo-1-nitroisoquinoline5-Chloro-1-nitroisoquinolineMechanistic Implication
C5-X BDE ~81 kcal/mol~96 kcal/molBr undergoes oxidative addition with Pd(0) significantly faster.
C1 Electrophilicity Very HighVery HighBoth substrates undergo facile

at C1; the halogen has minimal inductive effect difference at this distance.
Solubility ModerateLow-ModerateBr analogs generally exhibit better solubility in non-polar solvents, aiding kinetics.
Atom Economy LowerHigherCl is superior for large-scale manufacturing if catalytic turnover is solved.
Diagram 1: Chemoselectivity Map

The following decision tree illustrates the divergent synthetic pathways available for these scaffolds.

ReactivityMap Start 5-Halo-1-nitroisoquinoline (X = Br or Cl) Path1 Path A: Nucleophilic Attack at C1 (SNAr) Start->Path1 R-NH2 / Heat Path2 Path B: Pd-Catalysis at C5 (Cross-Coupling) Start->Path2 Ar-B(OH)2 / Pd(0) Prod1 1-Amino-5-haloisoquinoline (Nitro Displacement) Path1->Prod1 X remains intact (Cl > Br stability) Prod2 1-Nitro-5-arylisoquinoline (Halogen Displacement) Path2->Prod2 Br >> Cl reactivity

Caption: Chemoselectivity divergence. Path A exploits the labile nitro group. Path B exploits the halogen. Br is preferred for Path B; Cl offers higher stability for Path A.

Reactivity Profile 1: Transition-Metal Cross-Coupling (C5)

This is the differentiating factor. The C5 position is located on the benzenoid ring and is electronically deactivated compared to the pyridine ring. Therefore, oxidative addition is the rate-determining step.

5-Bromo-1-nitroisoquinoline (The "Standard" Choice)
  • Reactivity: High.

  • Catalyst System: Standard Pd sources (

    
    , 
    
    
    
    ) work efficiently at 60–80°C.
  • Substrate Scope: Tolerates electron-poor boronic acids.

5-Chloro-1-nitroisoquinoline (The "Challenging" Choice)
  • Reactivity: Low. The C-Cl bond is strong and the 1-nitro group does not sufficiently activate C5 for facile oxidative addition without specialized ligands.

  • Catalyst System: Requires electron-rich, bulky phosphine ligands (e.g., XPhos , SPhos , or BrettPhos ) and higher temperatures (100–120°C).

  • Risk: High temperatures may degrade the labile 1-nitro group.

Experimental Data Comparison (Simulated)

Suzuki Coupling with Phenylboronic Acid (1.2 equiv)

SubstrateCatalyst (5 mol%)LigandSolvent/TempYield (Isolated)
5-Bromo


Toluene/H2O, 80°C88%
5-Chloro


Toluene/H2O, 100°C<10% (Recovery SM)
5-Chloro

XPhos Dioxane, 100°C76%

Reactivity Profile 2: Nucleophilic Aromatic Substitution (C1)

The 1-nitro group is a "super-leaving group" due to the adjacent ring nitrogen. Both Br and Cl variants react readily with amines, alkoxides, and thiols.

  • Mechanism: Addition-Elimination (

    
    ).
    
  • Comparison: The halogen at C5 exerts a minor inductive effect. 5-Cl-1-NIQ is theoretically slightly more reactive at C1 due to the higher electronegativity of Chlorine (

    
    ) vs Bromine (
    
    
    
    ), making the ring slightly more electron-deficient. However, in practice, this difference is negligible.
  • Strategic Advantage of Cl: If you perform

    
     with a nucleophile that could potentially react with a bromide (e.g., a thiol or metallated species), the Chloride is safer  as it resists side reactions.
    

Validated Experimental Protocols

Protocol A: C5-Selective Suzuki Coupling (Optimized for 5-Bromo)

Use this protocol to functionalize the carbocyclic ring while keeping the nitro group intact.

  • Setup: Charge a reaction vial with 5-bromo-1-nitroisoquinoline (1.0 equiv), Arylboronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1, 0.1 M concentration).

  • Catalyst: Add

    
     (5 mol%).
    
  • Reaction: Seal and heat to 60°C for 4–6 hours. Note: Keep temperature <80°C to prevent nitro reduction or displacement.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: C1-Selective Amination ( )

Applicable to both Br and Cl variants. This replaces the nitro group with an amine.

  • Setup: Dissolve 5-chloro-1-nitroisoquinoline (1.0 equiv) in anhydrous THF or DMF (0.2 M).

  • Nucleophile: Add Primary Amine (1.5 equiv) and DIPEA (2.0 equiv).

  • Reaction: Stir at Room Temperature for 2 hours.

    • Observation: The solution typically turns from pale yellow to deep orange/red (Meisenheimer complex) then to the final product color.

  • Workup: Pour into water. The product often precipitates. Filter and wash with cold water.

Strategic Synthesis Workflow

The following diagram depicts the "Order of Operations" logic.

SynthesisStrategy Start Target: 1,5-Disubstituted Isoquinoline Decision Which position is more sensitive? Start->Decision RouteA Route A: C5 Coupling First (Requires 5-Bromo) Decision->RouteA Nitro group is needed for later steps RouteB Route B: C1 Substitution First (5-Chloro is acceptable) Decision->RouteB Nitro is sacrificial (Leaving Group) StepA1 1. Suzuki Coupling (Pd/Br) *Nitro group survives mild heat* RouteA->StepA1 StepB1 1. SNAr at C1 (Displace Nitro) *Halogen survives* RouteB->StepB1 StepA2 2. Nitro Displacement/Reduction StepA1->StepA2 StepB2 2. Suzuki Coupling (Pd/Cl or Pd/Br) *Requires aggressive catalyst if Cl* StepB1->StepB2

Caption: Strategic planning flow. Route A demands the Bromo-derivative for mild catalytic conditions. Route B allows for the cheaper Chloro-derivative if the subsequent coupling can handle the required forcing conditions.

References

  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.

    • Source: Organic Syntheses, 2005, 81, 98.[1]

    • Relevance: Establishes the baseline bromination/nitr
    • URL:[Link]

  • Comparative Reactivity of Aryl Chlorides vs Bromides in Suzuki Coupling.

    • Source: Inorganic Chemistry Frontiers, Royal Society of Chemistry.
    • Relevance: Mechanistic grounding for the oxidative addition rate differences between Br and Cl variants.
    • URL:[Link]

  • Nucleophilic Substitution of Nitroisoquinolines.
  • Rh(I)

    • Source: Journal of the American Chemical Society (via NCBI).
    • Relevance: Advanced functionalization techniques for isoquinoline scaffolds.
    • URL:[Link]

Sources

Comparative

The Decisive Advantage: N-Bromosuccinimide in the Regioselective Synthesis of 5-Bromo-1-nitroisoquinoline

A Comparative Guide for Researchers and Process Chemists In the landscape of pharmaceutical synthesis, the strategic introduction of a bromine atom onto a heterocyclic scaffold is a frequently employed tactic to enable f...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Researchers and Process Chemists

In the landscape of pharmaceutical synthesis, the strategic introduction of a bromine atom onto a heterocyclic scaffold is a frequently employed tactic to enable further molecular elaboration. 5-Bromo-1-nitroisoquinoline is a valuable intermediate, and its efficient synthesis is of considerable interest. While various brominating agents can be employed, N-bromosuccinimide (NBS) has emerged as the reagent of choice for this transformation. This guide provides an in-depth comparison of NBS with alternative brominating agents for the synthesis of 5-Bromo-1-nitroisoquinoline, supported by experimental data and mechanistic insights, to underscore the clear advantages conferred by NBS.

The Challenge of Brominating 1-Nitroisoquinoline

The direct bromination of the isoquinoline ring system is complicated by its electron-deficient nature, a characteristic that is further amplified by the presence of a deactivating nitro group at the 1-position. Traditional methods employing elemental bromine (Br₂) often require harsh conditions and the use of catalysts, which can lead to a lack of regioselectivity and the formation of undesirable byproducts.[1][2] For instance, the use of liquid bromine with a Lewis acid catalyst like aluminum chloride necessitates elevated temperatures and can result in lower yields of the desired 5-bromo isomer.[1][2]

N-Bromosuccinimide: A Superior Alternative

N-Bromosuccinimide stands out as a crystalline, stable, and easy-to-handle solid, offering a safer and more convenient alternative to the highly corrosive and volatile liquid bromine.[3][4][5] Its utility in the synthesis of 5-Bromo-1-nitroisoquinoline is not merely a matter of convenience; it provides distinct chemical advantages that translate to higher yields, improved purity, and greater operational safety.

Key Advantages of N-Bromosuccinimide:
  • Enhanced Regioselectivity: The use of NBS in a strong acid, typically concentrated sulfuric acid, at low temperatures allows for the highly regioselective bromination of 1-nitroisoquinoline at the 5-position.[1][6][7] This high degree of control is crucial for avoiding the formation of other isomers, which can be difficult to separate.

  • Milder Reaction Conditions: The NBS-mediated bromination can be conducted at significantly lower temperatures (typically between -25°C and -15°C) compared to methods using elemental bromine.[1][6] This minimizes the potential for side reactions and degradation of the starting material or product.

  • Improved Safety Profile: As a solid reagent, NBS is significantly easier and safer to handle, weigh, and dispense than fuming liquid bromine.[4][5] This is a critical consideration, particularly for large-scale synthesis.

  • "One-Pot" Synthesis: A significant advantage of the NBS method is its amenability to a "one-pot" procedure for the synthesis of 5-bromo-8-nitroisoquinoline from isoquinoline, without the need to isolate the 5-bromoisoquinoline intermediate.[1][6][8] This streamlines the synthetic process, saving time and resources.

Comparative Performance: NBS vs. Elemental Bromine

The following table summarizes the key performance differences between N-bromosuccinimide and elemental bromine for the synthesis of 5-Bromo-1-nitroisoquinoline.

FeatureN-Bromosuccinimide (NBS)Elemental Bromine (Br₂)
Reagent Form Crystalline solidFuming liquid
Handling Safety High (easier to handle)Low (corrosive, toxic fumes)
Reaction Temperature Low (-25°C to -15°C)Elevated (e.g., 75°C with AlCl₃)
Regioselectivity High (predominantly 5-bromo isomer)Lower (risk of isomer formation)
Yield Good to excellent (e.g., ~69% for 5-bromo-8-nitroisoquinoline)[1]Moderate (e.g., 43-46% with AlCl₃)[1][2]
Byproducts Succinimide (generally easy to remove)Polybrominated species, other isomers
"One-Pot" Capability Yes (for 5-bromo-8-nitroisoquinoline)Not readily applicable

Mechanistic Insights: The Role of NBS in Electrophilic Aromatic Substitution

In the strongly acidic medium of concentrated sulfuric acid, 1-nitroisoquinoline is protonated. The N-bromosuccinimide, in this environment, acts as a source of an electrophilic bromine species. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electron-rich C-5 position of the protonated 1-nitroisoquinoline attacks the electrophilic bromine. The high regioselectivity is attributed to the electronic properties of the isoquinoline ring system, where the 5- and 8-positions are most susceptible to electrophilic attack. Careful temperature control is paramount to favor substitution at the desired 5-position.[1][8]

Experimental Workflow: Synthesis of 5-Bromo-1-nitroisoquinoline

The following diagram illustrates the key steps in the one-pot synthesis of 5-Bromo-1-nitroisoquinoline using N-bromosuccinimide.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Work-up & Isolation A 1-Nitroisoquinoline in conc. H₂SO₄ B Cool to -25°C A->B C Add NBS portion-wise B->C D Stir at -22°C to -18°C C->D E Pour onto crushed ice D->E Reaction completion F Neutralize with aq. NH₃ E->F G Filter crude product F->G H Recrystallize G->H I I H->I Pure 5-Bromo-1-nitroisoquinoline

Sources

Validation

A Researcher's Guide to Alternative Brominating Agents for Isoquinoline

For researchers, scientists, and professionals in drug development, the synthesis of brominated isoquinolines is a critical step in the creation of novel therapeutics and functional materials. The strategic introduction...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the synthesis of brominated isoquinolines is a critical step in the creation of novel therapeutics and functional materials. The strategic introduction of a bromine atom onto the isoquinoline scaffold opens up a vast chemical space for further functionalization through cross-coupling reactions and other transformations. However, the direct bromination of isoquinoline with elemental bromine is often fraught with challenges, including harsh reaction conditions, low yields, and a lack of regioselectivity.

This guide provides an in-depth comparison of alternative brominating agents for isoquinoline, offering field-proven insights and experimental data to inform your synthetic strategies. We will delve into the mechanisms, protocols, and comparative performance of these reagents, enabling you to make informed decisions for achieving optimal results in your research.

The Challenge of Direct Bromination

Electrophilic substitution on the isoquinoline ring is a nuanced process. The nitrogen atom in the pyridine ring deactivates this ring towards electrophilic attack, while the benzene ring is comparatively more reactive.[1] However, under neutral conditions, direct bromination with Br₂ often leads to a mixture of products with poor regioselectivity. To achieve controlled bromination, the reaction typically requires a catalyst or forcing conditions.[2][3]

N-Bromosuccinimide (NBS): The Workhorse for Regioselective Bromination

N-Bromosuccinimide (NBS) has emerged as a superior alternative to elemental bromine for the controlled bromination of isoquinoline.[4][5] Its solid, crystalline nature makes it easier and safer to handle than liquid bromine. The true power of NBS in this context is unlocked when used in conjunction with a strong acid, most commonly concentrated sulfuric acid (H₂SO₄).[2][4][5][6]

The Role of Strong Acid: A Mechanistic Insight

The use of a strong acid is crucial for achieving high regioselectivity. The acid protonates the nitrogen atom of the isoquinoline, forming the isoquinolinium ion. This protonation further deactivates the pyridine ring towards electrophilic attack, thereby directing the bromination to the more electron-rich benzene ring.[5][7] Electrophilic attack occurs preferentially at the C5 and C8 positions.[7] By carefully controlling the reaction temperature, substitution at the C5 position can be highly favored.[2][4][8]

Diagram: Workflow for NBS Bromination of Isoquinoline

NBS_Bromination_Workflow cluster_prep Reaction Preparation cluster_reaction Bromination Reaction cluster_workup Work-up & Purification Isoquinoline Isoquinoline ReactionVessel Reaction Vessel (-25°C to -18°C) Isoquinoline->ReactionVessel Slow addition H2SO4 Conc. H₂SO₄ H2SO4->ReactionVessel NBS N-Bromosuccinimide (recrystallized) NBS->ReactionVessel Portion-wise addition Stirring Vigorous Stirring Quench Pour onto ice ReactionVessel->Quench Pour mixture Neutralize Basify with NaOH Quench->Neutralize Extract Extract with Diethyl Ether Neutralize->Extract Purify Fractional Distillation or Chromatography Extract->Purify Product 5-Bromoisoquinoline Purify->Product

Caption: A typical experimental workflow for the regioselective synthesis of 5-bromoisoquinoline using NBS in concentrated sulfuric acid.

Comparative Performance of N-Halosuccinimides

While NBS is the most common, other N-halosuccinimides can also be employed. However, their reactivity and selectivity can vary.

ReagentTypical ConditionsPredominant ProductReported YieldReference
N-Bromosuccinimide (NBS) Conc. H₂SO₄, -25°C to -18°C5-Bromoisoquinoline47-72%[4][5]
N-Chlorosuccinimide (NCS) Similar to NBS5-ChloroisoquinolineSimilar to bromination[6]
N-Iodosuccinimide (NIS) Generally less reactive for this transformationLower yields expected--

Advanced Alternative: N,N'-Dibromoisocyanuric Acid (DBI)

For researchers seeking even higher reactivity, N,N'-dibromoisocyanuric acid (DBI) presents a powerful alternative.[5][6] DBI is a more potent brominating agent than NBS and can be particularly effective when used with trifluoromethanesulfonic acid (CF₃SO₃H).[5][6]

The combination of DBI and CF₃SO₃H can facilitate bromination at lower temperatures and potentially with shorter reaction times compared to the NBS/H₂SO₄ system. The relative reactivity of these agents has been reported as DBI > NBS.[2][3]

Diagram: Proposed Mechanism for Acid-Catalyzed Bromination

Bromination_Mechanism cluster_activation Activation of Isoquinoline cluster_electrophilic_attack Electrophilic Attack cluster_rearomatization Rearomatization cluster_final_product Final Product Isoquinoline Isoquinoline Isoquinolinium Ion Isoquinolinium Ion Isoquinoline->Isoquinolinium Ion  + H⁺ Sigma Complex Sigma Complex Isoquinolinium Ion->Sigma Complex  + Br⁺ (from NBS/DBI) 5-Bromoisoquinolinium Ion 5-Bromoisoquinolinium Ion Sigma Complex->5-Bromoisoquinolinium Ion  - H⁺ 5-Bromoisoquinoline 5-Bromoisoquinoline 5-Bromoisoquinolinium Ion->5-Bromoisoquinoline  Deprotonation during work-up

Caption: A simplified mechanism for the acid-catalyzed electrophilic bromination of isoquinoline.

Other Noteworthy Alternatives

While NBS and DBI are the most prominently cited alternatives for regioselective bromination of the parent isoquinoline, other reagents are employed for different substitution patterns or on substituted isoquinoline systems.

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): A stable, safe, and efficient source of electrophilic bromine, often used for the bromination of various heterocyclic compounds.[9][10][11] Its application in isoquinoline bromination is less documented than NBS but represents a viable option, potentially offering advantages in terms of safety and cost-effectiveness.[10][12]

  • Bromine Chloride (BrCl): Can be generated in situ and used for bromination, though its application to isoquinoline is not as well-documented as NBS.

  • Metal-Free Brominative Annulation: For the synthesis of 4-bromoisoquinolines, a metal-free approach using in situ-generated transient bromoiodane has been reported, offering a distinct regioselectivity.[13][14]

Experimental Protocols

Protocol 1: Synthesis of 5-Bromoisoquinoline using NBS

This protocol is adapted from Organic Syntheses.[4]

Materials:

  • Isoquinoline (97%)

  • N-Bromosuccinimide (NBS), recrystallized

  • Concentrated Sulfuric Acid (96%)

  • Diethyl ether

  • Sodium hydroxide (NaOH)

  • Magnesium sulfate (MgSO₄)

  • Dry ice and acetone for cooling bath

Procedure:

  • Reaction Setup: In a flask equipped with a mechanical stirrer and an addition funnel, add concentrated sulfuric acid. Cool the acid in a dry ice-acetone bath to -25°C.

  • Addition of Isoquinoline: Slowly add isoquinoline to the stirred sulfuric acid, ensuring the internal temperature is maintained below 30°C.

  • Addition of NBS: Once the isoquinoline is completely dissolved, add recrystallized NBS in portions to the vigorously stirred solution. Maintain the internal temperature between -22°C and -26°C.

  • Reaction: Stir the suspension for 2 hours at -22 ± 1°C, followed by 3 hours at -18 ± 1°C.

  • Work-up: Pour the reaction mixture onto crushed ice. Carefully neutralize the mixture with a cold aqueous solution of NaOH until the pH is alkaline.

  • Extraction: Extract the aqueous layer with diethyl ether.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography to yield 5-bromoisoquinoline as a white solid.

Protocol 2: Synthesis of 4-Bromoisoquinolines via Brominative Annulation

This is a conceptual protocol based on recent literature for a specific isomer.[13]

Materials:

  • 2-Alkynyl arylimidate (substrate)

  • A source of electrophilic bromine (e.g., generated in situ from an oxidant and a bromide source)

  • Appropriate solvent (e.g., dichloromethane)

Procedure:

  • Reaction Setup: Dissolve the 2-alkynyl arylimidate in the chosen solvent at room temperature.

  • Reagent Addition: Add the reagents for generating the transient bromoiodane or another suitable electrophilic bromine source.

  • Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Quench the reaction and perform a standard aqueous work-up. The crude product is then purified by column chromatography to afford the 4-bromoisoquinoline derivative.

Conclusion

The choice of brominating agent for isoquinoline is dictated by the desired regioselectivity, scale of the reaction, and safety considerations. For the highly sought-after 5-bromoisoquinoline, N-Bromosuccinimide (NBS) in concentrated sulfuric acid remains the gold standard, offering a reliable and scalable method with good yields and excellent regioselectivity. For enhanced reactivity, N,N'-Dibromoisocyanuric Acid (DBI) provides a potent alternative. As the field of organic synthesis continues to evolve, novel methods, such as the brominative annulation for 4-bromoisoquinolines, expand the toolkit available to researchers. By understanding the principles behind these alternative brominating agents and their associated protocols, scientists can more effectively and efficiently synthesize the brominated isoquinoline building blocks essential for their research and development endeavors.

References

  • Gilday, J. P., & Walls, F. (2002). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Letters in Organic Chemistry, 9(5), 435-438.
  • Chen, X.-H., Li, W.-Z., Zhang, W., Wang, Z.-D., & Cui, H.-L. (2023). Bromination of Pyrrolo[2,1-a]isoquinolines with Acetyl Bromide and Dimethyl Sulfoxide. The Journal of Organic Chemistry, 88(5), 3035–3046.
  • Larsen, R. D., Corley, E. G., King, A. O., Carroll, J. D., Davis, P., Verhoeven, T. R., Reider, P. J., Labelle, M., Gauthier, J. Y., & Xiang, Y. B. (1999). Synthesis of 5- or 8-bromoisoquinoline derivatives. U.S.
  • Frøstrup, M. J., & Tørnoe, C. W. (2003). Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses, 80, 215.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Akbaş, E., & Çakmak, Z. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, 22(5), e202401119.
  • den Hertog, H. J., & van der Plas, H. C. (1953). The bromination of quinoline, isoquinoline, thiazole and benzthiazole in the gaseous phase. Recueil des Travaux Chimiques des Pays-Bas, 72(11), 903-906.
  • Larsen, R. D., Corley, E. G., King, A. O., Carroll, J. D., Davis, P., Verhoeven, T. R., Reider, P. J., Labelle, M., Gauthier, J. Y., & Xiang, Y. B. (1999). Method of preparing 5- or 8-bromoisoquinoline derivatives.
  • Ökten, S., Çakmak, Z., & Tutar, A. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Gilday, J. P., & Walls, F. (2002). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Synlett, 2002(10), 1679-1681.
  • BenchChem. (2025, December). Technical Support Center: Synthesis of 5-Bromo-8-Nitroisoquinoline. BenchChem.
  • Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2024). Metal-Free Synthesis of 4-Bromoisoquinolines through Brominative Annulation of 2-Alkynyl Arylimidate Using In Situ-Generated Transient Bromoiodane. The Journal of Organic Chemistry.
  • MANAC Inc. (2022, August 22). One of the most powerful brominating agents,overview and reaction mechanisms of dibromoisocyanuric acid (DBI):N-bromo compounds (11). Chemia.
  • Wang, M., Li, P., & Wang, L. (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Chinese Journal of Chemistry, 31(9), 1157-1162.
  • BenchChem. (n.d.). Technical Support Center: Regioselective Bromination of the Quinoline Scaffold. BenchChem.
  • BenchChem. (2025). dimethylhydantoin (DBDMH)
  • Gilday, J. P. (2002). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
  • Li, J., Li, J., & Li, X. (2017). 1,3-Dibromo-5,5-dimethylhydantoin (DBH)
  • Zhang, Y., et al. (2021). DBDMH-Promoted Methylthiolation in DMSO: A Metal-Free Protocol to Methyl Sulfur Compounds with Multifunctional Groups. Molecules, 26(15), 4485.
  • Sharma, S., & Kumar, A. (2019). 1,3-Dibromo-5,5-dimethylhydantoin as a Precatalyst for Activation of Carbonyl Functionality.
  • Chemical Freelancers. (2021, January 13). electrophilic substitution reaction of quinoline and isoquinoline. YouTube.
  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • Brown, R. D., & Harcourt, R. D. (1961). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. Journal of the Chemical Society, 3451-3459.

Sources

Comparative

Comparative Guide: One-Pot vs. Multi-Step Synthesis of 5-Bromo-8-nitroisoquinoline

The following guide provides an in-depth technical comparison of synthesis strategies for 5-Bromo-8-nitroisoquinoline , addressing the likely intended target of your inquiry. Editorial Note on Regiochemistry: While your...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of synthesis strategies for 5-Bromo-8-nitroisoquinoline , addressing the likely intended target of your inquiry.

Editorial Note on Regiochemistry: While your request specified 5-Bromo-1-nitroisoquinoline, this guide focuses on 5-Bromo-8-nitroisoquinoline (CAS 63927-23-1).

  • Scientific Rationale: In isoquinoline electrophilic aromatic substitution, the protonated nitrogen deactivates the pyridine ring, directing substitution to the benzenoid ring (positions 5 and 8). Direct "one-pot" nitration/bromination sequences produce the 5,8-substituted pattern.[1]

  • The 1-Nitro Isomer: 5-Bromo-1-nitroisoquinoline (CAS 1217440-57-7) is a rare isomer.[1] Synthesizing it requires a complex multi-step sequence (typically: Isoquinoline

    
     5-Bromo 
    
    
    
    N-oxide
    
    
    1-Chloro
    
    
    1-Nitro via nucleophilic displacement), which does not lend itself to a "one-pot" comparison.[1]
  • Assumption: This guide assumes the "one-pot vs. multi-step" comparison refers to the widely cited industrial route for the 8-nitro isomer, a key intermediate in the synthesis of isoquinoline-based alkaloids and kinase inhibitors.[1]

Executive Summary

The synthesis of 5-bromo-8-nitroisoquinoline is a critical entry point for functionalizing the isoquinoline scaffold.[1] The choice between a telescoped one-pot protocol and a stepwise isolation method hinges on the balance between operational efficiency and impurity management.[1]

  • The One-Pot Strategy utilizes a controlled electrophilic cascade in sulfuric acid, avoiding the isolation of the lachrymatory intermediate 5-bromoisoquinoline.[1] It is generally preferred for scale-up due to higher throughput and reduced solvent waste.[1]

  • The Multi-Step Strategy isolates and purifies the 5-bromoisoquinoline intermediate. This route is reserved for applications requiring ultra-high purity (>99.5%) where removal of regioisomers (e.g., 5,8-dibromo species) is critical before the nitration step.

Mechanistic Pathway & Regioselectivity

Understanding the electronics of the isoquinoline ring is prerequisite to controlling this synthesis.

  • Protonation: In concentrated

    
    , isoquinoline exists as the isoquinolinium ion. The positive charge on nitrogen strongly deactivates the pyridine ring (positions 1, 3, 4) and, to a lesser extent, the benzene ring.
    
  • Bromination (Step 1): Attack occurs at the most electron-rich positions of the protonated system: C5 and C8 .

    • Kinetic Control: C5 is kinetically favored over C8. By maintaining low temperatures (-25°C), selectivity for 5-bromoisoquinoline is maximized.[1]

  • Nitration (Step 2): The bromine atom at C5 is weakly deactivating but ortho/para-directing. However, the directing power of the isoquinolinium ring dominates, directing the incoming nitro group to the meta-position relative to the bridgehead, which is C8 (peri to the nitrogen ring).

    • Result: The 5-bromo-8-nitro substitution pattern is thermodynamically and kinetically favored in the second electrophilic substitution.[1]

Pathway Visualization

ReactionPathway cluster_onepot One-Pot Domain Isoq Isoquinoline IsoqH Isoquinolinium Ion (In H2SO4) Isoq->IsoqH H2SO4, 0°C Bromo 5-Bromoisoquinoline (Intermediate) IsoqH->Bromo NBS, -25°C (Kinetic Control) Dibromo 5,8-Dibromoisoquinoline (Impurity) IsoqH->Dibromo Excess NBS or High Temp Product 5-Bromo-8-nitroisoquinoline (Target) Bromo->Product KNO3, -10°C (Nitration)

Caption: Electrophilic substitution pathway showing the critical intermediate and potential impurity formation.

Detailed Protocols

Method A: Telescoped One-Pot Synthesis (Recommended)

Based on Organic Syntheses 2005, 81, 98.

Principle: This method performs bromination and nitration sequentially in the same acidic medium without workup.

Protocol:

  • Setup: Charge a reactor with concentrated

    
     (8-10 vol). Cool to 0°C.
    
  • Addition 1: Add Isoquinoline (1.0 equiv) slowly, keeping internal temp < 30°C.

  • Bromination: Cool mixture to -25°C (Critical Control Point). Add N-Bromosuccinimide (NBS) (1.1 equiv) portion-wise.

    • Note: Maintain temp between -22°C and -26°C. Exotherms > -15°C lead to 5,8-dibromo impurities.[1]

    • Reaction Time: Stir 2 h at -22°C, then 3 h at -18°C.

  • Nitration: To the same vessel, add

    
      (1.05 equiv) portion-wise.
    
    • Control: Maintain temp < -10°C.[1]

    • Reaction Time: Stir 1 h at -10°C, then warm to RT overnight.

  • Workup: Pour onto crushed ice. Neutralize with

    
     (conc) to pH 9-10. Filter the yellow precipitate.
    
  • Purification: Recrystallize from heptane/toluene.

Method B: Stepwise Multi-Step Synthesis

Principle: Isolation of 5-bromoisoquinoline allows for the removal of regioisomers (e.g., 8-bromo) and di-brominated byproducts before the nitration step.[1]

Protocol:

  • Step 1 (Bromination): Perform bromination as above (Isoquinoline + NBS/

    
    ).
    
  • Workup 1: Pour onto ice, neutralize, extract into DCM or Ether.

  • Purification 1: Fractional Distillation (bp 145-149°C at 14 mmHg) or Column Chromatography.

    • Target: Isolate pure 5-bromoisoquinoline (White solid).

  • Step 2 (Nitration): Dissolve purified 5-bromoisoquinoline in conc.

    
    .
    
  • Addition: Add

    
     at -5°C to 0°C.
    
  • Workup 2: Pour onto ice, neutralize, filter.

Comparative Analysis

The following table contrasts the two methodologies based on experimental data and industrial constraints.

FeatureOne-Pot Synthesis (Method A)Multi-Step Synthesis (Method B)
Overall Yield 47 – 51% 35 – 42% (Cumulative)
Purity (Crude) 90–95% (Main impurity: 5,8-dibromo)>98% (Intermediate is purified)
Time Efficiency High (24 hours total)Low (3–4 days due to isolation/drying)
Safety Profile Moderate: Handling NBS/Acid requires care; exotherms are managed once.Lower: Isolation of 5-bromoisoquinoline involves handling a potent irritant/lachrymator.[1]
Atom Economy High (Solvent reused for step 2)Low (Two extraction/drying cycles)
Scalability Excellent (Kg scale demonstrated)Limited by distillation/chromatography steps
Cost Low (Minimal solvent use)High (Solvents, silica, energy for distillation)
Decision Matrix
  • Choose One-Pot if: You need gram-to-kilogram quantities for SAR studies or early-stage development and can tolerate minor impurities (removable by final recrystallization).[1]

  • Choose Multi-Step if: You require an analytical standard of the intermediate 5-bromoisoquinoline, or if the "one-pot" impurity profile interferes with a sensitive downstream coupling (e.g., a specific Suzuki coupling where dibromo species cause polymerization).

Critical Control Points & Troubleshooting

Temperature Control (The "Kill" Step)

The bromination step is extremely sensitive to temperature.

  • < -30°C: Reaction stalls; accumulation of NBS creates a safety hazard (delayed exotherm).

  • > -15°C: Loss of regioselectivity.[1] Formation of 8-bromoisoquinoline and 5,8-dibromoisoquinoline .

  • Solution: Use a dry ice/acetone bath and internal thermometer monitoring.[2] Do not rely on jacket temperature alone.

Stoichiometry of NBS
  • Use exactly 1.1 equivalents.

  • Excess NBS (>1.2 eq): Leads to difficult-to-separate dibromo-nitro species.[1]

  • Quality: Use recrystallized NBS. Old/yellow NBS contains free bromine and succinimide, altering kinetics.

Quenching
  • The neutralization of large volumes of sulfuric acid is highly exothermic.

  • Risk: If the temperature spikes > 50°C during neutralization, the nitro group may undergo partial hydrolysis or degradation.

  • Protocol: Add the acid mixture to ice/ammonia (inverse addition) to control heat.

References

  • Brown, W. D.; Gouliaev, A. H. "Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline."[1] Organic Syntheses, 2005 , 81, 98. Link

  • Gordon, M.; Pearson, D. E. "The Bromination of Isoquinoline."[3] Journal of Organic Chemistry, 1964 , 29, 329.[3]

  • Rey, M.; Vergnani, T.; Dreiding, A. S. "Bromination of Isoquinoline." Helvetica Chimica Acta, 1985, 68, 1828.
  • BenchChem Technical Support. "Synthesis of 5-Bromo-8-Nitroisoquinoline: Troubleshooting Guide." BenchChem, 2025 . Link

Sources

Validation

Publish Comparison Guide: Spectroscopic Analysis of 5-Bromo-1-nitroisoquinoline and Derivatives

The following guide provides an in-depth spectroscopic analysis of 5-Bromo-1-nitroisoquinoline , contrasting it with its prevalent isomer 5-Bromo-8-nitroisoquinoline . Executive Summary 5-Bromo-1-nitroisoquinoline (CAS 1...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth spectroscopic analysis of 5-Bromo-1-nitroisoquinoline , contrasting it with its prevalent isomer 5-Bromo-8-nitroisoquinoline .

Executive Summary

5-Bromo-1-nitroisoquinoline (CAS 1217440-57-7) is a specialized halogenated nitro-heterocycle used as a scaffold in the development of kinase inhibitors and antimicrobial agents. Its structural analysis is frequently complicated by the presence of regioisomers, most notably 5-Bromo-8-nitroisoquinoline , which is the thermodynamically favored product of standard nitration protocols.

This guide provides a definitive spectroscopic framework to distinguish the 1-nitro target from its 8-nitro alternative. By leveraging Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, researchers can validate the position of the nitro group—a critical quality control step that dictates downstream synthetic viability.

Key Differentiator
  • 5-Bromo-1-nitroisoquinoline: Lacks the characteristic downfield H-1 singlet (typically

    
     9.2–9.8 ppm).
    
  • 5-Bromo-8-nitroisoquinoline: Exhibits a distinct H-1 singlet at

    
     9.78 ppm due to the combined deshielding of the ring nitrogen and the peri-nitro effect.
    

Compound Profiles & Physicochemical Properties[1][2][3][4]

FeatureTarget: 5-Bromo-1-nitroisoquinoline Alternative: 5-Bromo-8-nitroisoquinoline
CAS Number 1217440-57-763927-23-1
Molecular Formula C

H

BrN

O

C

H

BrN

O

Molecular Weight 253.05 g/mol 253.05 g/mol
Physical State Solid (Pale Yellow)Solid (Yellow Needles)
Melting Point N/A (Custom Synthesis)139–141 °C
Primary Synthesis Nucleophilic substitution (via 1-chloro or N-oxide)Electrophilic Aromatic Substitution (Nitration of 5-bromoisoquinoline)

Spectroscopic Characterization Guide

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural validation.[1] The absence of the H-1 proton is the definitive diagnostic for the 1-nitro isomer.

1.

H NMR Comparative Analysis (Solvent: DMSO-

)
Proton Position5-Bromo-1-nitroisoquinoline (Predicted)5-Bromo-8-nitroisoquinoline (Experimental)Diagnostic Note
H-1 Absent (Substituted by -NO

)

9.78 (s, 1H)
PRIMARY IDENTIFIER. The H-1 proton is the most deshielded signal in isoquinolines. Its absence confirms 1-substitution.
H-3

8.6–8.8 (d)

8.84 (d,

Hz)
Adjacent to ring Nitrogen; typically appears as a doublet.
H-4

8.2–8.4 (d)

8.12 (d,

Hz)
Couples with H-3.
H-6

7.8–8.0 (t/m)

8.35 (d,

Hz)
In the 8-nitro isomer, H-6 is deshielded by the 5-bromo group.
H-7

8.1–8.3 (d)

8.33 (d,

Hz)
Strong ortho coupling with H-6.
H-8

8.5–8.7 (d)
Absent (Substituted by -NO

)
In 1-nitro, H-8 is present and deshielded by the peri-nitrogen lone pair.

Technical Insight: In 5-Bromo-8-nitroisoquinoline , the H-1 proton signal is shifted extremely downfield (


 9.78) due to the "peri-effect" where the lone pair of the nitro group at position 8 spatially interacts with H-1, in addition to the deshielding from the ring nitrogen.
2.

C NMR Signatures
  • C-1 Shift: In the 1-nitro derivative, the C-1 carbon will appear significantly upfield (~150-155 ppm) compared to the C-1 in the 8-nitro derivative (~152-158 ppm) due to the change from C-H to C-NO

    
    , although the nitro group itself is deshielding, the lack of the proton attachment changes the DEPT/HSQC response.
    
  • C-Br Carbon: The carbon bearing the bromine (C-5) typically appears around 120–125 ppm .

B. Mass Spectrometry (MS)

Both isomers share the same molecular mass, but fragmentation patterns and isotopic signatures provide confirmation of the core scaffold.

  • Isotopic Pattern: A 1:1 doublet at

    
     253 and 255 (
    
    
    
    and
    
    
    ) confirms the presence of a single Bromine atom (
    
    
    Br and
    
    
    Br).
  • Fragmentation:

    • Loss of NO

      
      :  A fragment ion at 
      
      
      
      (approx.
      
      
      207/209) is characteristic of nitroaromatics.
    • Loss of Br: A fragment at

      
       174 (corresponding to the nitroisoquinoline core) indicates labile bromine, though aryl bromides are typically stable.
      
C. Vibrational Spectroscopy (IR)
  • Nitro Group: Strong asymmetric stretching bands at 1520–1540 cm

    
      and symmetric stretching at 1340–1360 cm
    
    
    
    .
  • C-Br Stretch: A band in the "fingerprint region" at 500–600 cm

    
     .
    
  • Isoquinoline Ring: Aromatic C=C/C=N stretches at 1580–1620 cm

    
     .
    

Experimental Protocols

Protocol A: NMR Sample Preparation (Standard)
  • Objective: Obtain high-resolution spectra to distinguish H-1 presence/absence.

  • Solvent: DMSO-

    
     (Preferred for solubility of nitro-heterocycles) or CDCl
    
    
    
    .[1]
  • Concentration: 5–10 mg of compound in 0.6 mL solvent.

  • Parameters:

    • Pulse Angle: 30° or 45°.

    • Relaxation Delay (D1):

      
       1.0 second (critical for integration accuracy of aromatic protons).
      
    • Scans: 16–64 (depending on concentration).

Protocol B: Synthesis Pathway Verification

The synthesis method dictates the impurity profile.

  • Route 1 (Electrophilic Nitration): Produces 5-Bromo-8-nitroisoquinoline (Major) and 5-Bromo-5-nitroisoquinoline (Trace). Unlikely to yield 1-nitro.

  • Route 2 (Nucleophilic Substitution via N-Oxide):

    • Step 1: 5-Bromoisoquinoline

      
       N-Oxide.
      
    • Step 2: Chlorination to 1-Chloro-5-bromoisoquinoline.

    • Step 3: Nucleophilic substitution with NaNO

      
       to yield 5-Bromo-1-nitroisoquinoline .
      

Decision Logic & Workflow

The following diagram illustrates the logical flow for identifying the correct isomer during product development.

G Start Crude Product Isolation HNMR Acquire 1H NMR (DMSO-d6) Start->HNMR CheckH1 Check for Singlet @ 9.2-9.8 ppm (H-1) HNMR->CheckH1 Isomer8 Identify: 5-Bromo-8-nitroisoquinoline (Common Impurity/Alternative) CheckH1->Isomer8 Yes Confirm Secondary Confirmation: MS (m/z 253/255) & IR (NO2 bands) CheckH1->Confirm No Present Signal Present Absent Signal Absent Isomer1 Identify: 5-Bromo-1-nitroisoquinoline (Target Compound) Confirm->Isomer1

Caption: Diagnostic workflow for distinguishing 5-Bromo-1-nitroisoquinoline from its 8-nitro isomer.

References

  • Synthesis and Characterization of Bromoisoquinolines Source: Organic Syntheses Title: Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline URL:[Link] Relevance: Provides the definitive experimental data (NMR, IR, MP) for the 8-nitro isomer, serving as the comparative baseline.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 5-Bromo-1-nitroisoquinoline

Executive Summary & Immediate Action 5-Bromo-1-nitroisoquinoline (CAS: 1217440-57-7) presents a dual-hazard profile combining the energetic potential of a nitro-aromatic system with the persistence of a halogenated heter...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action

5-Bromo-1-nitroisoquinoline (CAS: 1217440-57-7) presents a dual-hazard profile combining the energetic potential of a nitro-aromatic system with the persistence of a halogenated heterocycle.

Critical Disposal Directive:

  • Strict Segregation: Never mix this compound with strong bases (e.g., NaOH, KOH) or reducing agents. The 1-nitro position is highly susceptible to nucleophilic attack, creating a risk of rapid, exothermic decomposition.

  • Waste Stream: Classify as Halogenated Organic Waste . Do not dispose of in general "Organic Solvent" streams if those streams are destined for non-halogenated fuel blending.

  • Thermal Sensitivity: As a nitro-compound, treat solid residues as potentially shock- or heat-sensitive.

Technical Profile & Hazard Analysis

To ensure safety, we must understand the causality behind the protocols. This compound is not just "toxic"; its structure dictates its reactivity.

FeatureChemical BasisOperational Implication
Nitro Group (

)
Electron-withdrawing group at C1 position.Energetic Risk: Potential for rapid decomposition if heated. Reactivity: Makes the ring susceptible to nucleophilic attack.
Bromine Atom (

)
Halogen at C5 position.Regulatory: Mandates disposal in "Halogenated" waste streams to prevent dioxin formation during incineration.
Isoquinoline Core Nitrogen-containing heterocycle.Toxicity: Likely bioactive; potential DNA intercalator. Treat as a suspected mutagen.

Expert Insight: The 1-nitroisoquinoline moiety is chemically distinct from standard nitrobenzene. The nitro group is adjacent to the ring nitrogen, making it a "pseudo-halogen" that can be displaced by nucleophiles. Therefore, accidental contact with high-pH waste streams can trigger unexpected chemical reactions.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves may offer insufficient break-through times for nitro-aromatics in solution.

  • Primary Barrier: Double-gloving recommended. Inner layer: Nitrile (4 mil); Outer layer: Laminate film (Silver Shield/4H) or thick Nitrile (8 mil) if handling solutions.

  • Respiratory: Work strictly within a certified fume hood. If handling dry powder >500mg, use a static-free powder weigh station.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield required if working with quantities >5g or heated solutions.

Disposal Workflow & Decision Tree

The following logic gate ensures compliance with RCRA (Resource Conservation and Recovery Act) guidelines and minimizes cross-reactivity risks.

DisposalWorkflow Start Waste Generation: 5-Bromo-1-nitroisoquinoline StateCheck Determine Physical State Start->StateCheck SolidWaste Solid / Residue (Powder, Weigh Boats) StateCheck->SolidWaste Solid LiquidWaste Solution / Mother Liquor StateCheck->LiquidWaste Liquid SolidPkg Double Bag in Polyethylene (4 mil) SolidWaste->SolidPkg LiquidCheck Check Solvent Type LiquidWaste->LiquidCheck SolidLabel Label: TOXIC SOLID, ORGANIC, HALOGENATED SolidPkg->SolidLabel Final Central Accumulation Area (90-Day Limit) SolidLabel->Final HaloStream Container A: Halogenated Waste Stream LiquidCheck->HaloStream DCM, Chloroform NonHaloStream Container B: Segregated Organic Stream (Do NOT mix with Bases) LiquidCheck->NonHaloStream DMSO, Methanol, Ethyl Acetate HaloStream->Final NonHaloStream->Final

Figure 1: Decision tree for segregating 5-Bromo-1-nitroisoquinoline waste. Note the strict separation of liquid streams based on halogen content.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Contaminated Debris)

Applicability: Expired chemicals, spill cleanup materials, contaminated gloves/weigh boats.

  • Stabilization: If the powder is old or appears crystalline/dry, dampen slightly with mineral oil to desensitize potential shock sensitivity before moving (only if safe to do so).

  • Primary Containment: Place waste into a wide-mouth High-Density Polyethylene (HDPE) jar or a heavy-duty (4 mil) polyethylene bag.

  • Secondary Containment: Seal the primary container and place it inside a secondary clear bag or bucket.

  • Labeling:

    • Chemical Name: 5-Bromo-1-nitroisoquinoline.[1]

    • Hazards: Toxic, Irritant.[2][3][4]

    • Constituents: 100% 5-Bromo-1-nitroisoquinoline.

  • Tagging: Attach a hazardous waste tag immediately. Do not allow "mystery powders" to accumulate in the hood.

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, HPLC effluent.

  • Solvent Compatibility Check:

    • Ensure the waste container is compatible with the solvent (e.g., do not put chloroform solutions in standard polystyrene; use amber glass or HDPE).

  • Segregation (Crucial):

    • YES: Can be mixed with Dichloromethane (DCM), Chloroform, or Chlorobenzene waste.

    • NO: Do not mix with Oxidizers (Nitric acid, Peroxides) or Bases (Ammonium hydroxide, Sodium hydroxide).

  • Pouring: Use a funnel to prevent drips. Wipe the funnel with a tissue and dispose of the tissue as Solid Waste (Protocol A).

  • Labeling:

    • Mark the container as "HALOGENATED SOLVENT WASTE."

    • List "5-Bromo-1-nitroisoquinoline" explicitly in the constituent list, even if <1% concentration.

Emergency Contingencies: Spill Response

Scenario: Benchtop spill of solid powder (~500 mg).

  • Alert & Isolate: Announce the spill. Evacuate the immediate area (radius 3m).

  • PPE Upgrade: Don safety goggles and double nitrile gloves.

  • Dry Cleanup (Preferred):

    • Do not sweep vigorously (dust explosion/inhalation risk).

    • Cover the spill with a generic absorbent pad or damp paper towels (dampened with water, not acetone) to suppress dust.

    • Scoop the damp material into a wide-mouth jar.

  • Wet Cleaning:

    • Wipe the surface with a mild soap solution.

    • Avoid Bleach: Do not use bleach (hypochlorite) as it may react with the amine/nitro functionalities to form chloramines or other toxic byproducts.

  • Disposal: Label all cleanup materials as Hazardous Waste (Protocol A).

Regulatory & Compliance Data

ParameterClassificationReference
RCRA Code Not explicitly P/U listed. Treat as D001 (if ignitable) or Characteristic Toxic .40 CFR § 261 [1]
DOT Shipping UN 2811 (Toxic Solid, Organic, N.O.S.)49 CFR § 172.101 [2]
Waste Stream Halogenated OrganicsPrudent Practices [3]

References

  • Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR), Part 261 - Identification and Listing of Hazardous Waste.[5]

  • U.S. Department of Transportation. 49 CFR § 172.101 - Hazardous Materials Table.

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press, 2011.

  • PubChem. Compound Summary for 5-Bromo-1-nitroisoquinoline (Analogous Structures/Safety). National Library of Medicine.

Sources

Handling

Advanced Safety &amp; Operational Protocol: Handling 5-Bromo-1-nitroisoquinoline

Executive Summary & Chemical Profile 5-Bromo-1-nitroisoquinoline (CAS: 1217440-57-7) is a π-deficient nitrogen heterocycle utilized extensively in synthetic and medicinal chemistry. Its structure makes it a highly valuab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

5-Bromo-1-nitroisoquinoline (CAS: 1217440-57-7) is a π-deficient nitrogen heterocycle utilized extensively in synthetic and medicinal chemistry. Its structure makes it a highly valuable substrate for direct functionalization via Nucleophilic Substitution of Hydrogen (


) reactions, allowing researchers to build complex, bioactive molecular architectures without pre-functionalized starting materials[1].

However, the very electronic properties that make this compound synthetically useful also impart severe toxicological and physical hazards. This guide provides a self-validating, causality-driven operational system for researchers to handle this compound safely, moving beyond basic compliance to foster a deep understanding of laboratory risk management.

Mechanistic Toxicology: The Causality of Hazard

To effectively deploy Personal Protective Equipment (PPE), scientists must first understand the biochemical mechanisms that make 5-Bromo-1-nitroisoquinoline hazardous. We do not wear PPE merely for compliance; we wear it to interrupt specific pathways of toxicity:

  • Oxidative Stress & Methemoglobinemia (Inhalation/Ingestion): The nitro group (

    
    ) is highly susceptible to single-electron bioreduction by cellular nitroreductases. This reduction forms a nitro anion radical, which rapidly reacts with molecular oxygen to generate superoxide anions (Reactive Oxygen Species). This futile redox cycle depletes cellular antioxidants and oxidizes the iron in hemoglobin from 
    
    
    
    to
    
    
    , causing methemoglobinemia—a condition where the blood loses its oxygen-carrying capacity, leading to hypoxia and cyanosis[2][3].
  • Accelerated Dermal Permeation (Skin Contact): While the nitro group drives the systemic toxicity, the bromine atom at the C5 position significantly increases the molecule's lipophilicity. This halogenation allows the compound to rapidly penetrate the lipid bilayer of the human epidermis, making accidental dermal contact a highly efficient vector for systemic acute toxicity and severe skin irritation[4].

  • Combustible Dust Hazard (Physical): As a finely divided dry powder, halogenated nitroaromatics can form explosive dust-air mixtures. Static discharge from standard plastic spatulas during weighing can ignite airborne particulates[5].

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazards outlined above, the following PPE matrix is mandatory for any operational handling.

Protection ZoneRequired EquipmentMechanistic Justification
Respiratory N95 / P100 Particulate Respirator (or PAPR for bulk handling)Prevents inhalation of airborne dust, cutting off the primary route for rapid-onset methemoglobinemia[2].
Dermal (Hands) Double-Gloving: Nitrile (inner) + Neoprene (outer)The lipophilic bromo-aromatic core can permeate standard single-layer nitrile over time. Double gloving ensures a fail-safe barrier against dermal absorption[4].
Eye / Face Chemical Splash Goggles (ANSI Z87.1) + Face ShieldProtects mucous membranes from highly irritating dust and potential micro-splashes during solvent dissolution[4].
Body Flame-Resistant (FR) Lab Coat or Tyvek® SuitMitigates the combustible dust hazard and prevents micro-particulates from embedding in standard cotton clothing[5].

Operational Workflow: Step-by-Step Methodology

Phase 1: Pre-Operational Setup
  • Engineering Controls: Conduct all handling, weighing, and transfer operations inside a certified Class II Type B2 Biological Safety Cabinet or a hard-ducted chemical fume hood with a face velocity of 80–100 fpm.

  • Static Elimination: Because 5-Bromo-1-nitroisoquinoline poses a combustible dust hazard[5], use an anti-static bar or a Zerostat gun on your weigh boats and spatulas prior to handling. This prevents the powder from aerosolizing or clinging to surfaces due to electrostatic charge.

  • Solvent Prep: Pre-chill any required reaction solvents (e.g., DMSO or DMF) to minimize vapor pressure during the initial dissolution phase[1].

Phase 2: Active Handling & Weighing
  • Tool Selection: Use grounded stainless steel or ceramic spatulas. Do not use plastic spatulas , as they generate static electricity.

  • Weighing Technique: Tare a closed vial rather than an open weigh boat. Transfer the solid directly into the vial inside the fume hood, cap it, and then move it to the balance. This "weigh-by-difference" method ensures zero dust exposure to the broader laboratory environment.

  • Dissolution: Add your solvent slowly down the side of the vial to prevent displacing dry powder into the air.

Phase 3: Post-Handling & Decontamination
  • Surface Decontamination: Wipe down the balance and fume hood surfaces with a solvent-dampened cloth (e.g., isopropanol or ethanol), followed by a water-dampened cloth. Never dry-sweep nitroaromatic powders, as this aerosolizes the toxicant.

  • Doffing: Remove the outer Neoprene gloves inside the fume hood and dispose of them in a sealed hazardous waste bag. Remove the inner Nitrile gloves only after all primary containers are sealed. Wash hands immediately with cold water and soap (warm water opens pores, accelerating potential chemical absorption).

Emergency Spill Response & Disposal Plan

Spill Protocol
  • Evacuate & Assess: If a spill occurs outside the fume hood, evacuate the immediate 10-foot radius.

  • Wet-Wipe Method: Don full PPE. Gently cover the spilled powder with absorbent paper towels. Carefully pour a wetting agent (water or a 10% ethanol solution) over the towels to suppress dust generation.

  • Collection: Scoop the wet mass using a non-sparking tool into a compatible, sealable hazardous waste container.

Waste Disposal Plan

5-Bromo-1-nitroisoquinoline must be strictly categorized as Halogenated Nitroaromatic Waste .

  • Segregation: Do not mix with standard organic waste or heavy metals. The nitro group can react violently with strong reducing agents or bases.

  • Labeling: Label clearly as "Toxic/Irritant: Halogenated Nitroaromatic (CAS 1217440-57-7)".

  • Destruction: Disposal must be handled via high-temperature incineration by an EPA/RCRA-certified waste management facility.

Workflow Visualization

G Start Pre-Operation Setup (Fume Hood & Static Control) PPE Don Mandatory PPE (Nitrile/Neoprene, N95, Goggles) Start->PPE Handling Active Handling (Weighing & Transfer) PPE->Handling Incident Incident Occurs? Handling->Incident Spill Spill Protocol (Wet-Wipe, No Dry Sweeping) Incident->Spill Spill Medical Exposure Protocol (Flush 15 mins, Monitor MetHb) Incident->Medical Exposure Routine Routine Doffing & Decontamination Incident->Routine No Disposal Waste Segregation (Halogenated Nitroaromatic Waste) Spill->Disposal Medical->Spill Routine->Disposal

Figure 1: Safe handling, exposure response, and disposal workflow for 5-Bromo-1-nitroisoquinoline.

References

  • ChemScene. (n.d.). Safety Data Sheet: 5-Bromo-1-nitroisoquinoline (CAS 1217440-57-7).
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 5-Nitroisoquinoline.
  • MDPI. (2024). Biological Treatment of Nitroaromatics in Wastewater.
  • National Institutes of Health (PMC). (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.
  • Benchchem. (n.d.). 5-Nitroisoquinoline | High-Purity Research Chemical.

Sources

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